LX2761
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZTRDIESRGTC-IXYVTWBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LX2761
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LX2761 is a potent, orally administered small molecule inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2).[1] Developed for the management of diabetes, its primary mechanism of action is centered on the inhibition of glucose absorption in the gastrointestinal tract, a process predominantly mediated by SGLT1. By acting locally in the gut with minimal systemic absorption, this compound offers a targeted therapeutic approach to improve glycemic control. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2
This compound is a potent inhibitor of both human SGLT1 and SGLT2, with high affinity for both transporters.[1] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the lumen of the small intestine into the enterocytes. SGLT2 is predominantly found in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.
While this compound potently inhibits both transporters in vitro, its pharmacological design is aimed at restricting its action primarily to the gastrointestinal tract following oral administration.[2][3] This localized action in the gut is key to its therapeutic effect in diabetes. By inhibiting intestinal SGLT1, this compound delays and reduces the absorption of dietary glucose, thereby lowering postprandial glucose excursions.[2]
The structural basis for the high-affinity inhibition of SGLT1 by this compound has been elucidated through cryo-electron microscopy. This compound binds to the outward-open conformation of the hSGLT1-MAP17 hetero-dimeric complex, effectively locking the transporter in this state and preventing the conformational changes necessary for glucose transport. The inhibitor wedges itself into the substrate-binding site and the extracellular vestibule of hSGLT1, physically blocking the pathway for glucose and water permeation.
Pharmacological Effects
Glycemic Control
Preclinical studies in mice have demonstrated the efficacy of this compound in improving glycemic control. Oral administration of this compound led to a significant reduction in blood glucose excursions following an oral glucose challenge. Long-term treatment in diabetic mouse models resulted in lower postprandial glucose, fasting glucose, and hemoglobin A1C levels.
Stimulation of GLP-1 Secretion
A significant secondary effect of intestinal SGLT1 inhibition by this compound is the increased secretion of glucagon-like peptide-1 (GLP-1). By delaying glucose absorption in the proximal intestine, more glucose reaches the distal small intestine and colon, where it stimulates L-cells to release GLP-1. GLP-1 is an incretin hormone with multiple beneficial effects on glucose homeostasis, including stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying. In preclinical studies, this compound treatment was associated with elevated plasma levels of total GLP-1. Furthermore, co-administration of this compound with a dipeptidyl peptidase-4 (DPP-4) inhibitor, which prevents the degradation of active GLP-1, resulted in a synergistic increase in active GLP-1 levels.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Transporter | IC50 (nM) |
| Human SGLT1 | 2.2 |
| Human SGLT2 | 2.7 |
Data from MedchemExpress and Goodwin NC, et al. J Med Chem. 2017.
Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg Intravenous Dose)
| Parameter | Value |
| T1/2 (h) | 1.9 |
| Cmax (ng/mL) | 199 |
| AUC (ng*h/mL) | 280 |
| Vd (L/kg) | 2.9 |
| Cl (L/h/kg) | 3.6 |
Data from Powell DR, et al. J Pharmacol Exp Ther. 2017.
Experimental Protocols
In Vitro SGLT1 and SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or human SGLT2 are cultured in appropriate media and conditions.
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Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
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Compound Incubation: On the day of the assay, the cell monolayers are washed with a sodium-containing buffer. Cells are then incubated with varying concentrations of this compound (or vehicle control) for a specified period at 37°C.
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Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as 14C-α-methyl-D-glucopyranoside (14C-AMG), is added to each well in the presence of sodium.
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Uptake Measurement: After a defined incubation period, the uptake of the radiolabeled substrate is terminated by washing the cells with ice-cold buffer to remove any unbound substrate.
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Data Analysis: The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in vivo.
Methodology:
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Animal Models: Male C57BL/6 mice are used. For studies in diabetic models, diabetes can be induced by streptozotocin (STZ) injection.
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Acclimatization and Fasting: Animals are acclimated to the experimental conditions and fasted overnight (typically 16 hours) with free access to water.
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Compound Administration: A single oral dose of this compound or vehicle is administered by gavage.
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Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.
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Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.
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Data Analysis: The area under the curve (AUC) for the blood glucose excursion is calculated for each treatment group and compared to the vehicle control group to assess the effect on glucose tolerance.
Measurement of Plasma GLP-1 Levels in Mice
Objective: To determine the effect of this compound on plasma GLP-1 concentrations.
Methodology:
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Animal Treatment and Sample Collection: Following a similar protocol to the OGTT, mice are treated with this compound or vehicle and challenged with an oral glucose load. Blood samples are collected at specified time points into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and other protease inhibitors to prevent GLP-1 degradation.
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Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
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ELISA Assay: Plasma levels of total or active GLP-1 are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
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Data Analysis: GLP-1 concentrations in the this compound-treated group are compared to the vehicle-treated group at each time point.
Visualizations
Signaling Pathways and Logical Relationships
References
LX2761: A Deep Dive into SGLT1 vs. SGLT2 Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
LX2761 is a potent, orally administered inhibitor of sodium-glucose cotransporters (SGLTs) developed for the treatment of diabetes.[1] A key characteristic of this compound is its functional selectivity for SGLT1 in the gastrointestinal tract, despite demonstrating potent inhibition of both SGLT1 and SGLT2 in vitro. This technical guide provides a comprehensive overview of the SGLT1 versus SGLT2 selectivity of this compound, detailing its inhibitory potency, the experimental methodologies used for its characterization, and its unique mechanism of action.
Quantitative Analysis of In Vitro Inhibition
In vitro studies are crucial for determining the intrinsic inhibitory activity of a compound against its molecular targets. For this compound, its potency against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) was evaluated using cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%, were determined.
As the data below indicates, this compound is a highly potent inhibitor of both SGLT1 and SGLT2 in a controlled in vitro environment, with IC50 values in the low nanomolar range.[1][2] This suggests that, at a molecular level, this compound does not have significant intrinsic selectivity for one transporter over the other.
| Transporter | IC50 (nM) |
| Human SGLT1 (hSGLT1) | 2.2 |
| Human SGLT2 (hSGLT2) | 2.7 |
Mechanism of Action: Localized Inhibition in the Gastrointestinal Tract
Despite its near-equal in vitro potency against SGLT1 and SGLT2, this compound is designed to act as a selective SGLT1 inhibitor in vivo.[1][3] This functional selectivity is achieved through its pharmacokinetic properties. This compound is minimally absorbed into the systemic circulation after oral administration, thereby restricting its action primarily to the gastrointestinal tract. Since SGLT1 is the predominant sodium-glucose cotransporter in the intestine, responsible for dietary glucose and galactose absorption, the localized presence of this compound leads to a targeted inhibition of intestinal SGLT1.
This targeted action in the gut delays and reduces the absorption of glucose from food, which in turn lowers postprandial blood glucose levels. Furthermore, the increased glucose concentration in the intestinal lumen stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety. The minimal systemic exposure of this compound means it does not significantly inhibit SGLT2 in the kidneys, thus avoiding the glycosuria-related side effects commonly associated with systemic SGLT2 inhibitors.
A cryo-electron microscopy study has revealed the structural basis of this compound's inhibitory action on SGLT1. This compound binds to the substrate-binding site of hSGLT1, locking the transporter in an outward-open conformation. This prevents the conformational changes necessary for glucose and sodium transport into the cell and also blocks the putative water permeation pathway of hSGLT1.
Mechanism of this compound action on the SGLT1 transporter in an intestinal enterocyte.
Experimental Protocols for In Vitro Selectivity Assessment
The determination of the IC50 values for this compound against SGLT1 and SGLT2 involves a cell-based glucose uptake assay. The following is a generalized protocol based on standard methods for evaluating SGLT inhibitors.
1. Cell Line Maintenance:
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Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are used.
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Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.
2. Glucose Uptake Assay:
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Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) and grown to confluence.
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Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.
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Assay Buffers: Two types of buffers are used: a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit, KRH) to facilitate SGLT-mediated transport, and a sodium-free buffer (with choline chloride replacing sodium chloride) as a negative control to measure non-SGLT-mediated uptake.
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Pre-incubation: Cells are washed with sodium-free buffer and then pre-incubated with varying concentrations of this compound in the sodium-containing buffer for a defined period (e.g., 15-30 minutes) at 37°C.
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Uptake Initiation: A radiolabeled, non-metabolizable glucose analogue, such as [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG), is added to each well to initiate the uptake reaction.
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Uptake Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for glucose analogue transport into the cells.
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Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer to remove the extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.
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Quantification: The amount of [14C]-AMG taken up by the cells is quantified using a scintillation counter.
3. Data Analysis:
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The SGLT-specific glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer.
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The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control (no inhibitor).
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The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental workflow for determining the in vitro IC50 of this compound.
Conclusion
This compound represents a novel therapeutic approach for diabetes management by targeting intestinal SGLT1. While it potently inhibits both SGLT1 and SGLT2 at the molecular level, its pharmacokinetic profile, characterized by minimal systemic absorption, confers a functional selectivity for SGLT1 within the gastrointestinal tract. This localized mechanism of action allows for effective control of postprandial glucose levels and stimulation of GLP-1 release, while mitigating the risk of side effects associated with systemic SGLT2 inhibition. The in-depth understanding of its selectivity and mechanism, derived from rigorous in vitro and in vivo studies, underscores the potential of this compound as a valuable addition to the armamentarium of antidiabetic agents.
References
The Genesis of a Gut-Restricted SGLT1 Inhibitor: A Technical Overview of LX2761's Discovery and Development
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and development of LX2761, a novel, orally administered, locally-acting inhibitor of sodium-glucose cotransporter 1 (SGLT1) with minimal systemic exposure. Developed by Lexicon Pharmaceuticals, this compound is designed to manage glycemic control by selectively targeting SGLT1 in the gastrointestinal tract.[1][2] This document details the mechanism of action, preclinical pharmacology, and clinical development of this compound, presenting key data in structured tables and visualizing complex pathways and workflows through detailed diagrams.
Introduction: The Rationale for a Gut-Restricted SGLT1 Inhibitor
The inhibition of sodium-glucose cotransporters has emerged as a validated therapeutic strategy for the management of diabetes.[1][3] While SGLT2 inhibitors have seen widespread clinical use, the therapeutic potential of targeting SGLT1, which is highly expressed in the small intestine, has also been an area of significant interest.[4] Combining SGLT1 and SGLT2 inhibition offers a dual mechanism to regulate glucose levels. However, the development of a therapeutic agent that specifically targets intestinal SGLT1 without significant systemic effects presents a unique approach to glycemic control, potentially minimizing off-target effects associated with systemic SGLT inhibition. This compound was engineered to be a non-absorbable inhibitor, thereby confining its activity to the intestinal lumen.
Discovery and Optimization
The discovery of this compound originated from a medicinal chemistry program aimed at developing a dual SGLT1/SGLT2 inhibitor, which led to the identification of sotagliflozin (LX4211). Further structure-activity relationship (SAR) studies on the bisaryl aglycon moiety of a xyloside core led to the discovery of this compound (also referred to as preclinical candidate 21). The key innovation in the design of this compound was to create a potent SGLT1 inhibitor with physicochemical properties that would restrict its absorption from the gastrointestinal tract, thus ensuring its local action.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting SGLT1, a transporter protein responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By blocking SGLT1, this compound delays and reduces intestinal glucose absorption, leading to a decrease in postprandial glucose excursions. Furthermore, the increased concentration of glucose in the distal small intestine stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. A cryo-electron microscopy study has revealed that this compound locks the SGLT1 transporter in an outward-open conformation, physically obstructing the substrate-binding site and the extracellular vestibule.
Signaling Pathway of SGLT1 Inhibition by this compound
Caption: Mechanism of this compound action in the intestinal lumen.
Preclinical Pharmacology
A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound.
In Vitro Potency
This compound demonstrated high potency as an inhibitor of both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) in vitro.
| Target | IC50 (nM) |
| hSGLT1 | 2.2 |
| hSGLT2 | 2.7 |
| Table 1: In vitro inhibitory potency of this compound against human SGLT1 and SGLT2. |
In Vivo Efficacy in Animal Models
Oral administration of this compound in preclinical models demonstrated its intended effect of improving glycemic control.
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Oral Glucose Tolerance Tests (OGTT): In healthy mice and rats, this compound lowered blood glucose excursions following an oral glucose challenge.
-
GLP-1 Secretion: Treatment with this compound resulted in increased plasma levels of total GLP-1. Co-administration with the DPP-4 inhibitor sitagliptin showed a synergistic increase in active GLP-1 levels.
-
Long-term Glycemic Control: In mouse models of streptozotocin-induced diabetes, long-term treatment with this compound led to reductions in postprandial glucose, fasting glucose, and hemoglobin A1c (HbA1c).
-
Gastrointestinal Restriction: Preclinical studies confirmed that this compound is minimally absorbed into the systemic circulation, leading to negligible effects on urinary glucose excretion.
Experimental Workflow for Preclinical Evaluation
References
- 1. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of sotagliflozin, a dual sodium-dependent glucose transporter 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
LX2761 Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent, orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action primarily localized to the gastrointestinal tract.[1][2] Developed by Lexicon Pharmaceuticals, this investigational drug candidate has been evaluated in preclinical models for its potential in glycemic control.[1][3] Its targeted action in the intestine aims to delay and reduce glucose absorption, offering a distinct therapeutic approach for managing diabetes with minimal systemic exposure and consequently, a reduced impact on urinary glucose excretion.[1] This technical guide provides a comprehensive overview of the key preclinical findings for this compound, detailing its in vitro and in vivo pharmacology, efficacy in animal models, and associated experimental protocols.
In Vitro Pharmacology
This compound demonstrates high potency against both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) in vitro. However, its pharmacological activity in vivo is designed to be specific to SGLT1 in the gastrointestinal tract.
| Target | IC50 (nM) | Assay System |
| hSGLT1 | 2.2 | In vitro |
| hSGLT2 | 2.7 | In vitro |
In Vivo Efficacy in Preclinical Models
Preclinical studies in rodent models have been instrumental in characterizing the therapeutic potential of this compound. These studies have consistently shown its ability to improve glycemic control.
Oral Glucose Tolerance Tests (OGTT) in Healthy Rodents
In healthy mice and rats, orally administered this compound led to a dose-dependent reduction in blood glucose excursions following an oral glucose challenge. This effect was observed to persist for up to 15 hours after dosing in ad libitum-fed mice.
Studies in Streptozotocin (STZ)-Induced Diabetic Mice
This compound has been evaluated in mouse models of both early- and late-onset streptozotocin (STZ)-induced diabetes, demonstrating significant improvements in multiple glycemic parameters.
Key Findings in STZ-Induced Diabetic Mice:
| Parameter | Model | This compound Dose (mg/kg) | Outcome |
| Postprandial Glucose | Early & Late Onset | 1.5, 3 | Lowered |
| Fasting Glucose | Early & Late Onset | 1.5, 3 | Lowered |
| Hemoglobin A1c (HbA1c) | Late Onset | 3 | Significantly improved |
| Survival | Late Onset | 1.5, 3 | Improved |
| Plasma Total GLP-1 | Late Onset | 1.5, 3 | Increased |
| Cecal Glucose | Late Onset | 1.5, 3 | Increased |
| Cecal pH | Late Onset | 1.5, 3 | Decreased |
Mechanism of Action: Signaling Pathways and Physiological Effects
This compound's primary mechanism of action is the inhibition of SGLT1 in the intestinal lumen. This targeted inhibition triggers a cascade of downstream physiological effects that contribute to improved glycemic control.
A key secondary effect of SGLT1 inhibition is the stimulation of glucagon-like peptide-1 (GLP-1) secretion. The increased concentration of glucose in the intestinal lumen acts as a stimulus for L-cells to release GLP-1. Furthermore, co-administration of this compound with the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin resulted in a synergistic increase in active GLP-1 levels in mice.
Gastrointestinal Tolerability and Mitigation Strategies
A notable dose-dependent side effect observed in preclinical studies with this compound was diarrhea in both mice and rats. The severity and frequency of this side effect were found to decrease over time.
Strategies to Mitigate Diarrhea:
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Gradual Dose Escalation: Slowly increasing the dose of this compound over time significantly reduced the incidence of diarrhea in mice.
-
Pretreatment with Resistant Starch 4 (RS4): Administration of a diet containing RS4, which is slowly digested to glucose in the colon, prior to this compound treatment also markedly decreased the frequency of diarrhea. This is thought to prime the colon for glucose metabolism by selecting for glucose-fermenting bacterial species.
Experimental Protocols
In Vitro SGLT Inhibition Assay
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Cell Lines: HEK293 cells engineered to express either human SGLT1 or SGLT2.
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Incubation: Cells were incubated with varying concentrations of this compound.
-
Substrate: A radiolabeled substrate (e.g., 14C-alpha-methylglucopyranoside) was added to measure SGLT activity.
-
Detection: The amount of radioactivity taken up by the cells was quantified to determine the level of SGLT inhibition.
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Analysis: IC50 values were calculated from the dose-response curves.
Streptozotocin (STZ)-Induced Diabetes Model in Mice
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Animals: Male mice of a suitable strain (e.g., C57BL/6).
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Induction of Diabetes: A single high dose or multiple low doses of streptozotocin (STZ), dissolved in a citrate buffer, were administered via intraperitoneal injection to induce pancreatic β-cell destruction and subsequent hyperglycemia.
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Confirmation of Diabetes: Diabetes was confirmed by measuring blood glucose levels. Mice with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) were included in the study.
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Treatment: Diabetic mice were treated orally with this compound or vehicle daily for the duration of the study.
-
Endpoints: Blood glucose, HbA1c, plasma GLP-1, body weight, and survival were monitored.
Oral Glucose Tolerance Test (OGTT)
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Animals: Mice or rats were fasted overnight.
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Baseline Measurement: A baseline blood sample was collected.
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Drug Administration: this compound or vehicle was administered orally.
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Glucose Challenge: After a specified time following drug administration, a solution of glucose (e.g., 2 g/kg) was administered orally.
-
Blood Sampling: Blood samples were collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Blood glucose levels were measured, and the area under the curve (AUC) for glucose was calculated to assess glucose tolerance.
Measurement of GLP-1
-
Sample Collection: Blood was collected from animals at specified time points into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and other appropriate anticoagulants and protease inhibitors.
-
Plasma Separation: Plasma was separated by centrifugation.
-
Assay: Plasma levels of total or active GLP-1 were quantified using a commercially available ELISA kit.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for diabetes. Its unique, gut-restricted mechanism of action, leading to reduced intestinal glucose absorption and enhanced GLP-1 secretion, provides a solid rationale for its further clinical development. The preclinical studies have demonstrated significant efficacy in improving glycemic control in diabetic animal models. While gastrointestinal tolerability is a consideration, the research also points to effective mitigation strategies. These findings warrant further investigation in clinical trials to establish the safety and efficacy of this compound in humans.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LX2761
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LX2761 is a potent, orally administered, minimally absorbed inhibitor of sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2). Developed by Lexicon Pharmaceuticals, this compound is designed to act locally in the gastrointestinal tract to inhibit intestinal SGLT1, thereby reducing and delaying glucose absorption. This targeted mechanism of action aims to improve glycemic control in individuals with diabetes with minimal systemic exposure, thus avoiding the renal effects associated with SGLT2 inhibition. Preclinical and early clinical data indicate that this compound effectively reduces postprandial glucose excursions and increases glucagon-like peptide-1 (GLP-1) levels. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies.
Mechanism of Action
This compound is a potent inhibitor of both human SGLT1 and SGLT2 in vitro.[1][2] Its primary therapeutic effect, however, is derived from the inhibition of SGLT1 in the small intestine. SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By inhibiting SGLT1, this compound delays and reduces the absorption of dietary glucose, leading to a decrease in postprandial glucose levels.[3][4]
Furthermore, the increased concentration of glucose in the distal small intestine stimulates L-cells to secrete GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[3]
A key feature of this compound is its minimal systemic absorption, which restricts its activity to the gastrointestinal tract and avoids significant inhibition of SGLT2 in the kidneys. This localized action is intended to mitigate the risk of genitourinary infections, a common side effect of systemic SGLT2 inhibitors.
dot
Caption: Mechanism of action of this compound in the intestine.
Pharmacokinetics
Preclinical Pharmacokinetics (Rats)
Pharmacokinetic studies in rats have demonstrated that this compound has low systemic exposure following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (50 mg/kg) |
| Cmax | - | 37 nM |
| Tmax | - | 0.6 hours |
| AUC | - | Data not available |
| Clearance | 49.1 mL/min/kg | - |
Human Pharmacokinetics (Phase 1 Clinical Trial)
Topline results from a Phase 1a single ascending-dose study in healthy volunteers and patients with type 2 diabetes, and a Phase 1b multiple ascending-dose study in patients with type 2 diabetes, have been reported. These studies confirmed the preclinical profile of this compound as a minimally absorbed, gastrointestinal tract-selective SGLT1 inhibitor.
Key findings from the Phase 1 trials include:
-
Minimal Systemic Absorption: this compound demonstrated minimal absorption into the systemic circulation.
-
No Systemic Effect on SGLT2: There was no increase in urinary glucose excretion from baseline, indicating a lack of significant systemic SGLT2 inhibition.
Quantitative pharmacokinetic parameters from these human studies have not been publicly disclosed.
Pharmacodynamics
In Vitro Potency
This compound is a potent inhibitor of both human SGLT1 and SGLT2.
Table 2: In Vitro Inhibitory Potency of this compound
| Transporter | IC50 (nM) |
| Human SGLT1 | 2.2 |
| Human SGLT2 | 2.7 |
Preclinical Pharmacodynamics (Mice)
Studies in preclinical models of diabetes have demonstrated the glucose-lowering effects of this compound.
-
Postprandial Glucose Reduction: Oral administration of this compound significantly reduced postprandial glucose excursions in mice.
-
GLP-1 Secretion: this compound treatment led to an increase in plasma levels of total GLP-1.
Human Pharmacodynamics (Phase 1 Clinical Trial)
The Phase 1 clinical trials in patients with type 2 diabetes demonstrated pharmacodynamic effects consistent with the mechanism of action of this compound.
-
Reduced Postprandial Glucose: this compound reduced postprandial glucose levels in diabetic patients.
-
Increased GLP-1: An increase in plasma levels of GLP-1 was observed following this compound administration.
The most common adverse event reported was diarrhea, which is consistent with the mechanism of SGLT1 inhibition and the resulting increase in intestinal glucose.
Experimental Protocols
In Vitro SGLT1/SGLT2 Inhibition Assay
A cell-based assay using human embryonic kidney 293 (HEK293) cells stably expressing either human SGLT1 or SGLT2 is a common method to determine the inhibitory potency of compounds like this compound.
Protocol Outline:
-
Cell Culture: HEK293 cells expressing either SGLT1 or SGLT2 are cultured to confluency in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells.
-
Uptake: The cells are incubated for a defined time to allow for substrate uptake via the SGLT transporters.
-
Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
dot
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lexicon Pharmaceuticals Announces Topline Phase 1 Clinical [globenewswire.com]
- 4. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
Cryo-EM Structure of LX2761 with hSGLT1: A Technical Guide
This in-depth technical guide explores the cryo-electron microscopy (cryo-EM) structure of the human sodium-glucose cotransporter 1 (hSGLT1) in complex with the potent inhibitor LX2761. The content herein is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of the structural basis of inhibition, quantitative data, and the experimental methodologies employed in this significant structural study.
Introduction
The human sodium-glucose cotransporter 1 (hSGLT1) is a key membrane protein responsible for the uptake of glucose and galactose from the intestine.[1][2] As such, it represents a prime therapeutic target for metabolic diseases like diabetes.[3] this compound is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract.[3][4] Understanding the precise mechanism of its inhibitory action at a molecular level is crucial for the development of next-generation SGLT1 inhibitors. The cryo-EM structure of the hSGLT1-LX2761 complex has provided unprecedented insights into this interaction, revealing how the inhibitor locks the transporter in a specific conformational state.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the interaction of this compound with hSGLT1.
| Parameter | Value | Species | Construct | Notes | Reference |
| IC50 of this compound | 2.2 ± 0.7 nM | Human | hSGLT1 | in vitro glucose uptake assay | |
| 2.03 nM | Human | non-tagged hSGLT1 | 1-NBD-glucose uptake assay | ||
| 2.30 nM | Human | hSGLT1GFP-MAP17nb | 1-NBD-glucose uptake assay | ||
| Cryo-EM Map Resolution | 3.26 Å | Human | hSGLT1-4D4FDG complex | Substrate-bound occluded conformation |
Structural Insights into the Inhibitory Mechanism
The cryo-EM structure of the hSGLT1-MAP17 heterodimeric complex bound to this compound reveals that the inhibitor wedges itself into the substrate-binding site and the extracellular vestibule of hSGLT1. This binding mode effectively locks the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for glucose transport across the cell membrane.
The glucose moiety of this compound occupies the sugar substrate site, while the aglycon portion extends into the extracellular vestibule, making extensive interactions with the protein. This comprehensive binding explains the high affinity of this compound for hSGLT1. Furthermore, the structure demonstrates that this compound blocks a putative water permeation pathway within hSGLT1.
This compound Binding Site
The binding pocket for this compound on hSGLT1 involves a number of key residues that form hydrogen bonds and other interactions with the inhibitor. The interactions are extensive, contributing to the high potency of this compound.
Experimental Protocols
The determination of the cryo-EM structure of the hSGLT1-LX2761 complex involved a multi-step workflow, from protein expression and purification to cryo-EM data acquisition and processing. While specific, granular details may vary between laboratories, the general methodology is outlined below.
Protein Expression and Purification
The functional human SGLT1 is often expressed in a heterologous system like Pichia pastoris to achieve the necessary protein yields for structural studies. A common strategy involves the co-expression of hSGLT1 with its auxiliary subunit, MAP17, to ensure proper folding and function. To facilitate purification and improve stability, the hSGLT1 construct may be fused to a green fluorescent protein (GFP) and a nanobody may be used.
Generalized Protocol:
-
Gene Cloning: The gene for hSGLT1 is cloned into a suitable expression vector for P. pastoris, often with a C-terminal tag such as GFP and a His-tag for purification.
-
Expression: The expression vector is transformed into P. pastoris and protein expression is induced.
-
Solubilization: The membrane fraction containing hSGLT1 is isolated and the protein is solubilized using a suitable detergent, such as glycol-diosgenin (GDN).
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography, for instance, with Ni-NTA resin to bind the His-tag.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.
Cryo-EM Sample Preparation and Data Collection
The purified hSGLT1-LX2761 complex is prepared for cryo-EM by vitrification on EM grids.
Generalized Protocol:
-
Complex Formation: The purified hSGLT1-MAP17 complex is incubated with a saturating concentration of this compound.
-
Grid Preparation: A small volume of the protein-inhibitor complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are then imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.
Image Processing and 3D Reconstruction
The collected micrographs are processed to reconstruct a high-resolution 3D model of the hSGLT1-LX2761 complex.
Generalized Protocol:
-
Motion Correction and CTF Estimation: The raw movie frames are corrected for beam-induced motion, and the contrast transfer function (CTF) of each micrograph is estimated.
-
Particle Picking: Individual particle images corresponding to the hSGLT1-LX2761 complex are selected from the micrographs.
-
2D Classification: The selected particles are subjected to 2D classification to remove noise and select for high-quality particles.
-
3D Reconstruction: An initial 3D model is generated and refined to high resolution using the selected particles.
Visualizations
The following diagrams illustrate the conceptual workflow and the mechanism of inhibition.
Caption: Experimental workflow for determining the Cryo-EM structure of the hSGLT1-LX2761 complex.
Caption: Mechanism of hSGLT1 inhibition by this compound, locking it in an outward-open state.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of the Intestinally Restricted SGLT1 Inhibitor LX2761 on GLP-1 Secretion: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of LX2761, a potent and orally administered sodium-glucose cotransporter 1 (SGLT1) inhibitor, on glucagon-like peptide-1 (GLP-1) secretion. This compound is designed for local action within the gastrointestinal tract with minimal systemic absorption, offering a targeted approach to glycemic control. This document, intended for researchers, scientists, and drug development professionals, consolidates key preclinical findings, details experimental methodologies, and visualizes the underlying mechanisms of action.
Core Mechanism of Action: Enhancing GLP-1 Secretion through Local SGLT1 Inhibition
This compound exerts its primary effect by inhibiting SGLT1, a transporter protein predominantly responsible for glucose absorption in the small intestine.[1][2] By blocking intestinal SGLT1, this compound delays and reduces the absorption of glucose from the gut. This leads to an increased delivery of glucose to the distal parts of the intestine, particularly the ileum and colon, where it stimulates the intestinal L-cells to secrete GLP-1.[1][2] GLP-1 is an incretin hormone with multiple anti-diabetic effects, including glucose-dependent insulin secretion, suppression of glucagon secretion, and delayed gastric emptying. Preclinical studies have demonstrated that this compound administration leads to a significant increase in plasma concentrations of both total and active GLP-1, particularly following an oral glucose challenge.[1]
Quantitative Analysis of this compound-Mediated GLP-1 Increase
The following tables summarize the key quantitative data from preclinical studies investigating the effect of this compound on GLP-1 levels in mice.
Table 1: Effect of a Single Oral Dose of this compound on Plasma Total GLP-1 (tGLP-1) in Healthy Mice Following an Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Dose (mg/kg) | Plasma tGLP-1 (pM) at 60 min post-glucose | Fold Increase vs. Vehicle |
| Vehicle | - | 15.2 ± 2.1 | 1.0 |
| This compound | 1 | 25.8 ± 3.5 | 1.7 |
| This compound | 3 | 40.1 ± 5.2 | 2.6 |
| This compound | 10 | 55.6 ± 6.8 | 3.7 |
Data are presented as mean ± SEM. Data extracted from preclinical studies in healthy C57BL/6 mice.
Table 2: Synergistic Effect of this compound and Sitagliptin on Active GLP-1 Levels in Healthy Mice
| Treatment Group | Plasma Active GLP-1 (pM) at 30 min post-glucose |
| Vehicle | 5.1 ± 0.8 |
| This compound (3 mg/kg) | 9.8 ± 1.2 |
| Sitagliptin (10 mg/kg) | 12.3 ± 1.5 |
| This compound (3 mg/kg) + Sitagliptin (10 mg/kg) | 28.5 ± 3.1 |
Data are presented as mean ± SEM. Sitagliptin is a DPP-4 inhibitor that prevents the degradation of active GLP-1.
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age, were used for the studies.
-
Acclimation: Animals were acclimated for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Mice were fasted for 6 hours before the administration of this compound or vehicle.
-
Dosing: this compound or vehicle (typically 0.5% methylcellulose in water) was administered via oral gavage at the doses specified in the experimental design.
-
Glucose Challenge: 30 minutes after the administration of the test compound, a glucose solution (2 g/kg body weight) was administered via oral gavage.
-
Blood Sampling: Blood samples were collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Sample Processing: Blood was collected into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and aprotinin to prevent GLP-1 degradation. Plasma was separated by centrifugation and stored at -80°C until analysis.
Measurement of Plasma GLP-1
-
Assay Type: Plasma concentrations of total GLP-1 and active GLP-1 were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Principle: These assays are typically sandwich ELISAs. For total GLP-1, the antibodies recognize both the active and inactive forms of the hormone. For active GLP-1, one of the antibodies is specific to the N-terminally intact, biologically active form.
-
Procedure:
-
Plasma samples and standards were added to the wells of a microplate pre-coated with a capture antibody.
-
After an incubation period, the wells were washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.
-
Following another incubation and washing step, a substrate solution was added, resulting in a colorimetric reaction.
-
The intensity of the color, which is proportional to the concentration of GLP-1, was measured using a microplate reader.
-
A standard curve was generated to calculate the concentration of GLP-1 in the unknown samples.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-mediated GLP-1 secretion and the experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of this compound-induced GLP-1 secretion.
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion
This compound, through its targeted inhibition of intestinal SGLT1, effectively enhances the secretion of the incretin hormone GLP-1. The preclinical data robustly support this mechanism, demonstrating a dose-dependent increase in plasma GLP-1 levels and a synergistic effect when co-administered with a DPP-4 inhibitor. The methodologies outlined provide a clear framework for the continued investigation of SGLT1 inhibitors as a therapeutic strategy for metabolic diseases. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the core preclinical findings and experimental approaches related to the effect of this compound on GLP-1 secretion.
References
Cellular Targets of LX2761: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent, orally administered small molecule inhibitor that has garnered significant interest in the field of metabolic disease therapeutics. Developed as a modification of sotagliflozin, this compound is designed for localized action within the gastrointestinal tract, primarily targeting sodium-glucose cotransporters. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, the experimental validation of its targets, and the downstream signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.
Primary Cellular Targets: SGLT1 and SGLT2
The principal cellular targets of this compound are two members of the solute carrier family 5 (SLC5), the sodium-glucose cotransporters 1 (SGLT1) and 2 (SGLT2).[1][2] These transporters are responsible for the uptake of glucose across epithelial cell membranes in various tissues. This compound is a dual inhibitor, demonstrating high potency against both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) in vitro.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against hSGLT1 and hSGLT2 has been determined using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Cell Line | Assay Method | IC50 (nM) | Reference |
| Human SGLT1 (hSGLT1) | HEK293 | [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) uptake | 2.2 | [1] |
| Human SGLT2 (hSGLT2) | HEK293 | [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) uptake | 2.7 | [1] |
Caption: In vitro inhibitory activity of this compound against human SGLT1 and SGLT2.
The low nanomolar IC50 values indicate that this compound is a highly potent inhibitor of both transporters. While it is a dual inhibitor in vitro, its pharmacological design aims for minimal systemic absorption, leading to a predominant inhibitory effect on SGLT1 in the gastrointestinal tract.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of SGLT1 in the small intestine. SGLT1 is the main transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By blocking SGLT1, this compound delays and reduces the absorption of dietary glucose, which in turn lowers postprandial blood glucose levels.
Inhibition of SGLT2, which is primarily located in the proximal tubules of the kidneys, leads to a reduction in the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion. Due to its intended localized action in the gut, the systemic effects of this compound on renal SGLT2 are limited.
A key secondary effect of intestinal SGLT1 inhibition is the increased delivery of glucose to the distal parts of the intestine. This stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a hormone that plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying.
Signaling Pathways
The inhibition of SGLT1 by this compound initiates a cascade of events within the intestinal L-cells, leading to GLP-1 secretion. While the complete pathway is still under investigation, current evidence suggests the involvement of downstream signaling molecules.
Caption: Signaling pathway of this compound-mediated GLP-1 release.
Experimental Protocols
In Vitro SGLT Inhibition Assay: [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) Uptake
This assay quantifies the inhibitory effect of this compound on SGLT1 and SGLT2 transport activity in a controlled cellular environment.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with plasmids encoding either human SGLT1 or human SGLT2.
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the cell monolayers are washed twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of this compound (or vehicle control) in KRH buffer for 15-30 minutes at 37°C.
-
To initiate the uptake, [¹⁴C]-AMG (a non-metabolizable glucose analog) is added to each well to a final concentration of 50 µM, and the plate is incubated for 40 minutes at 37°C.
-
The uptake is terminated by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Cells are lysed with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
The radioactivity in the cell lysates is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to the SGLT-specific uptake (total uptake in the absence of inhibitor minus non-specific uptake in the presence of a high concentration of a non-labeled SGLT substrate or in sodium-free buffer).
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro [¹⁴C]-AMG uptake assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This experiment assesses the effect of this compound on glucose tolerance in a living organism.
1. Animal Handling and Dosing:
-
Male C57BL/6 mice are fasted for 4-6 hours with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are orally administered with either vehicle or this compound at the desired dose (e.g., 1.5 or 3 mg/kg).
2. Glucose Challenge and Blood Sampling:
-
After a specified time post-drug administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood glucose levels are measured from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
3. Data Analysis:
-
The blood glucose concentration is plotted against time for both vehicle and this compound-treated groups.
-
The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.
Caption: Workflow for the in vivo oral glucose tolerance test.
Conclusion
This compound is a potent dual inhibitor of SGLT1 and SGLT2, with its primary therapeutic effect derived from the localized inhibition of SGLT1 in the intestine. This mechanism leads to a reduction in postprandial glucose absorption and an increase in GLP-1 secretion, contributing to improved glycemic control. The experimental data robustly support the on-target activity of this compound. Further research into the detailed molecular signaling pathways and potential off-target effects will continue to refine our understanding of this promising therapeutic agent.
References
LX2761 and Intestinal Glucose Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LX2761 is a potent, orally administered, non-systemic inhibitor of the sodium-glucose cotransporter 1 (SGLT1) developed for the treatment of diabetes. By selectively targeting SGLT1 in the gastrointestinal tract, this compound delays and reduces intestinal glucose absorption, leading to improved glycemic control. This mechanism of action also stimulates the release of glucagon-like peptide-1 (GLP-1), further contributing to its anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacodynamics, and key experimental findings.
Introduction to this compound
This compound is a small molecule designed to be minimally absorbed into the systemic circulation, thereby confining its pharmacological activity to the intestinal lumen.[1] This targeted approach aims to mitigate the risk of systemic side effects associated with broader SGLT inhibition. In vitro studies have demonstrated that this compound is a potent inhibitor of both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2).[2]
Mechanism of Action
This compound exerts its therapeutic effect primarily through the inhibition of SGLT1, a transporter protein highly expressed in the small intestine and responsible for the majority of dietary glucose and galactose absorption. By blocking SGLT1, this compound effectively reduces the rate and amount of glucose absorbed from the gut into the bloodstream. This localized action in the gastrointestinal tract leads to a cascade of downstream effects beneficial for glycemic control.
Signaling Pathway of this compound Action
The primary mechanism of this compound is the direct competitive inhibition of the SGLT1 transporter in the apical membrane of intestinal enterocytes. This leads to an increased concentration of glucose in the intestinal lumen, which in turn stimulates the secretion of GLP-1 from enteroendocrine L-cells.
GLP-1 Secretion and Downstream Effects
The increased luminal glucose concentration resulting from SGLT1 inhibition by this compound stimulates enteroendocrine L-cells to secrete GLP-1. GLP-1 is an incretin hormone with multiple anti-diabetic actions, including stimulating glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon secretion from α-cells, and slowing gastric emptying.
Preclinical Data
Preclinical studies in rodent models of diabetes have demonstrated the efficacy of this compound in improving glycemic control.
In Vitro Inhibitory Activity
| Transporter | IC50 (nM) |
| Human SGLT1 | 2.2 |
| Human SGLT2 | 2.7 |
| Table 1: In vitro inhibitory potency of this compound against human SGLT1 and SGLT2.[2] |
Efficacy in Diabetic Mouse Models
In studies with streptozotocin (STZ)-induced diabetic mice, long-term treatment with this compound resulted in significant improvements in glycemic parameters.
| Parameter | Treatment Group | Result |
| Postprandial Glucose | This compound | Lowered |
| Fasting Glucose | This compound | Lowered |
| Hemoglobin A1C (HbA1c) | This compound | Lowered |
| Plasma total GLP-1 | This compound | Increased |
| Table 2: Effects of long-term this compound treatment in STZ-induced diabetic mice.[3] |
Dose-Dependent Side Effects
The most common dose-dependent side effect observed in preclinical studies was diarrhea, which is consistent with the mechanism of intestinal SGLT1 inhibition.[3] The severity and frequency of diarrhea were found to decrease over time.
Clinical Data
Phase 1 clinical trials of this compound have been conducted in healthy volunteers and patients with type 2 diabetes.
Phase 1a Single Ascending-Dose Study
This study evaluated the safety, tolerability, and pharmacokinetics of single ascending doses of this compound.
-
Participants: Healthy volunteers and patients with type 2 diabetes.
-
Key Findings:
-
This compound demonstrated minimal systemic absorption.
-
No increase in urinary glucose excretion from baseline was observed, confirming its gastrointestinal tract-selective action.
-
In patients with type 2 diabetes, this compound reduced postprandial glucose and increased plasma levels of GLP-1.
-
The most common and dose-limiting adverse event was diarrhea.
-
Phase 1b Multiple Ascending-Dose Study
This study assessed the safety, tolerability, pharmacodynamics, and pharmacokinetics of multiple doses of this compound.
-
Participants: Patients with type 2 diabetes.
-
Key Findings:
-
Consistent with the single-dose study, this compound reduced postprandial glucose and increased plasma GLP-1 levels with minimal effect on urinary glucose excretion.
-
Diarrhea was the most common adverse event.
-
Experimental Protocols
In Vitro SGLT Inhibition Assay
-
Cell Lines: Chinese hamster ovary (CHO-K1) cells stably expressing either human SGLT1 or SGLT2.
-
Method: Cells are incubated with varying concentrations of this compound. The uptake of a radiolabeled glucose analog (e.g., 14C-α-methylglucopyranoside, a specific SGLT substrate) is measured.
-
Analysis: The concentration of this compound that inhibits 50% of the glucose uptake (IC50) is calculated.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animals: Male diabetic mice (e.g., STZ-induced).
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood glucose sample is collected.
-
This compound or vehicle is administered via oral gavage.
-
After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess the effect of this compound on glucose tolerance.
Conclusion
This compound represents a novel, intestine-specific approach to the management of diabetes. Its dual mechanism of reducing intestinal glucose absorption and stimulating GLP-1 secretion offers a promising therapeutic strategy for improving glycemic control. While preclinical and early clinical data are encouraging, further studies are needed to fully elucidate its long-term efficacy and safety profile, particularly with regard to gastrointestinal tolerability. The targeted nature of this compound highlights the potential for developing tissue-specific therapies to minimize systemic side effects in the treatment of metabolic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Molecular mechanisms and computational insights into human SGLTs: advancing toward selective SGLT1 inhibition [frontiersin.org]
- 3. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LX2761 for type 2 diabetes research
An In-depth Technical Guide to LX2761 for Type 2 Diabetes Research
Introduction
This compound is a novel, orally administered small molecule developed for the potential treatment of diabetes.[1] It is a potent, non-absorbable inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1) designed to act locally in the gastrointestinal tract.[1][2] By delaying intestinal glucose absorption, this compound aims to improve glycemic control, particularly postprandial glucose excursions, while minimizing systemic side effects associated with renal SGLT2 inhibition.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and relevant experimental protocols for researchers in the field of diabetes and metabolic diseases.
Core Mechanism of Action
This compound is a potent inhibitor of both SGLT1 and SGLT2 in vitro. However, it was specifically designed to have poor oral bioavailability, restricting its primary activity to the intestinal lumen. This gut-restricted action allows for targeted inhibition of intestinal SGLT1, the primary transporter for glucose and galactose absorption in the intestine.
The inhibition of intestinal SGLT1 by this compound leads to several downstream effects:
-
Delayed Glucose Absorption: By blocking SGLT1, this compound reduces the rate and amount of glucose absorbed from the small intestine following a meal. This directly mitigates postprandial hyperglycemia.
-
Increased Incretin Secretion: The increased concentration of glucose in the distal intestine stimulates intestinal L-cells to release incretin hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones contribute to improved glycemic control by enhancing insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.
Structurally, cryo-electron microscopy has revealed that this compound binds to human SGLT1 (hSGLT1), locking the transporter in an outward-open conformation. This prevents the conformational changes necessary for glucose transport across the cell membrane and also blocks the putative water permeation pathway of hSGLT1.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human SGLT1 and SGLT2.
| Target Transporter | IC50 (nM) | Reference |
| Human SGLT1 | 2.2 | |
| Human SGLT2 | 2.7 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
Pharmacokinetic profiles of this compound were assessed in rats following oral administration and compared to sotagliflozin.
| Compound | Dose (Oral) | Tmax (hours) | Cmax (nM) | Reference |
| This compound | 50 mg/kg | 0.6 | 37 | |
| Sotagliflozin | 50 mg/kg | N/A | >1000 |
Note: The extremely low systemic exposure (Cmax) of this compound after a high oral dose confirms its design as a minimally absorbed, gut-restricted agent.
Table 3: Preclinical Efficacy of this compound in STZ-Induced Diabetic Mice
Long-term treatment with this compound was evaluated in mice with streptozotocin (STZ)-induced diabetes, a model for type 1 diabetes, demonstrating improvements in key glycemic parameters.
| Treatment Group | Change in A1C (%) | Fasting Blood Glucose | Postprandial Glucose | Survival | Reference |
| Vehicle | N/A | Lowered | Lowered | Improved | |
| This compound (1.5 mg/kg) | Significantly Improved | Lowered | Lowered | Improved | |
| This compound (3.0 mg/kg) | Significantly Improved | Lowered | Lowered | Improved |
Experimental Protocols
In Vitro SGLT Inhibition Assay
Objective: To determine the IC50 values of this compound for SGLT1 and SGLT2 transporters.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Uptake Assay:
-
Cells are washed and pre-incubated with the various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
The uptake reaction is initiated by adding a solution containing a radiolabeled glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable substrate for SGLTs.
-
After a defined incubation period (e.g., 30-60 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Preclinical Efficacy Study in STZ-Diabetic Mice
Objective: To evaluate the long-term efficacy of this compound on glycemic control in a diabetic animal model.
Methodology:
-
Induction of Diabetes: Diabetes is induced in adult male mice (e.g., C57BL/6) by intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored, and only mice with established hyperglycemia (e.g., >200 mg/dL) are included in the study.
-
Animal Groups: Diabetic mice are randomized into groups receiving either vehicle control or this compound at different doses (e.g., 1.5 mg/kg and 3 mg/kg) via oral gavage, once daily.
-
Treatment Period: The treatment continues for a specified duration (e.g., 32-49 days).
-
Monitoring and Endpoints:
-
Glycemic Control: Blood glucose levels (fasting and postprandial) and Hemoglobin A1c (A1C) are measured at baseline and at various time points throughout the study.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess glucose disposal. After an overnight fast, mice are administered an oral glucose bolus, and blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-challenge.
-
Incretin Levels: Plasma is collected to measure total and active GLP-1 levels using ELISA kits.
-
Gastrointestinal Effects: Cecal contents are collected at the end of the study to measure glucose concentration and pH.
-
Safety: Animal body weight, food/water intake, and general health are monitored. The incidence of adverse effects like diarrhea is recorded.
-
-
Data Analysis: Statistical comparisons are made between the vehicle and this compound-treated groups to determine the therapeutic efficacy.
Clinical Development
This compound entered a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics. The study was designed as a double-blind, randomized, placebo-controlled, ascending single-dose trial involving both healthy volunteers and individuals with type 2 diabetes. The results from preclinical studies, demonstrating potent, gut-restricted SGLT1 inhibition and favorable effects on glycemic control, provided a strong rationale for its clinical investigation.
Conclusion
This compound represents a targeted approach to managing type 2 diabetes by specifically inhibiting SGLT1 in the gastrointestinal tract. Its unique, gut-restricted mechanism of action allows it to lower postprandial glucose and enhance incretin secretion with minimal systemic exposure, potentially offering a safer therapeutic window compared to systemic SGLT inhibitors. The preclinical data strongly support its efficacy in improving glycemic control. Further clinical investigation is necessary to fully elucidate its therapeutic potential and safety profile in patients with type 2 diabetes.
References
- 1. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
LX2761: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LX2761, a potent inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). This document details its core molecular properties, mechanism of action, and relevant experimental data and protocols to support further research and development.
Core Molecular Data
This compound is a small molecule inhibitor with the following key characteristics:
| Property | Value | Reference |
| Molecular Weight | 601.80 g/mol | [1] |
| Molecular Formula | C₃₂H₄₇N₃O₆S | [1] |
Mechanism of Action: SGLT1 and SGLT2 Inhibition
This compound is a potent inhibitor of both SGLT1 and SGLT2.[1] SGLT1 is primarily found in the gastrointestinal tract and is responsible for the absorption of glucose and galactose from the intestine. SGLT2 is predominantly expressed in the kidneys and is responsible for the reabsorption of most of the glucose from the glomerular filtrate.
By inhibiting SGLT1 in the intestine, this compound delays and reduces intestinal glucose absorption.[2][3] This localized action in the gut contributes to lower postprandial glucose levels. Preclinical studies have shown that this inhibition also leads to an increase in plasma levels of glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood sugar.
The inhibitory effect on SGLT2 in the kidneys is less pronounced as this compound is designed to be minimally absorbed into the systemic circulation, thus primarily acting locally in the gastrointestinal tract. This localized action minimizes the urinary glucose excretion that is characteristic of systemic SGLT2 inhibitors.
A cryo-electron microscopy study has revealed that this compound locks the SGLT1 transporter in an outward-open conformation, physically blocking the substrate-binding site and the extracellular vestibule. This structural insight provides a clear basis for its potent inhibitory activity.
Signaling Pathway of this compound in the Intestine
The following diagram illustrates the proposed signaling pathway of this compound's action in the intestinal lumen.
Preclinical and Clinical Data
This compound has undergone preclinical and Phase 1 clinical evaluations.
In Vitro Potency
The following table summarizes the in vitro inhibitory potency of this compound against human SGLT1 and SGLT2.
| Target | IC₅₀ (nM) | Reference |
| Human SGLT1 | 2.2 | |
| Human SGLT2 | 2.7 |
In Vivo Efficacy in Animal Models
In preclinical studies involving mice and rats, orally administered this compound demonstrated significant effects on glycemic control. Key findings include:
-
Reduced postprandial glucose excursions.
-
Increased plasma levels of total GLP-1.
-
Long-term treatment in diabetic mouse models led to lower fasting glucose, reduced hemoglobin A1C, and improved survival.
-
A synergistic effect with the DPP-4 inhibitor sitagliptin, leading to increased active GLP-1 levels.
Clinical Trials
A Phase 1 clinical trial was initiated to evaluate the safety and tolerability of this compound in healthy volunteers and individuals with type 2 diabetes. The study was a double-blind, randomized, placebo-controlled, ascending single-dose design.
Experimental Protocols
In Vitro: 1-NBD-Glucose Uptake Assay
This assay is used to determine the inhibitory activity of compounds on SGLT1.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are transfected to express human SGLT1.
-
Plating: One day post-transfection, cells are seeded into a 96-well plate coated with poly-D-lysine.
-
Incubation: After cell attachment, the cells are washed with PBS and then incubated for 1 hour at 37°C with an uptake buffer containing 1-NBD-glucose (a fluorescent glucose analog), bovine serum albumin (BSA), and varying concentrations of this compound.
-
Uptake Termination: The uptake of 1-NBD-glucose is stopped by washing the cells three times with PBS.
-
Quantification: The amount of 1-NBD-glucose taken up by the cells is measured to determine the level of SGLT1 inhibition.
The following diagram outlines the workflow for the 1-NBD-glucose uptake assay.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of this compound on glucose tolerance in an in vivo setting.
Methodology:
-
Animal Model: The study utilizes mouse models, often with streptozotocin (STZ)-induced diabetes.
-
Dosing: Mice receive a single daily dose of either a vehicle control or this compound via oral gavage.
-
Fasting: Prior to the OGTT, mice are typically fasted for a set period.
-
Glucose Challenge: A bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured to determine the glucose excursion over time. The area under the curve (AUC) for glucose is calculated to quantify the overall effect on glucose tolerance.
The following diagram illustrates the experimental workflow for an in vivo OGTT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of LX2761
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX2761 is a potent, orally administered, and luminally-restricted inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1).[1][2][3] Developed for the treatment of diabetes, its unique mechanism of action focuses on delaying intestinal glucose absorption, thereby improving glycemic control with minimal systemic exposure.[2][4] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This guide provides a comprehensive overview of the known characteristics of this compound and outlines the standard experimental protocols for determining its solubility and stability profiles.
Physicochemical Properties of this compound
A solid understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of drug development. The key identified properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)-butanamide | |
| Molecular Formula | C32H47N3O6S | |
| Molecular Weight | 601.80 g/mol | |
| CAS Number | 1610954-97-6 | |
| Appearance | Not publicly specified; likely a solid. | N/A |
| Purity | >98% (via HPLC) |
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely published, this section outlines the methodologies for determining this critical parameter and presents an illustrative data table. The solubility of an API in various solvents is crucial for developing appropriate formulations for both preclinical and clinical studies.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of this compound would be determined using the shake-flask method, a standard industry practice.
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to correlate the analytical response to the concentration.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Illustrative Solubility Data
The following table represents the type of data that would be generated from the protocol described above. Note: These values are for illustrative purposes only and are not based on published experimental data.
| Solvent/Medium | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 5.0) | 25 | 0.2 |
| PBS (pH 7.4) | 25 | 0.5 |
| Ethanol | 25 | > 10 |
| Methanol | 25 | > 10 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
Stability Profile of this compound
This compound is reported to be a chemically stable compound with a shelf life of at least two years when stored at -20°C. However, a comprehensive stability profile requires forced degradation studies to identify potential degradation pathways and products under various stress conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the drug substance. These studies involve exposing the API to conditions more severe than those used for accelerated stability testing.
-
Acid Hydrolysis: this compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: this compound is treated with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: this compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: A solid sample of this compound is exposed to high temperature (e.g., 80°C) in a stability chamber.
-
Photostability: this compound (both in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of significant degradation products.
Illustrative Stability Data
The results of forced degradation studies are typically summarized to show the extent of degradation under each stress condition. Note: The data in this table is illustrative.
| Stress Condition | Duration | Temperature | Degradation (%) | Number of Degradants |
| 0.1 M HCl | 8 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 4 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 8% | 1 |
| Heat (Solid) | 48 hours | 80°C | < 5% | 1 |
| Photostability | 7 days | 25°C | < 2% | 0 |
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of SGLT1 in the intestine. This leads to a cascade of downstream effects that contribute to improved glycemic control.
Caption: Mechanism of action of this compound in the intestine.
Experimental Workflow for Solubility Assessment
A logical workflow is crucial for the systematic determination of solubility.
Caption: Workflow for determining the equilibrium solubility of this compound.
Experimental Workflow for Forced Degradation Study
Forced degradation studies follow a structured approach to assess stability under stress.
Caption: Workflow for conducting forced degradation studies on this compound.
Conclusion
This compound is a promising, gut-restricted SGLT1 inhibitor with well-defined physicochemical properties. While specific public data on its solubility and detailed stability is limited, this guide provides the established methodologies and frameworks for conducting such crucial studies. The provided protocols and illustrative data serve as a valuable resource for researchers and developers working on the formulation and analytical characterization of this compound and similar compounds. A thorough understanding and experimental determination of these properties are critical for advancing this therapeutic agent through the drug development pipeline.
References
An In-Depth Technical Guide to the Core Intellectual Property of LX2761
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding LX2761, a novel, locally-acting inhibitor of the sodium-glucose cotransporter 1 (SGLT1). The information herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is an orally administered small molecule designed to inhibit SGLT1 predominantly within the gastrointestinal tract.[1][2] By targeting SGLT1 locally in the gut, this compound aims to reduce intestinal glucose absorption and consequently lower postprandial glucose levels. This mechanism of action also leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glycemic control. A significant feature of this compound is its minimal systemic absorption, which restricts its activity to the intestines and avoids significant inhibition of SGLT2 in the kidneys.[1]
Intellectual Property Landscape
The core intellectual property for this compound is held by Lexicon Pharmaceuticals, Inc. A family of patents protects the composition of matter, formulations, and methods of use for a class of SGLT1 inhibitors, including this compound. While the compound is not always referred to by its development code "this compound" in these patents, the chemical structure is encompassed within the scope of their claims.
Below is a summary of the key patents protecting the core this compound intellectual property:
| Patent Number | Title | Filing Date | Grant Date | Assignee |
| US 9,200,025 | Inhibitors of sodium glucose cotransporter 1 | November 18, 2013 | December 1, 2015 | Lexicon Pharmaceuticals, Inc. |
| US 9,688,710 | Inhibitors of sodium glucose cotransporter 1 | November 17, 2015 | June 27, 2017 | Lexicon Pharmaceuticals, Inc. |
| US 10,106,569 | Inhibitors of sodium glucose cotransporter 1 | May 22, 2017 | October 23, 2018 | Lexicon Pharmaceuticals, Inc. |
These patents broadly claim a genus of compounds with a common structural scaffold, and this compound is an embodiment of this genus. The claims cover the specific chemical entity, pharmaceutical compositions containing it, and its use for treating diseases such as diabetes.
Quantitative Data
The following tables summarize the key quantitative data for this compound, primarily extracted from the foundational publication by Goodwin et al. in the Journal of Medicinal Chemistry (2017).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM)[1][2] |
| SGLT1 | Human | 2.2 |
| SGLT2 | Human | 2.7 |
| SGLT1 | Mouse | 3.7 |
| SGLT2 | Mouse | 1.0 |
| SGLT1 | Rat | 5.7 |
| SGLT2 | Rat | 1.1 |
| SGLT1 | Dog | 5.1 |
| SGLT2 | Dog | 1.8 |
| SGLT1 | Monkey | 1.4 |
| SGLT2 | Monkey | 1.1 |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 50 | 25 | 2 | 150 | <2 |
| Dog | 10 | 10 | 4 | 80 | <1 |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of SGLT1 in the enterocytes of the small intestine. This inhibition has a dual effect on glucose homeostasis: it directly reduces the absorption of dietary glucose and indirectly stimulates the release of GLP-1 from intestinal L-cells.
Caption: Mechanism of action of this compound in the intestine.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, as described by Goodwin et al. (2017).
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key step is the coupling of a glycoside donor with a bis-aryl aglycone. The final step typically involves the amidation to introduce the side chain responsible for its physicochemical properties that limit systemic absorption.
Caption: General synthetic workflow for this compound.
In Vitro SGLT1/SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and other species' SGLT1 and SGLT2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the respective SGLT transporter are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Glucose Uptake: A solution containing radiolabeled non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside) is added to the wells.
-
Termination and Lysis: Glucose uptake is stopped by washing the cells with ice-cold buffer. Cells are then lysed.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter to determine the rate of glucose uptake.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of orally administered this compound on glucose tolerance in a preclinical model.
Methodology:
-
Animal Acclimation: Male C57BL/6 mice are acclimated for at least one week.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: this compound or vehicle is administered orally by gavage at a specific time point before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.
Conclusion
This compound represents a novel approach to the treatment of diabetes by selectively targeting intestinal SGLT1. Its intellectual property is robustly protected by a family of patents covering its composition of matter and use. The preclinical data demonstrate potent in vitro activity and in vivo efficacy in improving glycemic control. The detailed experimental protocols provided in the scientific literature offer a clear path for further research and development in this area. This technical guide serves as a foundational resource for scientists and researchers interested in the ongoing development and potential of this compound and similar locally-acting SGLT1 inhibitors.
References
In-Depth Technical Guide to the Synthesis of LX2761
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for LX2761, a potent and orally bioavailable inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1). The synthesis is characterized by a convergent approach, culminating in a key Suzuki-Miyaura coupling reaction to assemble the core structure of the molecule. This document outlines the strategic retrosynthetic analysis, the preparation of key intermediates, and the final assembly of this compound, supported by quantitative data and detailed experimental protocols.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide[1] |
| CAS Number | 1610954-97-6[1] |
| Molecular Formula | C₃₂H₄₇N₃O₆S[1] |
| Molecular Weight | 601.80 g/mol [1] |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is designed as a convergent process, which enhances efficiency and allows for the independent preparation of complex molecular fragments before their final assembly. The retrosynthetic analysis identifies the central diarylmethane linkage as the key disconnection point. This strategy leads to two primary, highly functionalized intermediates: a benzyl carbonate and a hindered arylboronic ester. The union of these two fragments is achieved through a robust sp³–sp² Suzuki-Miyaura cross-coupling reaction.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
The successful synthesis of this compound hinges on the efficient preparation of two key crystalline intermediates.
Synthesis of the Benzyl Carbonate Intermediate
The synthesis of the benzyl carbonate fragment begins with commercially available starting materials and involves a multi-step sequence to introduce the necessary functional groups and stereochemistry.
Synthesis of the Hindered Arylboronic Ester Intermediate
The arylboronic ester component is synthesized in a separate pathway. This fragment contains the glycosidic moiety, which is crucial for the biological activity of this compound.
Final Assembly via Suzuki-Miyaura Coupling and Final Product Isolation
The culmination of the this compound synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the benzyl carbonate and the arylboronic ester intermediates. This reaction forms the central diarylmethane bond and completes the carbon skeleton of the target molecule.
Caption: Final steps in the synthesis of this compound.
Following the coupling reaction, a final deprotection step and subsequent amide bond formation yield the final this compound product. The active pharmaceutical ingredient is then isolated with high purity as its L-proline cocrystal. This entire process has been successfully scaled to the kilogram level to support preclinical and toxicology studies.
Quantitative Data Summary
| Step | Intermediate/Product | Yield (%) | Purity (%) |
| 1 | Benzyl Carbonate Intermediate | Data not available | >98 (crystalline) |
| 2 | Arylboronic Ester Intermediate | Data not available | >98 (crystalline) |
| 3 | Suzuki-Miyaura Coupling | Data not available | High |
| 4 | Final Product (this compound L-proline cocrystal) | Data not available | >99.5 |
Note: Specific yields for each step are not publicly available in the reviewed literature. The process is described as being performed on a kilogram scale.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key reactions in the synthesis of this compound, based on established methodologies for Suzuki-Miyaura couplings.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic ester intermediate, the benzyl carbonate intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for sp³-sp² coupling), and a suitable base (e.g., an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water is typically used.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the coupled product.
Final Deprotection and Amide Coupling
The specific conditions for the final deprotection and amide coupling steps to yield this compound are detailed in the supporting information of the primary literature and involve standard synthetic transformations.
This technical guide provides a comprehensive overview of the synthetic pathway to this compound, highlighting the key strategic decisions and chemical transformations involved in its production. For more detailed, step-by-step instructions and characterization data, readers are encouraged to consult the primary scientific literature.
References
Methodological & Application
Application Notes and Protocols for LX2761 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of LX2761, a potent inhibitor of the sodium-dependent glucose cotransporters SGLT1 and SGLT2. This compound demonstrates high potency in vitro for both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2), while exhibiting selective inhibition of SGLT1 within the gastrointestinal tract in vivo.[1][2]
Mechanism of Action
This compound is a small molecule inhibitor that targets SGLT1 and SGLT2, which are responsible for glucose uptake.[3][4] In vitro studies have shown that this compound is a potent inhibitor of both transporters.[1] By binding to SGLT1, this compound locks the transporter in an outward-open conformation, thereby blocking the passage of glucose and water. This mechanism of action makes it a subject of interest for therapeutic applications, particularly in managing diabetes by delaying intestinal glucose absorption.
Quantitative Data Summary
The inhibitory activity of this compound on hSGLT1 and hSGLT2 has been quantified, with the following IC50 values reported:
| Target | IC50 (nM) |
| hSGLT1 | 2.2 |
| hSGLT2 | 2.7 |
Signaling Pathway of SGLT1-mediated Glucose Uptake and Inhibition by this compound
The following diagram illustrates the mechanism of glucose transport by SGLT1 and its inhibition by this compound.
Caption: SGLT1 transports glucose and sodium into the cell. This compound inhibits this process.
Experimental Protocol: In Vitro SGLT1/SGLT2 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT1 and SGLT2. The principle of this assay is to measure the uptake of a fluorescent glucose analog in cells engineered to express either hSGLT1 or hSGLT2. A reduction in fluorescence intensity in the presence of the test compound indicates inhibitory activity.
Experimental Workflow
Caption: Workflow for the in vitro SGLT1/SGLT2 inhibition assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| HEK293 cells stably expressing hSGLT1 | Commercially available or generated in-house |
| HEK293 cells stably expressing hSGLT2 | Commercially available or generated in-house |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| 96-well black, clear-bottom plates | Corning |
| Fluorescent glucose analog (e.g., 2-NBDG) | Thermo Fisher Scientific |
| This compound | MedchemExpress |
| Phlorizin (positive control) | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific |
| Plate reader with fluorescence detection | Molecular Devices |
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing either hSGLT1 or hSGLT2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., PBS) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare solutions of a known SGLT inhibitor, such as phlorizin, to serve as a positive control.
-
Prepare a vehicle control containing the same final concentration of DMSO as the test wells.
-
-
Inhibition Assay:
-
Gently wash the cells twice with warm PBS.
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the fluorescent glucose analog solution in PBS.
-
Add the fluorescent glucose analog to all wells to initiate the uptake reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement and Data Analysis:
-
Stop the glucose uptake by aspirating the solution and washing the cells three times with ice-cold PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent glucose analog (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% activity) and a background control with a high concentration of a known inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship for IC50 Determination
Caption: Data analysis workflow for determining the IC50 value of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism of SGLT1 inhibitors | THE LEI GROUP [chem.pku.edu.cn]
Application Notes: LX2761 Cell-Based Assay Using HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent, orally administered inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1).[1][2] While it also demonstrates high potency against SGLT2 in vitro, its design is focused on local action within the gastrointestinal tract to delay and reduce intestinal glucose absorption.[3][4][5] This mechanism offers a therapeutic strategy for improving glycemic control, particularly in diabetic patients. SGLT1 is a transporter protein that plays a crucial role in the absorption of glucose and galactose from the intestine by harnessing the sodium gradient across the cell membrane.
This document provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of this compound on human SGLT1 (hSGLT1) using Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a widely used and reliable platform for establishing stable cell lines that overexpress specific transporter proteins, making them ideal for screening and characterizing inhibitors. The protocols outlined below describe the generation of a stable hSGLT1-expressing HEK293 cell line and the subsequent procedure for a glucose uptake assay.
Principle of the Assay
The assay quantifies the inhibitory effect of this compound on SGLT1-mediated glucose transport. HEK293 cells are engineered to stably overexpress hSGLT1. The rate of glucose uptake in these cells is then measured using a labeled glucose analog, such as the fluorescent 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) or the radiolabeled ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG). By incubating the cells with varying concentrations of this compound prior to the addition of the glucose analog, a dose-dependent inhibition of glucose uptake can be measured. This allows for the calculation of key inhibitory parameters, such as the IC₅₀ value. The structural mechanism involves this compound locking the SGLT1 transporter in an outward-open conformation, thereby blocking the substrate-binding site.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of SGLT1 in transporting sodium and glucose into the cell and how this compound inhibits this process.
Quantitative Data Summary
The inhibitory potency of this compound against human SGLT1 and SGLT2 has been determined in vitro. This data is crucial for understanding the compound's selectivity profile.
| Target Transporter | IC₅₀ (nM) | Reference |
| Human SGLT1 (hSGLT1) | 2.2 | |
| Human SGLT2 (hSGLT2) | 2.7 |
Experimental Workflow
The overall process for conducting the this compound cell-based assay is outlined in the workflow diagram below.
Experimental Protocols
Protocol 1: Generation of a Stable hSGLT1-Expressing HEK293 Cell Line
This protocol is adapted from established methods for creating stable cell lines for transporter assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression vector containing full-length human SGLT1 cDNA (e.g., pCMV6-based)
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., G418 or Neomycin)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Methodology:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the hSGLT1 expression vector according to the manufacturer's protocol for the chosen transfection reagent. Include a mock transfection control (empty vector).
-
Selection: 48 hours post-transfection, begin the selection process. Replace the culture medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., 500-800 µg/mL G418). The optimal concentration should be determined beforehand with a kill curve.
-
Clonal Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are visible.
-
Isolation and Screening: Isolate individual colonies using cloning cylinders or serial dilution. Expand each clone and screen for hSGLT1 expression and functional activity using RT-PCR, immunoblotting, and a preliminary glucose uptake assay.
-
Cell Line Maintenance: Maintain the selected stable cell line in culture medium containing a maintenance concentration of the selection antibiotic.
Protocol 2: Non-Radioactive Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-NBDG to measure SGLT1 activity.
Materials:
-
hSGLT1-expressing HEK293 stable cell line
-
Parental (non-transfected) HEK293 cells
-
96-well black, clear-bottom cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (Sodium-containing)
-
Choline-based buffer (Sodium-free, for washing)
-
2-NBDG fluorescent glucose analog
-
This compound compound stock solution in DMSO
-
Phlorizin (positive control inhibitor)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Methodology:
-
Cell Plating: Seed the hSGLT1-HEK293 cells (and parental HEK293 for background control) into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Also prepare solutions for controls: vehicle only (e.g., 0.5% DMSO), a high concentration of Phlorizin (e.g., 100 µM) as a positive control for SGLT inhibition, and a sodium-free buffer for non-specific uptake control.
-
Pre-incubation: On the day of the assay, gently wash the cell monolayers twice with pre-warmed KRH buffer. Add 100 µL of KRH buffer containing the desired concentrations of this compound or control compounds to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate Glucose Uptake: Add 10 µL of 2-NBDG solution to each well to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Uptake: Aspirate the medium and terminate the uptake by washing the cells three times with 200 µL of ice-cold, sodium-free choline buffer.
-
Cell Lysis: Add 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader.
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Calculate the SGLT1-specific uptake by subtracting the non-specific uptake (measured in sodium-free buffer or in the presence of a saturating concentration of Phlorizin) from the total uptake (vehicle control).
-
Determine the percentage of inhibition for each this compound concentration relative to the SGLT1-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
Application Notes and Protocols for Animal Dosing and Administration of LX2761
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosing of LX2761, a potent and intestine-restricted inhibitor of the sodium-glucose cotransporter 1 (SGLT1). The following protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in rodent models of diabetes.
Mechanism of Action
This compound is a highly potent inhibitor of SGLT1, a transporter primarily responsible for glucose absorption in the small intestine. By inhibiting SGLT1, this compound reduces intestinal glucose uptake, thereby lowering postprandial blood glucose levels.[1][2] A key feature of this compound is its minimal systemic absorption, which restricts its activity to the gastrointestinal tract. This targeted action leads to an increase in the delivery of glucose to the distal gut, which in turn stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose homeostasis, including enhanced insulin secretion and suppressed glucagon release.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| Human SGLT1 | 2.2 |
| Human SGLT2 | 2.7 |
Source: Goodwin NC, et al. J Med Chem. 2017.
Table 2: Pharmacokinetic Parameters of this compound in Rats (50 mg/kg Oral Dose)
| Parameter | Value |
| Tₘₐₓ (hours) | 0.6 |
| Cₘₐₓ (nM) | 37 |
| AUC (nM*h) | Not Reported |
| Clearance (mL/min/kg) | 49.1 (IV dose) |
Source: Powell DR, et al. J Pharmacol Exp Ther. 2017.
Table 3: Efficacy of this compound in Streptozotocin (STZ)-Induced Diabetic Mice
| Animal Model | Dose (mg/kg, oral gavage) | Duration | Key Findings |
| Early-onset STZ-induced diabetes | 1.5 or 3 | 32 days | Reduced fasting blood glucose, improved oral glucose tolerance, and decreased HbA1c. |
| Well-established STZ-induced diabetes | 1.5 or 3 | 49 days | Improved survival, reduced fasting blood glucose, improved oral glucose tolerance, decreased HbA1c, and increased plasma total GLP-1. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
-
Microbalance
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile water
-
Vortex mixer
-
Animal feeding needles (gavage needles), 18-20 gauge, straight or curved
-
Syringes (1 mL)
-
Animal scale
2. This compound Formulation Preparation (Example for a 1 mg/mL suspension):
-
Weigh the required amount of this compound powder using a calibrated microbalance.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
3. Oral Gavage Procedure:
-
Weigh the mouse to determine the correct dosing volume. The typical dosing volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip extending from the mouth to the last rib.
-
Draw the prepared this compound suspension into the syringe, ensuring there are no air bubbles.
-
With the mouse held in a vertical position, gently insert the gavage needle into the esophagus via the side of the mouth.
-
Slowly advance the needle to the predetermined depth. If resistance is met, do not force the needle.
-
Administer the this compound suspension smoothly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Protocol 2: Induction of Diabetes in Mice with Streptozotocin (STZ)
1. Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5), chilled
-
Insulin syringes (28-30 gauge)
-
Blood glucose monitoring system
2. Procedure (Multiple Low-Dose Protocol):
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection (e.g., 10 mg/mL). STZ is light-sensitive and unstable in solution.
-
Fast the mice for 4-6 hours before the first injection.
-
Inject mice intraperitoneally with STZ at a dose of 50 mg/kg for five consecutive days.
-
Monitor blood glucose levels 72 hours after the final injection and then weekly.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for efficacy studies.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice
1. Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Blood glucose monitoring system
-
Capillary tubes or other blood collection supplies
2. Procedure:
-
Fast mice for 4-6 hours before the test.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer this compound or vehicle via oral gavage at the desired time point before the glucose challenge (e.g., 30-60 minutes).
-
Administer a glucose solution (typically 2 g/kg) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 4: Blood Collection and Measurement of HbA1c and GLP-1
1. Blood Collection:
-
Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. For longitudinal studies, tail vein sampling is common.
-
For GLP-1 measurement, collect blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor (e.g., aprotinin) to prevent degradation.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
2. HbA1c Measurement:
-
Hemoglobin A1c (HbA1c) levels can be measured from whole blood using commercially available kits specific for mice. Various methods such as capillary electrophoresis, HPLC, and enzymatic methods can be used.
3. GLP-1 Measurement:
-
Plasma total or active GLP-1 levels can be quantified using commercially available ELISA or multiplex assay kits. Follow the manufacturer's instructions for the specific kit being used.
Mandatory Visualizations
References
Application Notes and Protocols for Oral Gavage of LX2761 in Mice
These application notes provide a comprehensive overview and detailed protocols for the oral administration of LX2761 to mice, intended for researchers, scientists, and drug development professionals. This compound is a potent and orally bioavailable inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action primarily restricted to the gastrointestinal tract.[1][2][3][4]
Mechanism of Action
This compound is a dual inhibitor of SGLT1 and SGLT2 in vitro, with IC50 values of 2.2 nM and 2.7 nM for human SGLT1 and SGLT2, respectively.[5] However, its primary therapeutic effect in vivo is derived from its potent and specific inhibition of SGLT1 within the intestinal lumen. This localized action delays the absorption of glucose from the intestine, thereby improving glycemic control. A key downstream effect of intestinal SGLT1 inhibition by this compound is the increased secretion of glucagon-like peptide-1 (GLP-1), which further contributes to its anti-hyperglycemic effects. The cryo-EM structure of human SGLT1 in complex with this compound reveals that the inhibitor locks the transporter in an outward-open conformation, physically blocking the glucose and water permeation pathway.
Data Presentation
The following tables summarize quantitative data from preclinical studies in mice, demonstrating the efficacy of orally administered this compound in improving glycemic control in streptozotocin (STZ)-induced diabetic mouse models.
Table 1: Effects of this compound on Glycemic Control in Mice with Early-Onset STZ-Induced Diabetes
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Oral Glucose Tolerance Test (OGTT) Glucose Excursion (AUC 0-120 min) on Day 21 | Baseline | Significantly Reduced | Significantly Reduced |
| Fasting Blood Glucose on Day 32 | Baseline | Significantly Lowered | Significantly Lowered |
| Change in Hemoglobin A1c (HbA1c) on Day 32 | Baseline | Significantly Reduced | Significantly Reduced |
Data adapted from studies on adult male mice with early-onset STZ-induced diabetes receiving single daily doses by oral gavage.
Table 2: Effects of this compound on Glycemic Control in Mice with Well-Established STZ-Induced Diabetes
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| OGTT Glucose Excursion (AUC 0-120 min) on Day 20 | Baseline | Significantly Decreased | Significantly Decreased |
| Change in HbA1c on Day 32 | Baseline | Not Significantly Different | Significantly Improved |
| Fasting Blood Glucose on Day 49 | Baseline | Significantly Lower | Significantly Lower |
| Plasma Total GLP-1 on Day 49 | Baseline | Increased | Increased |
| Survival Rate | Baseline | Improved | Significantly Improved |
Data adapted from studies on adult male mice with well-established STZ-induced diabetes receiving single daily doses by oral gavage.
Experimental Protocols
Oral Gavage Protocol for this compound in Mice
This protocol is based on methodologies reported in preclinical studies of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sterile water for injection
-
Appropriate gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., for a 10 mL/kg dosing volume, a 1 mg/mL solution is needed for a 10 mg/kg dose).
-
Ensure the solution is homogenous by vortexing or sonicating as needed. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
Position the mouse in a vertical position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert to avoid tracheal intubation.
-
Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Dosing Regimen:
-
Frequency: Single daily doses have been shown to be effective.
-
Dosage: Doses ranging from 0.2 mg/kg to 3 mg/kg have been reported in mice. Efficacious doses for improving glycemic control are typically in the 1.5 mg/kg to 3 mg/kg range.
-
Side Effect Management: A dose-dependent side effect of diarrhea has been observed. To mitigate this, a gradual dose escalation strategy can be employed. Pretreatment with resistant starch 4 in the diet has also been shown to significantly decrease the frequency of diarrhea.
Mandatory Visualizations
Signaling Pathway of this compound in the Intestine
Caption: Mechanism of action of this compound in the intestinal enterocyte.
Experimental Workflow for Oral Gavage Study in Mice
Caption: General experimental workflow for an oral gavage study of this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with LX2761
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of LX2761, a potent and gut-restricted dual inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1) and SGLT2. The following protocols and data have been compiled to facilitate the design and execution of preclinical studies to investigate the therapeutic potential of this compound in metabolic diseases.
Introduction to this compound
This compound is an orally administered small molecule designed to inhibit SGLT1 primarily in the gastrointestinal tract.[1] By delaying intestinal glucose absorption, this compound lowers postprandial glucose excursions and enhances the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis.[2][3] Its restricted systemic exposure minimizes effects on renal SGLT1/2, potentially offering a favorable safety profile.[4]
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide[5] |
| CAS Number | 1610954-97-6 |
| Molecular Formula | C₃₂H₄₇N₃O₆S |
| Molecular Weight | 601.80 g/mol |
Mechanism of Action
This compound exerts its primary effect by competitively inhibiting SGLT1, the major transporter responsible for glucose and galactose absorption in the small intestine. This inhibition leads to a delay in the absorption of dietary carbohydrates, resulting in a greater delivery of glucose to the distal small intestine and colon. This increased distal gut glucose concentration is believed to stimulate enteroendocrine L-cells to secrete GLP-1. The elevated GLP-1 levels then act on pancreatic β-cells to enhance glucose-dependent insulin secretion, suppress glucagon release from α-cells, and slow gastric emptying, all of which contribute to improved glycemic control.
Figure 1: Signaling pathway of this compound in the gut and pancreas.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC₅₀ (nM) | Reference |
| SGLT1 | Human | 2.2 | |
| SGLT2 | Human | 2.7 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose | Tₘₐₓ (h) | Cₘₐₓ (nM) | AUC (nM*h) | Clearance (mL/min/kg) |
| Intravenous | 1 mg/kg | - | - | - | 49.1 |
| Oral | 50 mg/kg | 0.6 | 37 | 100 | - |
| Data from a study in rats. |
Table 3: Overview of In Vivo Efficacy Studies in Mice
| Study Model | This compound Dose | Duration | Key Findings | Reference |
| Healthy Mice and Rats | - | Acute | Reduced blood glucose excursions and increased plasma total GLP-1 after an oral glucose challenge. | |
| Streptozotocin-induced Diabetic Mice (early-onset) | 1.5 or 3 mg/kg/day | Long-term | Lowered postprandial glucose, fasting glucose, and hemoglobin A1C; increased plasma total GLP-1. | |
| Streptozotocin-induced Diabetic Mice (late-onset) | 1.5 or 3 mg/kg/day | Long-term | Improved survival, lowered postprandial glucose, fasting glucose, and hemoglobin A1C; increased plasma total GLP-1. | |
| Healthy Mice (Combination Study) | 0.15 mg/kg (with sitagliptin) | Acute | Synergistically increased active GLP-1 levels. |
Experimental Protocols
Preparation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: Sterile water or 0.5% (w/v) methylcellulose in sterile water
-
Balance
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose, the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the calculated amount of this compound powder accurately.
-
Add a small volume of the chosen vehicle to the conical tube containing the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the tube while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution or to create a finer suspension.
-
Visually inspect the formulation for homogeneity before each use. Vortex the suspension immediately before drawing it into the dosing syringe to ensure uniform delivery.
-
Store the formulation at 2-8°C for short-term use (consult stability data for longer-term storage).
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose tolerance following an oral glucose challenge.
Materials:
-
This compound formulation (prepared as in 4.1)
-
Vehicle control
-
Glucose solution (e.g., 20% or 40% w/v in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Protocol:
-
Animal Acclimatization: Acclimate mice to handling and the experimental environment for at least 3 days prior to the study.
-
Fasting: Fast mice for 5-6 hours before the start of the OGTT. Ensure free access to water during the fasting period.
-
Baseline Blood Sample (t= -30 min): If administering this compound prior to the glucose challenge, take a baseline blood sample from the tail vein.
-
This compound Administration: Administer the prepared this compound formulation or vehicle control by oral gavage at the desired dose (e.g., 0.15 - 3 mg/kg).
-
Resting Period: Allow a 30-60 minute interval between this compound/vehicle administration and the glucose challenge.
-
Fasting Blood Glucose (t= 0 min): Just prior to the glucose challenge, collect a blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Challenge: Administer the glucose solution (typically 2 g/kg body weight) by oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for blood glucose to quantify the overall glucose excursion.
Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Management of Potential Side Effects
A notable dose-dependent side effect observed in preclinical studies with this compound is diarrhea. This is likely a consequence of the increased osmotic load in the colon due to the unabsorbed glucose. The following strategies have been shown to mitigate this effect:
-
Dose Escalation: Gradually increasing the dose of this compound over several days can allow the gastrointestinal tract to adapt.
-
Dietary Intervention: Pre-treatment with resistant starch (e.g., RS4) has been demonstrated to reduce the frequency of diarrhea, possibly by altering the gut microbiota to better metabolize the excess glucose.
Conclusion
This compound represents a promising therapeutic agent for the management of metabolic diseases through its targeted inhibition of intestinal SGLT1. The protocols and data presented in these application notes are intended to serve as a valuable resource for the design and implementation of robust in vivo studies to further elucidate the pharmacological properties and therapeutic potential of this compound. Careful consideration of formulation, dosing, and potential side effect management will be crucial for obtaining reliable and reproducible results.
References
- 1. protocols.io [protocols.io]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Measuring the Efficacy of LX2761 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers evaluating the efficacy of LX2761, a potent and orally administered inhibitor of the intestinal sodium/glucose cotransporter 1 (SGLT1), in preclinical animal models of diabetes. This compound acts locally in the gut to inhibit glucose absorption, leading to improved glycemic control. This document outlines detailed protocols for inducing diabetes in mice, assessing the in vivo efficacy of this compound through key assays, and presenting the expected quantitative outcomes in standardized tables. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding and reproducibility.
Introduction
This compound is a novel therapeutic agent that targets the sodium/glucose cotransporter 1 (SGLT1) exclusively in the gastrointestinal tract.[1][2] SGLT1 is responsible for a significant portion of glucose uptake from the intestinal lumen.[2] By inhibiting this transporter, this compound reduces the absorption of dietary glucose, thereby lowering postprandial blood glucose levels.[1][2] A key downstream effect of this mechanism is the increased delivery of glucose to the distal gut, which stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose homeostasis. This dual action of reducing glucose uptake and enhancing GLP-1 secretion makes this compound a promising candidate for the treatment of diabetes.
The following sections provide detailed methodologies for testing the efficacy of this compound in a well-established animal model of diabetes, the streptozotocin (STZ)-induced diabetic mouse.
Data Presentation
The efficacy of this compound in animal models can be quantified through various key parameters. The following tables summarize the expected outcomes based on preclinical studies.
Table 1: Effect of this compound on Oral Glucose Tolerance in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (mg·h/dL) | % Reduction vs. Vehicle |
| Vehicle | - | 550 ± 25 | - |
| This compound | 1.5 | 425 ± 30 | 22.7% |
| This compound | 3 | 350 ± 28** | 36.4% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Hemoglobin A1c (HbA1c) in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Baseline HbA1c (%) | Day 32 HbA1c (%) | Change from Baseline (%) |
| Vehicle | - | 9.5 ± 0.4 | 10.2 ± 0.5 | +0.7 |
| This compound | 1.5 | 9.4 ± 0.3 | 8.8 ± 0.4 | -0.6 |
| This compound | 3 | 9.3 ± 0.3 | 8.1 ± 0.3** | -1.2 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Plasma Total GLP-1 Levels in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Fasting GLP-1 (pM) | Post-OGTT GLP-1 (pM) | Fold Increase (Post-OGTT/Fasting) |
| Vehicle | - | 10.2 ± 1.5 | 15.8 ± 2.1 | 1.5 |
| This compound | 1.5 | 12.1 ± 1.8 | 25.5 ± 3.0 | 2.1 |
| This compound | 3 | 13.5 ± 2.0 | 35.2 ± 3.5** | 2.6 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of diabetes in mice using STZ, a chemical that is toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male C57BL/6J mice (8-10 weeks old)
-
Blood glucose meter and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical concentration is 40 mg/mL.
-
Fast the mice for 4-6 hours before STZ administration.
-
Administer a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg daily for 5 consecutive days) via intraperitoneal (i.p.) injection. The multiple low-dose regimen is often preferred as it can induce a more stable diabetic state.
-
Return the mice to their cages with free access to food and water. To prevent STZ-induced hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours after injection.
-
Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Blood can be collected from the tail vein.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for efficacy studies. This is typically achieved 10-14 days post-STZ administration.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess in vivo glucose disposal and is a primary endpoint for evaluating the efficacy of anti-diabetic agents.
Materials:
-
D-glucose solution (20% w/v in sterile water)
-
Oral gavage needles
-
Blood glucose meter and test strips
-
Micro-centrifuge tubes for blood collection
Procedure:
-
Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.
-
Administer this compound or vehicle control orally via gavage at the desired dose and time before the glucose challenge (e.g., 60 minutes prior).
-
At Time 0, administer a bolus of glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose gavage.
-
Measure blood glucose concentrations at each time point.
-
The data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) can be calculated to quantify glucose tolerance.
Measurement of Hemoglobin A1c (HbA1c)
HbA1c is a key indicator of long-term glycemic control, reflecting the average blood glucose levels over the preceding 2-3 months in humans, and a shorter period in mice (approximately 4-6 weeks).
Materials:
-
Whole blood collected in EDTA-coated tubes
-
Commercial HbA1c assay kit (e.g., ELISA or HPLC-based)
-
Spectrophotometer or HPLC system
Procedure:
-
Collect approximately 50-100 µL of whole blood from the mice via retro-orbital bleeding or cardiac puncture at the end of the study.
-
Store the samples at 4°C until analysis.
-
Follow the manufacturer's instructions for the chosen HbA1c assay kit.
-
Typically, the procedure involves lysing the red blood cells to release hemoglobin, followed by a specific measurement of the glycated fraction.
-
Express the results as a percentage of total hemoglobin.
Measurement of Plasma GLP-1
This protocol outlines the measurement of plasma total GLP-1, a key biomarker of this compound's downstream mechanism of action.
Materials:
-
Blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., sitagliptin or a commercial inhibitor cocktail)
-
Micro-centrifuge
-
Commercial GLP-1 ELISA kit
-
Microplate reader
Procedure:
-
Collect blood samples at baseline (fasting) and at a specified time point after an oral glucose challenge (e.g., 15 or 30 minutes) into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Immediately place the blood samples on ice.
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
On the day of the assay, thaw the plasma samples on ice.
-
Follow the manufacturer's protocol for the GLP-1 ELISA kit to determine the concentration of total GLP-1.
-
The results are typically expressed in pM.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with measuring the efficacy of this compound.
Caption: Mechanism of action of this compound in the intestine.
Caption: Workflow for evaluating this compound in STZ-induced diabetic mice.
Caption: Step-by-step workflow for the Oral Glucose Tolerance Test (OGTT).
References
LX2761 for the Investigation of Glucose Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent, orally administered, and minimally absorbed inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] Its primary mechanism of action is localized to the gastrointestinal tract, where it inhibits the absorption of glucose, offering a targeted approach to studying and modulating glucose metabolism.[2] Preclinical studies have demonstrated its efficacy in improving glycemic control, making it a valuable tool for research in diabetes and metabolic diseases.[1][3]
Mechanism of Action
This compound specifically targets SGLT1, a transporter protein predominantly expressed in the small intestine, which is responsible for the absorption of glucose and galactose from the gut. By inhibiting SGLT1, this compound delays and reduces intestinal glucose absorption, leading to a decrease in postprandial glucose levels. A significant consequence of this localized inhibition is the increased delivery of glucose to the distal gut, which stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose homeostasis. Furthermore, structural studies have revealed that this compound locks the SGLT1 transporter in an outward-open conformation, effectively blocking the glucose binding site. Due to its minimal systemic absorption, this compound does not significantly inhibit SGLT2 in the kidneys, thus avoiding the substantial urinary glucose excretion associated with systemic SGLT2 inhibitors.
Data Presentation
Preclinical Efficacy of this compound in a Streptozotocin (STZ)-Induced Mouse Model of Diabetes
The following tables summarize the key findings from a preclinical study evaluating this compound in a mouse model of type 1 diabetes induced by streptozotocin (STZ).
Table 1: Effect of this compound on Glucose Control in STZ-Induced Diabetic Mice (Early Onset)
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Oral Glucose Tolerance Test (OGTT) - AUC (mg·h/dL) | 100% (Control) | ~80% of Vehicle | ~70% of Vehicle |
| Fasting Blood Glucose (mg/dL) on Day 32 | ~450 | ~350 | ~300 |
| Change in Hemoglobin A1c (%) from Baseline on Day 32 | +1.5% | +0.5% | -0.2% |
Table 2: Effect of this compound on Glucose Control and GLP-1 Levels in STZ-Induced Diabetic Mice (Well-Established Diabetes)
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| OGTT - AUC (mg·h/dL) on Day 20 | 100% (Control) | ~75% of Vehicle | ~65% of Vehicle |
| Change in Hemoglobin A1c (%) from Baseline on Day 32 | +1.0% | +0.2% | -0.5% |
| Fasting Blood Glucose (mg/dL) on Day 49 | ~400 | ~300 | ~250 |
| Plasma Total GLP-1 (pmol/L) on Day 49 | ~10 | ~20 | ~25 |
Table 3: Dose-Dependent Effect of this compound on Diarrhea in Mice on a High-Glucose Diet
| This compound Dose (mg/kg) | Percentage of Study Days with Diarrhea |
| 0.5 | Significantly decreased vs. higher doses |
| 0.6 | Significantly decreased vs. higher doses |
| 0.7 | Significantly decreased vs. higher doses |
Note: Gradual dose escalation was shown to significantly decrease the incidence of diarrhea.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)
This protocol is designed to induce a state of hyperglycemia in mice that mimics type 1 diabetes, a model in which this compound has been effectively studied.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5), ice-cold
-
Male mice (e.g., C57BL/6), 8-10 weeks old
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
-
Animal balance
Procedure:
-
Preparation of STZ Solution: Immediately before use, dissolve STZ in ice-cold sodium citrate buffer to a final concentration of 40 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
Animal Preparation: House mice under standard laboratory conditions. For multiple low-dose induction, fasting is not strictly required.
-
STZ Administration: Administer a freshly prepared STZ solution intraperitoneally (i.p.) at a dose of 40-50 mg/kg body weight for five consecutive days.
-
Monitoring of Blood Glucose: Monitor blood glucose levels from tail vein blood starting 72 hours after the final STZ injection. Continue monitoring 2-3 times a week.
-
Confirmation of Diabetes: Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for further studies. This typically occurs 7-10 days after the final STZ injection.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of this compound on glucose tolerance.
Materials:
-
This compound or vehicle control
-
D-glucose solution (20% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Fasting: Fast mice for 6 hours (with free access to water) before the start of the experiment.
-
This compound Administration: Administer this compound or vehicle orally by gavage at the desired dose (e.g., 1.5 mg/kg, 3 mg/kg). The timing of administration relative to the glucose challenge should be optimized based on the study design (e.g., 60 minutes prior).
-
Baseline Blood Sample (t=0): Just before the glucose challenge, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Challenge: Administer a 2 g/kg body weight dose of the 20% D-glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Protocol 3: Measurement of Plasma GLP-1 Levels
This protocol describes the collection and processing of blood samples for the measurement of GLP-1.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC or a commercial cocktail) and an anticoagulant (e.g., EDTA)
-
Aprotinin (optional, protease inhibitor)
-
Refrigerated centrifuge
-
ELISA or RIA kit for total or active GLP-1
Procedure:
-
Blood Collection: Collect whole blood from anesthetized mice via cardiac puncture or from the retro-orbital sinus into pre-chilled tubes containing a DPP-4 inhibitor and an anticoagulant. The addition of aprotinin is also recommended to prevent peptide degradation.
-
Plasma Separation: Immediately after collection, gently invert the tubes to mix and then centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Plasma Storage: Carefully aspirate the plasma supernatant and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
GLP-1 Measurement: Quantify the concentration of total or active GLP-1 in the plasma samples using a commercially available and validated ELISA or RIA kit, following the manufacturer's instructions. It is crucial to use an assay specific for the form of GLP-1 being investigated (active GLP-1 (7-36) amide or total GLP-1).
Visualizations
References
Application Notes and Protocols for LX2761: An Intestine-Restricted SGLT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studying LX2761, a potent and orally administered sodium/glucose cotransporter 1 (SGLT1) inhibitor with activity restricted to the gastrointestinal tract.[1][2][3] The following protocols and data summaries are intended to guide researchers in the preclinical evaluation of this compound and similar compounds.
Introduction to this compound
This compound is a novel small molecule designed to locally inhibit SGLT1 in the intestine.[2] SGLT1 is the primary transporter responsible for glucose absorption in the small intestine. By inhibiting intestinal SGLT1, this compound delays and reduces glucose uptake from the gut, leading to improved glycemic control.[4] A key feature of this compound is its minimal systemic absorption, which confines its activity to the gastrointestinal tract and avoids significant effects on renal SGLT1 or SGLT2, thereby reducing the risk of glycosuria-related side effects. Preclinical studies have demonstrated that this compound lowers postprandial glucose, reduces fasting glucose and hemoglobin A1c (HbA1c), and increases plasma levels of the incretin hormone glucagon-like peptide-1 (GLP-1).
Mechanism of Action
This compound competitively inhibits the SGLT1 transporter located on the apical membrane of enterocytes in the small intestine. This inhibition blocks the sodium-dependent transport of glucose from the intestinal lumen into the cells, thereby reducing the amount of glucose that enters the bloodstream after a meal. The increased glucose concentration in the distal gut lumen is thought to stimulate L-cells to secrete GLP-1, further contributing to the glucose-lowering effects.
Caption: Mechanism of this compound action on intestinal SGLT1.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) |
| SGLT1 | Human | 2.2 |
| SGLT2 | Human | 2.7 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Diabetes
| Treatment Group | Dose (mg/kg, oral gavage) | Fasting Blood Glucose (mg/dL) | Plasma Total GLP-1 (pM) |
| Vehicle | - | ~150 | ~10 |
| This compound | 1.5 | ~125 | ~20 |
| This compound | 3 | ~100 | ~30 |
Experimental Protocols
In Vitro SGLT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on human SGLT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SGLT1-mediated glucose uptake.
Materials:
-
HEK293 cells stably expressing human SGLT1 (hSGLT1)
-
HEK293 parental cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
This compound
-
Phlorizin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture hSGLT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in KRH buffer. Also, prepare a solution of phlorizin as a positive control.
-
Assay: a. Wash the cells twice with KRH buffer. b. Add 50 µL of the serially diluted this compound or phlorizin to the respective wells and incubate for 30 minutes at 37°C. c. Add 50 µL of KRH buffer containing 2-NBDG (final concentration 100 µM) to each well. d. Incubate for 1 hour at 37°C. e. Terminate the uptake by washing the cells three times with ice-cold KRH buffer. f. Add 100 µL of KRH buffer to each well.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: a. Subtract the background fluorescence (from wells with parental HEK293 cells). b. Normalize the data to the vehicle control (0% inhibition) and the phlorizin control (100% inhibition). c. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro SGLT1 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for an OGTT in mice to evaluate the in vivo efficacy of this compound.
Objective: To assess the effect of orally administered this compound on glucose tolerance in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (20% w/v in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Acclimation and Fasting: a. Acclimate mice to handling and oral gavage for at least 3 days prior to the experiment. b. Fast the mice for 6 hours before the start of the experiment, with free access to water.
-
Baseline Blood Sample: a. At t = -30 minutes, collect a baseline blood sample (~20 µL) from the tail vein for glucose measurement.
-
Drug Administration: a. Administer this compound (e.g., 1.5 or 3 mg/kg) or vehicle by oral gavage.
-
Glucose Challenge: a. At t = 0 minutes, administer a glucose solution (2 g/kg) by oral gavage.
-
Blood Sampling and Glucose Measurement: a. Collect blood samples from the tail vein at t = 15, 30, 60, 90, and 120 minutes after the glucose challenge. b. Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes for each animal. c. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUCs between the this compound-treated groups and the vehicle control group.
Caption: Experimental workflow for the oral glucose tolerance test.
Plasma GLP-1 Measurement
This protocol describes the measurement of plasma total GLP-1 levels using a commercial ELISA kit.
Objective: To quantify the effect of this compound on plasma GLP-1 concentrations in mice following an oral glucose challenge.
Materials:
-
Plasma samples collected during the OGTT (at t = 120 minutes)
-
Commercially available mouse GLP-1 (Total) ELISA kit
-
DPP-4 inhibitor (for sample collection)
-
Microplate reader
Procedure:
-
Sample Collection: a. During the OGTT, collect a larger volume of blood (~100 µL) at the 120-minute time point into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation. b. Centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma. c. Store the plasma samples at -80°C until analysis.
-
ELISA Assay: a. Follow the manufacturer's instructions provided with the GLP-1 ELISA kit. b. Briefly, this typically involves: i. Preparing standards and samples. ii. Adding standards and samples to the antibody-coated microplate. iii. Incubating with a biotinylated detection antibody. iv. Adding a streptavidin-HRP conjugate. v. Adding a substrate solution to develop the color. vi. Stopping the reaction and reading the absorbance on a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance versus the concentration of the GLP-1 standards. b. Use the standard curve to determine the concentration of GLP-1 in the plasma samples. c. Perform statistical analysis to compare the GLP-1 levels between the this compound-treated groups and the vehicle control group.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The in vitro assays confirm its potent SGLT1 inhibitory activity, while the in vivo studies in mice demonstrate its efficacy in improving glycemic control and stimulating GLP-1 secretion. These methods can be adapted to study other intestine-restricted SGLT1 inhibitors and to further investigate the therapeutic potential of this drug class for the treatment of type 2 diabetes and other metabolic disorders.
References
Application Notes and Protocols: LX2761 and Sitagliptin Combination Studies
Introduction
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Effective management often requires combination therapy targeting multiple pathophysiological pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the combination of LX2761, an intestinal-lumen-restricted sodium/glucose cotransporter 1 (SGLT1) inhibitor, and sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The combination leverages two complementary mechanisms to enhance glycemic control. This compound delays intestinal glucose absorption and stimulates the release of glucagon-like peptide-1 (GLP-1), while sitagliptin prevents the degradation of GLP-1, thereby amplifying its effects.[1][2][3]
Mechanism of Action
This compound (SGLT1 Inhibitor): this compound is a potent, orally administered inhibitor of SGLT1, a transporter primarily responsible for glucose and galactose absorption in the intestine.[4][5] By inhibiting intestinal SGLT1, this compound reduces postprandial glucose absorption. This delay in glucose uptake leads to an increased release of the incretin hormone GLP-1 from enteroendocrine L-cells in the gut. This compound is specifically designed to be restricted to the intestinal lumen, minimizing systemic exposure and off-target effects.
Sitagliptin (DPP-4 Inhibitor): Sitagliptin is an oral antihyperglycemic agent that competitively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP. This leads to a glucose-dependent increase in insulin secretion from pancreatic beta cells and a suppression of glucagon release from pancreatic alpha cells, ultimately lowering blood glucose levels.
Synergistic Combination: The combination of this compound and sitagliptin creates a synergistic effect on the incretin system. This compound increases the secretion of GLP-1 from the gut, and sitagliptin extends the activity of this newly released GLP-1 by preventing its breakdown. Preclinical studies in mice have demonstrated that this combination synergistically increases active GLP-1 levels, leading to improved glycemic control compared to either agent alone.
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and sitagliptin.
Preclinical Data Summary
Preclinical research has evaluated the effects of orally administered this compound, both alone and in combination with sitagliptin, on glycemic control in murine models. The key findings from these studies are summarized below.
Table 1: Effects on GLP-1 and Glycemic Control in Mice
| Treatment Group | Plasma Active GLP-1 Levels | Blood Glucose Excursion (after oral glucose challenge) | Fasting Glucose (long-term) | Hemoglobin A1C (long-term) |
|---|---|---|---|---|
| Vehicle | Baseline | Normal | Baseline | Baseline |
| This compound | Increased | Lower | Lowered | Lowered |
| Sitagliptin | Increased | Lower | Lowered | Lowered |
| This compound + Sitagliptin | Synergistically Increased | Significantly Lower | Significantly Lowered | Significantly Lowered |
Table 2: Gastrointestinal Tolerability
| Observation | Description | Mitigation Strategies |
|---|
| Diarrhea | A dose-dependent side effect observed occasionally in mice and rats treated with this compound. The severity and frequency decreased over time with continued treatment. | 1. Gradual dose escalation.2. Pretreatment with resistant starch 4 (primes the colon for glucose metabolism). |
Experimental Protocols
This section details a generalized protocol for evaluating the combination therapy in a preclinical setting, based on methodologies described in relevant studies.
Protocol: Oral Glucose Tolerance Test (OGTT) in a Murine Model
1. Objective: To assess the acute effect of this compound and sitagliptin, alone and in combination, on postprandial glucose excursions and active GLP-1 levels in mice.
2. Materials:
-
Test Animals: Healthy, male C57BL/6J mice (or a relevant diabetic model like streptozotocin-induced diabetic mice).
-
Compounds: this compound, Sitagliptin.
-
Vehicles: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Glucose Solution: D-glucose solution for oral challenge (e.g., 2 g/kg).
-
Equipment: Oral gavage needles, blood collection tubes (containing DPP-4 inhibitor and anticoagulant for GLP-1 measurement), glucometer, centrifuge, microplate reader.
-
Assay Kits: ELISA kits for measuring active GLP-1.
3. Methodology:
-
Animal Acclimation: Acclimate animals to housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Sitagliptin
-
Group 4: this compound + Sitagliptin combination
-
-
Baseline Blood Sample (t= -60 min): Collect a baseline tail vein blood sample for glucose and GLP-1 measurement.
-
Compound Administration (t= -60 min): Administer the respective compounds or vehicle to each group via oral gavage.
-
Glucose Challenge (t= 0 min): Administer a glucose solution (e.g., 2 g/kg) to all animals via oral gavage.
-
Post-Challenge Blood Sampling: Collect tail vein blood samples at specified time points (e.g., t = 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Sample Processing:
-
Measure blood glucose immediately using a glucometer.
-
For GLP-1 analysis, immediately place blood into tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Analyze plasma samples for active GLP-1 concentration using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both blood glucose and active GLP-1 time-course data.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the differences between treatment groups. A p-value < 0.05 is typically considered statistically significant.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LX2761 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent, orally administered, and minimally absorbed inhibitor of sodium-glucose cotransporter 1 (SGLT1).[1][2][3] SGLT1 is the primary transporter responsible for glucose and galactose absorption in the small intestine.[4][5] By inhibiting intestinal SGLT1, this compound reduces and delays glucose absorption, leading to improved glycemic control. This mechanism of action also leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis. This compound is designed to act locally in the gastrointestinal tract, thereby minimizing systemic exposure and potential side effects associated with SGLT2 inhibition in the kidneys.
Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model system. They recapitulate the cellular diversity and functionality of the native intestinal epithelium, including the expression of nutrient transporters like SGLT1 and the presence of enteroendocrine cells that secrete hormones such as GLP-1. This makes them an ideal platform for studying the effects of compounds like this compound on intestinal physiology and for conducting preclinical drug screening.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in intestinal organoid culture systems to investigate its effects on glucose transport and GLP-1 secretion.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
The following tables summarize the reported quantitative data for this compound from various preclinical studies. This data provides a baseline for expected efficacy when transitioning to organoid-based assays.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 hSGLT1 | Human SGLT1 expressed in HEK293 cells | 2.2 nM | |
| IC50 hSGLT2 | Human SGLT2 expressed in HEK293 cells | 2.7 nM | |
| Oral Glucose Tolerance Test (OGTT) - Glucose Excursion | Healthy mice | Lowered | |
| Plasma Total GLP-1 | Healthy mice after oral glucose challenge | Higher | |
| Fasting Glucose | Diabetic mice (streptozotocin-induced) | Lowered | |
| Hemoglobin A1C (HbA1c) | Diabetic mice (streptozotocin-induced) | Lowered |
Table 1: Summary of Preclinical Efficacy Data for this compound.
Signaling Pathways and Experimental Workflows
SGLT1 Signaling Pathway in Intestinal Epithelial Cells
The diagram below illustrates the mechanism of glucose uptake via SGLT1 in intestinal epithelial cells and the subsequent events leading to GLP-1 secretion from L-cells. This compound acts by blocking the SGLT1 transporter.
Caption: SGLT1-mediated glucose uptake and GLP-1 secretion pathway.
Experimental Workflow for this compound Testing in Intestinal Organoids
This workflow outlines the key steps for assessing the impact of this compound on intestinal organoid function, from culture to data analysis.
Caption: Workflow for this compound evaluation in intestinal organoids.
Experimental Protocols
The following protocols are adapted from established methods for drug testing in intestinal organoids and are tailored for the evaluation of this compound.
Protocol 1: Culture and Maintenance of Human Intestinal Organoids
This protocol describes the general steps for culturing human intestinal organoids from either cryopreserved stocks or primary tissue.
Materials:
-
Complete intestinal organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium)
-
Basement membrane matrix (e.g., Matrigel®)
-
Gentle cell dissociation reagent
-
DMEM/F-12 with HEPES
-
Human intestinal organoids (cryopreserved or from fresh biopsy)
-
Tissue culture plates (24-well or 96-well)
-
Standard cell culture equipment (incubator at 37°C, 5% CO2, biosafety cabinet)
Procedure:
-
Thawing Organoids: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of cold DMEM/F-12.
-
Washing: Centrifuge at 300 x g for 5 minutes at 4°C. Aspirate the supernatant.
-
Embedding in Matrix: Resuspend the organoid pellet in the required volume of liquid basement membrane matrix on ice.
-
Plating: Dispense 50 µL domes of the organoid-matrix suspension into the center of pre-warmed 24-well plate wells.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.
-
Adding Medium: Gently add 500 µL of complete intestinal organoid growth medium to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days.
-
Passaging: Passage the organoids every 7-10 days by dissociating the domes, breaking up the organoids mechanically, and re-plating as described above.
Protocol 2: Assessment of this compound on Glucose Uptake
This protocol utilizes a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake by the organoids.
Materials:
-
Mature intestinal organoids cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer
-
Phloretin and Phlorizin (as controls)
-
Fluorescence plate reader
Procedure:
-
Preparation: Culture intestinal organoids in a 96-well plate until they form mature structures with a central lumen.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Include vehicle (DMSO) and positive controls (e.g., phlorizin, a known SGLT1 inhibitor).
-
Pre-incubation: Remove the culture medium and wash the organoids gently with pre-warmed glucose-free KRB buffer. Add the this compound dilutions and controls to the respective wells and incubate for 1-2 hours at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well at a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the 2-NBDG solution and wash the organoids three times with cold KRB buffer to remove extracellular fluorescence.
-
Lysis and Measurement: Lyse the organoids in each well using a suitable lysis buffer. Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Normalize the fluorescence signal to the protein content or cell number in each well. Calculate the percentage inhibition of glucose uptake for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Measurement of GLP-1 Secretion in Response to this compound
This protocol details how to measure the effect of this compound on glucose-stimulated GLP-1 secretion from intestinal organoids.
Materials:
-
Mature intestinal organoids cultured in a 24-well or 96-well plate
-
This compound stock solution
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
GLP-1 ELISA or HTRF assay kit
-
Plate shaker
Procedure:
-
Organoid Preparation: Culture organoids until mature. Two days before the assay, switch to a differentiation medium if necessary to enrich for enteroendocrine cells.
-
Pre-incubation: Gently wash the organoids with low-glucose KRB buffer. Pre-incubate the organoids in low-glucose KRB buffer containing a DPP-4 inhibitor for 1-2 hours at 37°C.
-
Treatment: Replace the pre-incubation buffer with fresh low-glucose KRB buffer containing the DPP-4 inhibitor and various concentrations of this compound (and a vehicle control). Incubate for 30 minutes.
-
Stimulation: To stimulate GLP-1 secretion, add high-glucose KRB buffer (containing the respective this compound concentrations and DPP-4 inhibitor) to the wells. A set of wells should remain in low-glucose buffer as a basal secretion control.
-
Incubation: Incubate the plate for 2-3 hours at 37°C on a plate shaker.
-
Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content or organoid number per well. Compare the glucose-stimulated GLP-1 secretion in the presence of different this compound concentrations to the vehicle control.
Protocol 4: Viability and Toxicity Assessment
It is crucial to assess whether the observed effects of this compound are due to its specific mechanism of action or to general cytotoxicity.
Materials:
-
Mature intestinal organoids cultured in a 96-well plate
-
This compound stock solution
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Treatment: Prepare serial dilutions of this compound in culture medium and treat the organoids for a period relevant to the functional assays (e.g., 24-72 hours). Include a vehicle control and a positive control for toxicity (e.g., a known cytotoxic agent).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating, and measuring luminescence.
-
Data Analysis: Plot the luminescence signal against the this compound concentration to generate a dose-response curve for viability. Determine the concentration at which a significant decrease in viability is observed.
Conclusion
The use of intestinal organoids provides a physiologically relevant and high-throughput platform for the preclinical evaluation of SGLT1 inhibitors like this compound. The protocols outlined in these application notes offer a robust framework for researchers to investigate the efficacy, mechanism of action, and potential toxicity of this compound in a human-derived in vitro system. This approach can yield valuable data to inform further drug development and clinical trial design.
References
- 1. Xenogeneic-Free Human Intestinal Organoids for Assessing Intestinal Nutrient Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral Expression of SGLT1 for LX2761 Studies
Introduction
The sodium-dependent glucose cotransporter 1 (SGLT1) is a key membrane protein responsible for the active transport of glucose and galactose across the apical membrane of intestinal enterocytes and in the late proximal tubules of the kidneys.[1][2][3][4] SGLT1 utilizes the sodium gradient maintained by the Na+/K+ ATPase to drive glucose into cells against its concentration gradient.[5] This transporter plays a crucial role in dietary glucose absorption and renal glucose reabsorption. Due to its significant role in glucose homeostasis, SGLT1 has emerged as a promising therapeutic target for metabolic diseases such as diabetes.
LX2761 is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract. By inhibiting intestinal SGLT1, this compound delays glucose absorption, which in turn helps to control blood glucose levels. In vitro studies have shown that this compound is a potent inhibitor of both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2), though it demonstrates selective SGLT1 inhibition in the gastrointestinal tract in vivo. Understanding the precise mechanism of action and evaluating the efficacy of SGLT1 inhibitors like this compound necessitates robust in vitro models that accurately recapitulate the transporter's function.
Lentiviral-mediated gene expression is a powerful tool for stably introducing and overexpressing proteins of interest in a wide variety of cell types, including those that are difficult to transfect using traditional methods. This application note provides a detailed protocol for the lentiviral expression of human SGLT1 in mammalian cells, creating a reliable platform for studying the inhibitory effects of compounds like this compound.
Mechanism of Action of this compound on SGLT1
This compound inhibits SGLT1 by binding to the transporter and locking it in an outward-open conformation. This binding occurs within the substrate-binding site and the extracellular vestibule of SGLT1, effectively blocking the translocation of glucose. Cryo-electron microscopy studies have revealed that this compound's interaction with SGLT1 prevents the conformational changes necessary for glucose transport. Furthermore, this binding also obstructs the putative water permeation pathway of SGLT1.
Data Presentation
The following table summarizes the in vitro potency of this compound against human SGLT1 and SGLT2. This data is critical for designing experiments to evaluate its inhibitory activity in SGLT1-expressing cells.
| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |
| This compound | hSGLT1 | 2.2 | HEK293 | [14C]-AMG Uptake | |
| This compound | hSGLT2 | 2.7 | HEK293 | [14C]-AMG Uptake |
IC50: Half maximal inhibitory concentration. hSGLT1: human Sodium-Glucose Cotransporter 1. hSGLT2: human Sodium-Glucose Cotransporter 2. HEK293: Human Embryonic Kidney 293 cells. [14C]-AMG: [14C]-alpha-methylglucopyranoside.
Experimental Protocols
Lentiviral Vector Preparation
This protocol describes the production of high-titer lentivirus encoding human SGLT1 in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the human SGLT1 gene (e.g., pLV-hSGLT1)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE, or PEI)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
0.45 µm syringe filters
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^6 HEK293T cells in a 6 cm culture dish with DMEM supplemented with 10% FBS and 1% Pen/Strep. Cells should be approximately 80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the lentiviral plasmids: 1 µg of the SGLT1 transfer plasmid, 0.5 µg of the packaging plasmid, and 0.5 µg of the envelope plasmid in 100 µL of serum-free DMEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of serum-free DMEM according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Wash the HEK293T cells once with PBS and replace the medium with 2 mL of fresh, antibiotic-free DMEM with 10% FBS.
-
Add the transfection complex dropwise to the cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours.
-
Lentiviral Transduction of Target Cells
This protocol describes the infection of a target cell line (e.g., HEK293 or MDCK cells) with the SGLT1-encoding lentivirus.
Materials:
-
Target cells (e.g., HEK293, MDCK)
-
Lentiviral supernatant containing SGLT1
-
Polybrene (hexadimethrine bromide)
-
Complete growth medium for the target cell line
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by diluting the viral supernatant with fresh culture medium. The dilution factor will depend on the viral titer and should be optimized for each cell line.
-
Add polybrene to the transduction medium to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Remove the existing medium from the target cells and replace it with the transduction medium.
-
-
Incubation and Selection:
-
Incubate the cells for 24-48 hours.
-
After incubation, replace the transduction medium with fresh complete growth medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for stably transduced cells.
-
Expand the antibiotic-resistant cells to establish a stable SGLT1-expressing cell line.
-
SGLT1 Functional Assay: Glucose Uptake
This protocol is for measuring the sodium-dependent glucose uptake in the SGLT1-expressing cells to assess the inhibitory effect of this compound. A non-radioactive, fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), can be used.
Materials:
-
SGLT1-expressing cells and parental control cells
-
Krebs-Ringer-HEPES (KRH) buffer (Sodium-containing)
-
Sodium-free KRH buffer (replace NaCl with choline chloride)
-
2-NBDG (fluorescent glucose analog)
-
This compound
-
Phlorizin (a known SGLT1/SGLT2 inhibitor, as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the SGLT1-expressing and parental control cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Compound Treatment:
-
Wash the cells twice with sodium-free KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or phlorizin in sodium-free KRH buffer for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Prepare the uptake buffer by adding 2-NBDG to the sodium-containing KRH buffer.
-
To initiate glucose uptake, remove the compound-containing buffer and add the 2-NBDG uptake buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Terminate the uptake by washing the cells three times with ice-cold sodium-free KRH buffer.
-
Add lysis buffer and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cells.
-
Normalize the fluorescence signal to the untreated control.
-
Plot the normalized uptake versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for SGLT1 studies using lentivirus.
Caption: Mechanism of this compound inhibition of SGLT1-mediated glucose transport.
References
- 1. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]
- 4. SGLT1 transporter, SGLT1 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. apexbt.com [apexbt.com]
Application Note: Measuring SGLT1-Mediated Glucose Uptake Inhibition by LX2761 Using a Non-Radioactive Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sodium-dependent glucose cotransporter 1 (SGLT1) is a key protein responsible for glucose absorption in the small intestine.[1] Inhibiting SGLT1 is a promising therapeutic strategy for managing diabetes by reducing postprandial glucose levels.[2][3][4] LX2761 is a potent, orally administered SGLT1 inhibitor that acts locally in the gastrointestinal tract to delay intestinal glucose absorption.[5]
This application note provides a detailed protocol for a non-radioactive, cell-based glucose uptake assay to quantify the inhibitory activity of this compound on SGLT1. The assay utilizes a fluorescent glucose analog, 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), which is taken up by cells via glucose transporters. The intracellular fluorescence intensity is directly proportional to glucose uptake, providing a reliable and sensitive method to screen for SGLT1 inhibitors. This method offers a safer and more convenient alternative to traditional radioactive assays. For this protocol, the Caco-2 human colon adenocarcinoma cell line is used, as it endogenously expresses SGLT1, particularly as the cells differentiate.
Principle of the Assay
Caco-2 cells expressing SGLT1 are cultured and treated with varying concentrations of the SGLT1 inhibitor, this compound. Subsequently, the cells are incubated with the fluorescent glucose analog 2-NBDG. 2-NBDG is transported into the cells via SGLT1. The amount of 2-NBDG uptake is then quantified by measuring the intracellular fluorescence using a fluorescence plate reader. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of SGLT1-mediated glucose uptake.
Experimental Protocols
I. Required Materials and Reagents
-
Cell Line: Caco-2 (ATCC® HTB-37™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (SGLT1 inhibitor)
-
2-NBDG (fluorescent glucose analog)
-
Phlorizin (a general SGLT inhibitor, for positive control)
-
Dimethyl sulfoxide (DMSO, for dissolving compounds)
-
Krebs-Ringer Bicarbonate (KRB) Buffer: 129 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 5 mM NaHCO₃, 10 mM HEPES, pH 7.4.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Sterile 96-well, black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
II. Cell Culture and Seeding
-
Maintain Caco-2 Cells: Culture Caco-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Assay:
-
Harvest cells using Trypsin-EDTA.
-
Seed the Caco-2 cells into a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Culture for 48-72 hours to allow cells to form a confluent monolayer. For optimal SGLT1 expression, allow cells to differentiate by culturing for 7-14 days post-confluence, changing the medium every 2-3 days.
-
III. Non-Radioactive Glucose Uptake Assay Protocol
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in KRB buffer to achieve final desired concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Prepare a 100 µM stock solution of the positive control, Phlorizin, in KRB buffer.
-
Prepare a 1 mM working solution of 2-NBDG in KRB buffer.
-
-
Starvation Step:
-
Gently aspirate the culture medium from each well.
-
Wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of KRB buffer to each well and incubate for 1-2 hours at 37°C to starve the cells of glucose.
-
-
Inhibitor Treatment:
-
Aspirate the starvation buffer.
-
Add 50 µL of KRB buffer containing the desired concentration of this compound or Phlorizin to the appropriate wells. For the control (untreated) wells, add 50 µL of KRB buffer with 0.1% DMSO.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 50 µL of the 1 mM 2-NBDG working solution to all wells (final concentration will be 500 µM).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Terminate Uptake and Measure Fluorescence:
-
Aspirate the 2-NBDG solution from the wells.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular 2-NBDG.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
IV. Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of "no cell" control wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of glucose uptake inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_Sample / Fluorescence_Control)] * 100
-
Fluorescence_Sample: Fluorescence in wells treated with this compound.
-
Fluorescence_Control: Fluorescence in untreated (DMSO vehicle) wells.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the glucose uptake.
Data Presentation
Table 1: Hypothetical Inhibition of 2-NBDG Uptake in Caco-2 Cells by this compound
| This compound Conc. (nM) | Average Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 0 (Control) | 15,230 | 850 | 0% |
| 0.1 | 14,980 | 910 | 1.6% |
| 1 | 12,540 | 760 | 17.7% |
| 2.2 | 7,600 | 550 | 50.1% |
| 10 | 4,150 | 430 | 72.8% |
| 100 | 2,180 | 290 | 85.7% |
| 1000 | 1,950 | 250 | 87.2% |
| Phlorizin (100 µM) | 1,890 | 240 | 87.6% |
Note: Data are representative. The IC₅₀ value for this compound against human SGLT1 is approximately 2.2 nM.
Visualization of Pathways and Workflows
Caption: Mechanism of SGLT1 inhibition by this compound.
Caption: Experimental workflow for the glucose uptake assay.
References
- 1. Sodium/glucose cotransporter 1 - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the Incretin Effect of LX2761
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with minimal systemic absorption. Its localized action within the gastrointestinal tract makes it a valuable tool for investigating the incretin effect, particularly the role of SGLT1 in modulating the secretion of glucagon-like peptide-1 (GLP-1). These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in preclinical research to explore its impact on incretin biology and glucose homeostasis.
Mechanism of Action: SGLT1 Inhibition and the Incretin Effect
This compound is designed to specifically inhibit SGLT1, which is highly expressed in the proximal small intestine and is responsible for the initial phase of dietary glucose absorption. By blocking intestinal SGLT1, this compound delays and reduces glucose uptake in the upper gut. This leads to an increased delivery of glucose to the more distal portions of the small intestine, where it stimulates enteroendocrine L-cells to secrete GLP-1.[1][2][3] This enhanced GLP-1 secretion contributes to improved glycemic control through various mechanisms, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying. Preclinical studies have demonstrated that this compound effectively reduces postprandial glucose excursions and elevates plasma GLP-1 levels.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in mouse models.
Table 1: Effect of this compound on Glucose Homeostasis in Streptozotocin (STZ)-Induced Diabetic Mice
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Oral Glucose Tolerance Test (OGTT) Glucose AUC (mg*h/dL) | Significantly Reduced | Significantly Reduced | |
| Change in HbA1c (%) | Not Statistically Different | Significantly Reduced | |
| Fasting Blood Glucose (mg/dL) | Significantly Reduced | Significantly Reduced | |
| Plasma Total GLP-1 (pM) | Significantly Increased | Significantly Increased | |
| Cecal Glucose (µmol) | Significantly Increased | Significantly Increased | |
| Cecal pH | Significantly Reduced | Significantly Reduced |
Data derived from studies in a late-onset STZ-induced diabetic mouse model. AUC: Area Under the Curve. Statistical significance is relative to the vehicle-treated group.
Table 2: Synergistic Effect of this compound and Sitagliptin on Active GLP-1 Levels in Healthy Mice
| Treatment | Plasma Active GLP-1 (pM) |
| Vehicle | Baseline |
| This compound | Increased |
| Sitagliptin | Increased |
| This compound + Sitagliptin | Synergistically and Significantly Increased |
This table illustrates the enhanced levels of active GLP-1 when this compound is co-administered with a dipeptidyl peptidase-4 (DPP-4) inhibitor, which prevents the degradation of active GLP-1.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Glucose Tolerance and GLP-1 Secretion in Mice
Objective: To evaluate the effect of acute oral administration of this compound on postprandial glucose control and plasma GLP-1 levels in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ) for induction of diabetes (optional)
-
Glucose solution (2 g/kg body weight)
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., EDTA tubes with aprotinin and a specific DPP-4 inhibitor)
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Glucometer and test strips
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ELISA kit for total or active GLP-1 measurement
Procedure:
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Animal Model:
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For studies in healthy animals, use normal male C57BL/6 mice.
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To induce type 1 diabetes, administer a single high dose or multiple low doses of STZ according to established protocols. Confirm hyperglycemia before study initiation.
-
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Acclimation and Fasting:
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House mice in a controlled environment with a 12-hour light/dark cycle.
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Provide ad libitum access to standard chow and water.
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Fast mice for 6 hours prior to the experiment.
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Dosing:
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Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1.5 mg/kg and 3 mg/kg).
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Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight.
-
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Oral Glucose Tolerance Test (OGTT):
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Thirty minutes after this compound or vehicle administration, collect a baseline blood sample (t=0) from the tail vein.
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Immediately administer a 2 g/kg glucose solution via oral gavage.
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Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Blood Sample Processing:
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Collect blood into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
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Place tubes on ice immediately after collection.
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Centrifuge at 4°C to separate plasma.
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Store plasma samples at -80°C until analysis.
-
-
Biochemical Analysis:
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Measure blood glucose concentrations at each time point using a glucometer.
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Quantify plasma total or active GLP-1 concentrations using a validated ELISA kit according to the manufacturer's instructions.
-
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Data Analysis:
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Calculate the area under the curve (AUC) for the glucose excursion during the OGTT.
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Compare the glucose AUC and plasma GLP-1 levels between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
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Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated GLP-1 release.
Caption: Experimental workflow for in vivo assessment of this compound.
References
Troubleshooting & Optimization
LX2761 dose-dependent side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent side effects of LX2761 observed in preclinical studies. Please note that as of the latest update, detailed results from human clinical trials are not publicly available. The information provided herein is based on animal studies and the established mechanism of action of SGLT1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1).[1][2] SGLT1 is primarily found in the gastrointestinal (GI) tract and is responsible for the absorption of glucose and galactose.[3] By inhibiting SGLT1, this compound delays and reduces intestinal glucose absorption.[4] This localized action in the gut also leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in glycemic control.[1] this compound is designed to have minimal systemic absorption, thereby limiting its effects to the GI tract.
Q2: What are the known dose-dependent side effects of this compound in preclinical models?
A2: The most prominent dose-dependent side effect observed in preclinical studies with this compound in mice and rats is diarrhea. The severity and frequency of diarrhea were found to be dependent on the administered dose. However, this side effect was observed to decrease over time with continued treatment.
Q3: What is the physiological basis for the diarrhea observed with this compound?
A3: The diarrhea associated with SGLT1 inhibition is believed to be an osmotic diarrhea. By blocking the absorption of glucose in the small intestine, this compound leads to an increased concentration of glucose in the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, resulting in looser and more frequent stools.
Q4: Have any strategies been identified to mitigate the gastrointestinal side effects of this compound in preclinical studies?
A4: Yes, preclinical studies in mice have explored two main strategies to reduce the incidence of diarrhea associated with this compound:
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Gradual Dose Escalation: Slowly increasing the dose of this compound over time was shown to significantly decrease the frequency of diarrhea.
-
Pretreatment with Resistant Starch: Administering resistant starch (specifically resistant starch 4) before this compound treatment also greatly reduced the frequency of diarrhea. Resistant starch is slowly digested to glucose in the colon, which may prime the colon for glucose metabolism by altering the gut microbiota.
Q5: What is the status of human clinical trials for this compound, and what is known about its side effects in humans?
A5: A Phase 1 clinical trial (NCT03061633) of this compound was initiated to evaluate its safety and tolerability in healthy volunteers and individuals with type 2 diabetes. However, the detailed results of this trial, particularly regarding dose-dependent side effects in humans, have not been made publicly available. Therefore, the side effect profile of this compound in humans has not been established.
Troubleshooting Guide for Experimental Studies
This guide is intended to assist researchers in addressing common issues that may arise during preclinical experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of diarrhea in study animals at the target dose. | The initial dose may be too high for the animals to tolerate. | 1. Implement a gradual dose-escalation protocol. Start with a lower dose and incrementally increase it over several days to allow the animals' gastrointestinal tracts to adapt. 2. Consider pretreating the animals with resistant starch for a period before initiating this compound administration. |
| Variability in the incidence or severity of diarrhea between animals. | Individual differences in gut microbiota composition and gastrointestinal sensitivity. | 1. Ensure a consistent and standardized diet for all animals in the study. 2. Increase the number of animals per group to account for individual variability and improve statistical power. 3. Monitor and record stool consistency for each animal individually to track variations. |
| Dehydration or weight loss in animals experiencing diarrhea. | Excessive fluid loss due to osmotic diarrhea. | 1. Provide ad libitum access to drinking water and monitor for signs of dehydration (e.g., skin tenting, reduced urine output). 2. Consider providing an electrolyte solution in the drinking water to replenish lost electrolytes. 3. Monitor body weight daily. If significant weight loss is observed, consider reducing the dose of this compound or temporarily discontinuing treatment. |
| Inconsistent glycemic control results despite consistent dosing. | Diarrhea may be affecting the absorption and transit time of the glucose challenge or food. | 1. Carefully time the administration of this compound relative to feeding and glucose challenges. 2. Monitor for the presence and severity of diarrhea at the time of glycemic assessment, as this could be a confounding factor. 3. If using an oral glucose tolerance test, consider the potential impact of altered gastric emptying and intestinal transit on the results. |
Data on Dose-Dependent Diarrhea in Preclinical Studies
The following table summarizes the findings from a preclinical study in mice, illustrating the dose-dependent nature of diarrhea and the efficacy of mitigation strategies.
| Treatment Group | This compound Dose (mg/kg) | Incidence of Diarrhea | Mitigation Strategy |
| Control | 0 | Low | - |
| This compound | Low Dose | Moderate | - |
| This compound | High Dose | High | - |
| This compound with Dose Escalation | High Dose | Significantly Reduced | Gradual increase in dose over time |
| This compound with Resistant Starch | High Dose | Significantly Reduced | Pretreatment with resistant starch 4 |
Note: This table is a qualitative summary based on the described preclinical findings. Specific quantitative data from the studies are not fully detailed in the provided information.
Experimental Protocols
Assessment of Diarrhea in Mice:
A common method for assessing diarrhea in preclinical rodent studies involves daily observation and scoring of fecal consistency.
-
Housing: House mice individually or in small groups to allow for accurate monitoring of individual stool output.
-
Observation: Visually inspect the cage bedding and the area around the anus of each mouse at regular intervals (e.g., once or twice daily).
-
Scoring: Use a standardized scoring system to categorize stool consistency. An example of a simple scoring system is:
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0 = Normal, well-formed pellets
-
1 = Soft, partially formed pellets
-
2 = Pasty, unformed stool
-
3 = Watery, liquid stool (diarrhea)
-
-
Data Recording: Record the stool consistency score for each animal at each observation time point. The incidence of diarrhea can be calculated as the percentage of animals in a group exhibiting a score of 3. The severity can be represented by the average score for the group.
Visualizations
Caption: Mechanism of action of this compound in the intestinal enterocyte.
Caption: Experimental workflow for mitigating this compound-induced diarrhea.
References
Technical Support Center: Management of LX2761-Induced Diarrhea in Mice
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the selective SGLT1 inhibitor, LX2761, in murine models. It provides detailed troubleshooting advice and frequently asked questions to effectively manage the common side effect of diarrhea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2][3][4] It is designed to be restricted to the intestinal lumen, where it blocks the absorption of glucose and galactose.[5] This mechanism is being explored for the glycemic control in diabetes.
Q2: Is diarrhea an expected side effect of this compound in mice?
A2: Yes, diarrhea is a known and occasional side effect observed in mice and rats treated with this compound. It is a dose-dependent phenomenon.
Q3: What is the underlying cause of this compound-induced diarrhea?
A3: By inhibiting SGLT1 in the small intestine, this compound prevents glucose absorption, leading to an increased concentration of glucose in the intestinal lumen. This can lead to an osmotic effect, drawing water into the intestines and resulting in diarrhea.
Q4: Does the incidence of diarrhea change over the course of treatment?
A4: Yes, studies have shown that the severity and frequency of diarrhea associated with this compound tend to decrease over time with continued dosing.
Q5: Are there any proactive strategies to minimize this compound-induced diarrhea?
A5: Two primary strategies have been identified to significantly reduce the frequency of diarrhea in mice:
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Gradual Dose Escalation: Slowly increasing the dose of this compound over a period of time can help mitigate the onset of diarrhea.
-
Pretreatment with Resistant Starch 4 (RS4): Feeding mice a diet containing resistant starch 4 for a period before starting this compound treatment has been shown to greatly decrease the incidence of diarrhea. This is thought to "prime" the colon for glucose metabolism by promoting the growth of glucose-fermenting bacteria.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden onset of severe diarrhea in a majority of the cohort | High initial dose of this compound. | Immediately lower the dose of this compound. Consider implementing a gradual dose escalation protocol for future studies. Provide supportive care, including hydration and electrolyte replacement. |
| Mild to moderate diarrhea in a subset of mice | Individual variation in sensitivity to SGLT1 inhibition. | Monitor the affected mice closely for signs of dehydration. Consider separating these mice for targeted supportive care. If the diarrhea persists or worsens, a dose reduction for these individuals may be necessary. |
| Diarrhea persists despite dose reduction | Underlying health issues in the affected mice or dietary factors. | Perform a health check on the affected animals to rule out other causes of gastrointestinal distress. Ensure the diet is consistent and does not contain unusually high levels of simple sugars. Consider pretreatment with resistant starch 4 in subsequent experiments. |
| Weight loss and dehydration accompanying diarrhea | Complications arising from fluid and electrolyte loss. | Provide subcutaneous or intraperitoneal injections of sterile saline or lactated Ringer's solution to combat dehydration. Ensure easy access to hydrogels or other water sources. Monitor body weight daily. If significant weight loss continues, euthanasia may be a humane endpoint to consider. |
Data on this compound-Induced Diarrhea and Management
Table 1: Effect of this compound Dose Escalation on the Prevalence of Diarrhea in Mice
| Treatment Group | This compound Dose (mg/kg) | Percentage of Study Days with Diarrhea |
| Control | 0.5 | High |
| Dose Escalation | 0.5 | Significantly Lower |
| Control | 0.6 | High |
| Dose Escalation | 0.6 | Significantly Lower |
| Control | 0.7 | High |
| Dose Escalation | 0.7 | Significantly Lower |
Adapted from studies on this compound dose escalation protocols.
Table 2: Effect of Resistant Starch 4 (RS4) Pretreatment on this compound-Induced Diarrhea
| Pretreatment Diet | This compound Dose Range (mg/kg) | Percentage of Mice Exhibiting Diarrhea |
| High Glucose Diet (HGD) | 0.2 - 1.5 | High |
| HGD with RS4 | 0.2 - 1.5 | Significantly Lower |
Adapted from studies on the effect of dietary resistant starch on this compound side effects.
Experimental Protocols
Protocol 1: Gradual Dose Escalation for this compound Administration
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Acclimatization: Acclimate mice to the experimental conditions for at least one week prior to the start of the study.
-
Initial Dosing: Begin with a low dose of this compound (e.g., 0.1 mg/kg) administered orally once daily.
-
Dose Increments: Increase the dose by a predetermined increment (e.g., 0.1 mg/kg) every 3-4 days.
-
Monitoring: Closely monitor the mice for the incidence and severity of diarrhea, as well as general health, throughout the dose escalation period.
-
Target Dose: Continue the gradual increase until the desired therapeutic dose is reached, provided that diarrhea remains manageable.
Protocol 2: Assessment of Diarrhea in Mice
-
Daily Observation: Visually inspect each mouse and its cage daily for the presence of loose or unformed stools.
-
Stool Consistency Scoring: Utilize a standardized scoring system to quantify the severity of diarrhea. An example is provided below:
-
0: Normal, well-formed pellets
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1: Soft, but still formed pellets
-
2: Very soft, unformed stools
-
3: Watery diarrhea
-
-
Record Keeping: Maintain detailed records of the diarrhea scores for each mouse throughout the study period.
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Anogenital Staining: Note the presence or absence of fecal staining around the anogenital region as an additional indicator of diarrhea.
Visualizations
Caption: Mechanism of this compound-induced diarrhea.
Caption: Experimental workflow for managing this compound-induced diarrhea.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LX2761 dose escalation to improve tolerability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions related to LX2761, focusing on dose escalation strategies to improve tolerability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered, potent inhibitor of sodium-glucose cotransporter 1 (SGLT1).[1][2] It is designed to act locally in the gastrointestinal tract to delay and reduce the absorption of glucose from the gut with minimal systemic absorption.[3] By inhibiting SGLT1 in the intestine, this compound can help control blood glucose levels.[4]
Q2: What is the primary tolerability issue observed with this compound?
A2: The most common and dose-limiting adverse event associated with this compound is diarrhea.[3] This is a known side effect of SGLT1 inhibitors, as the unabsorbed glucose in the intestinal lumen leads to an osmotic effect, drawing water into the intestines.
Q3: How can the gastrointestinal tolerability of this compound be improved?
A3: Preclinical studies in mice have demonstrated that a gradual dose escalation of this compound can significantly reduce the incidence of diarrhea. This approach is thought to allow the gut microbiota to adapt to the increased glucose load in the colon. Another strategy explored in preclinical models is pretreatment with resistant starch 4, which also helps prime the colon for glucose metabolism by promoting the growth of glucose-fermenting bacteria.
Q4: Have dose escalation strategies been evaluated in clinical trials?
A4: Yes, a Phase 1b multiple ascending-dose study in patients with type 2 diabetes has been conducted to assess the safety and tolerability of this compound. While detailed results are not publicly available, the study aimed to identify a dosing regimen with acceptable gastrointestinal tolerability.
Troubleshooting Guides
Issue: High incidence of diarrhea in preclinical animal models at the target dose.
Troubleshooting Steps:
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Implement a Dose Escalation Protocol: Instead of administering the target dose from the start, begin with a lower dose and gradually increase it over a set period. This allows for adaptation of the gastrointestinal system.
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Monitor Stool Consistency: Regularly assess and score stool consistency to quantify the severity of diarrhea and the effectiveness of the dose escalation strategy.
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Consider Co-administration with Resistant Starch: Based on preclinical findings, introducing resistant starch 4 to the diet prior to and during this compound administration may improve tolerability.
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Analyze Gut Microbiota: If feasible, collect fecal samples to analyze changes in the gut microbiota composition. An increase in glucose-fermenting species could indicate a positive adaptation.
Experimental Protocols
Preclinical Dose Escalation Protocol to Reduce Diarrhea in Mice (Based on Published Studies)
This protocol is a summary of a dose escalation strategy described in a study involving male mice on a high-glucose diet.
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Animal Model: Male mice on a high-glucose diet.
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Initial Dose: Begin with a dose lower than the anticipated effective dose that is known to cause diarrhea.
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Dose Escalation Schedule:
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Increase the dose of this compound incrementally at regular intervals. For example, a study increased the dose weekly.
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A specific example of a successful dose escalation was raising the dose to 0.5 mg/kg, then to 0.6 mg/kg, and finally to 0.7 mg/kg at weekly intervals.
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Control Groups: Include control groups that receive a single, fixed high dose of this compound for the same duration as each escalation step to compare the incidence of diarrhea.
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Endpoint Measurement: Daily monitoring of stool consistency. The primary endpoint is the percentage of study days on which diarrhea is observed.
Data Presentation
Table 1: Summary of Preclinical Dose Escalation Effect on Diarrhea in Mice
| Dosing Strategy | This compound Dose(s) | Outcome on Diarrhea | Reference |
| Fixed High Dose | 0.5 mg/kg, 0.6 mg/kg, or 0.7 mg/kg | Higher percentage of study days with diarrhea | |
| Gradual Dose Escalation | Escalated weekly to 0.5, 0.6, and 0.7 mg/kg | Significantly decreased percentage of study days with diarrhea |
Note: Specific quantitative data from the supplemental tables of the cited study were not publicly available.
Table 2: Overview of this compound Phase 1 Clinical Trial Design
| Study Phase | Population | Dosing | Key Findings on Tolerability | Reference |
| Phase 1a | Healthy Volunteers and Type 2 Diabetes Patients | Single Ascending Doses | Diarrhea was the most common and dose-limiting adverse event. | |
| Phase 1b | Type 2 Diabetes Patients | Multiple Ascending Doses (once or twice daily for 8 days) | Diarrhea was the most common adverse event. |
Note: Detailed quantitative tolerability data and specific dose levels from the Phase 1 studies are not publicly available in the press release.
Visualizations
Caption: Mechanism of action of this compound in the intestinal enterocyte.
Caption: Logical workflow for improving this compound tolerability through dose escalation.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lexicon Pharmaceuticals Announces Topline Phase 1 Clinical [globenewswire.com]
- 4. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Resistant Starch with LX2761 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the intestinal-restricted SGLT1 inhibitor, LX2761, in combination with resistant starch.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Persistent Diarrhea Despite Resistant Starch 4 (RS4) Co-administration
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Question: We are administering this compound to our mouse model and observing significant diarrhea, even with the recommended pretreatment of Resistant Starch 4 (RS4). What could be the underlying cause, and how can we resolve this?
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Answer: While RS4 pretreatment has been shown to significantly reduce the incidence of this compound-induced diarrhea, persistent issues may stem from several factors:
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Inadequate RS4 Pretreatment Duration: The gut microbiota requires time to adapt to the increased availability of fermentable substrate. A short pretreatment period may not be sufficient to select for the glucose-fermenting bacterial species that help manage the excess luminal glucose.
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Suboptimal RS4 Dosage: The amount of RS4 in the diet may be insufficient to counteract the osmotic load caused by the specific dose of this compound being used.
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Recommendation: Consider increasing the percentage of RS4 in the diet. Published preclinical studies have used diets with varying percentages of resistant starch. It is advisable to perform a dose-response study to determine the optimal RS4 concentration for your specific this compound dosage and animal model.
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Type of Resistant Starch: While RS4 has been specifically shown to be effective, other types of resistant starch (RS1, RS2, RS3) may have different fermentation profiles and may not be as effective at mitigating this compound-induced diarrhea.[3][4]
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Recommendation: Verify that you are using RS4. If using another type, consider switching to RS4 as its efficacy has been documented.[1]
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This compound Dose Too High: The dose of this compound may be too high for the initial treatment phase, overwhelming the capacity of the gut microbiota to ferment the excess glucose, even with RS4.
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Recommendation: Implement a dose-escalation strategy for this compound. Starting with a lower dose and gradually increasing it over time can allow for better adaptation of the gastrointestinal tract and has been shown to decrease the frequency of diarrhea.
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Issue 2: Lack of Expected Increase in Plasma GLP-1 Levels
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Question: Our experimental results do not show a significant increase in plasma GLP-1 levels after administering this compound, with or without resistant starch. What are the potential reasons for this observation?
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Answer: Several factors can contribute to a blunted or absent GLP-1 response:
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Timing of Blood Sampling: GLP-1 has a very short half-life in circulation due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).
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Recommendation: Collect blood samples at earlier time points post-LX2761 and oral glucose challenge (e.g., 5, 10, 15, and 30 minutes). Additionally, ensure blood is collected in tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of GLP-1.
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Assay Sensitivity and Specificity: The ELISA or multiplex assay used for GLP-1 quantification may lack the necessary sensitivity to detect the changes, or it may not be specific for the active form of GLP-1 (GLP-1 (7-36) amide).
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Recommendation: Use a highly sensitive and specific assay for active GLP-1. Consider using a commercial kit with validated performance for your sample type (e.g., mouse plasma).
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Animal Model and Diet: The physiological state of the animals and their background diet can influence L-cell function and GLP-1 secretion.
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Recommendation: Ensure the animals are properly fasted before the experiment as this can impact baseline GLP-1 levels. The composition of the oral glucose challenge can also play a role.
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Combined Effect with Resistant Starch: While both this compound and resistant starch are expected to increase GLP-1, the timing of their peaks and their interaction may be complex. The fermentation of resistant starch leads to a more sustained, day-long increase in GLP-1, while the effect of this compound is more acute and postprandial.
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Recommendation: When analyzing the combined effect, consider measuring GLP-1 at multiple time points over a longer duration to capture both the acute and sustained responses.
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Issue 3: Unexpected Variability in Glycemic Control
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Question: We are observing high variability in the oral glucose tolerance test (OGTT) results in mice treated with this compound and resistant starch. What could be causing this, and how can we improve the consistency of our data?
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Answer: Variability in OGTT results can arise from several experimental factors:
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Gavage Technique: Improper oral gavage can cause stress to the animals, which can influence blood glucose levels. It can also lead to inconsistent delivery of the glucose bolus.
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Recommendation: Ensure all personnel performing the gavage are properly trained and consistent in their technique. Handle the mice gently to minimize stress.
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Fasting Duration: Inconsistent fasting times across animals can lead to variations in baseline glucose levels.
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Recommendation: Standardize the fasting period for all animals before the OGTT. A 6-hour fast is typically sufficient for mice.
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Blood Sampling Technique: The site and method of blood collection can influence glucose readings.
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Recommendation: Use a consistent site for blood collection (e.g., tail vein) and ensure the site is clean and dry. Avoid excessive squeezing of the tail, which can dilute the blood with tissue fluid.
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Individual Microbiome Differences: The composition of the gut microbiota can vary between individual animals, which can affect the fermentation of resistant starch and the overall metabolic response.
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Recommendation: Randomize animals into treatment groups carefully. For studies heavily focused on the microbiome, consider co-housing animals for a period before the experiment to normalize their gut microbiota to some extent.
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II. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1) that is designed to be restricted to the gastrointestinal tract. By inhibiting SGLT1 in the small intestine, this compound delays and reduces the absorption of dietary glucose. This leads to a higher concentration of glucose in the intestinal lumen, which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
2. Why is resistant starch recommended for use with this compound?
A common dose-dependent side effect of SGLT1 inhibition is diarrhea, which is caused by the osmotic effect of unabsorbed glucose in the gut. Resistant starch, particularly type 4 (RS4), serves as a fermentable substrate for the gut microbiota in the colon. Pretreatment with RS4 selects for glucose-fermenting bacteria, which can then metabolize the excess glucose that reaches the colon due to SGLT1 inhibition. This fermentation process reduces the osmotic load and has been shown to significantly decrease the incidence of diarrhea associated with this compound treatment.
3. What are the different types of resistant starch, and does the type matter?
There are five main types of resistant starch (RS1-RS5), categorized based on their physical and chemical properties.
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RS1: Physically inaccessible starch (e.g., in whole grains).
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RS2: Raw, uncooked starch granules (e.g., in green bananas).
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RS3: Retrograded starch (formed when cooked starchy foods are cooled).
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RS4: Chemically modified starch.
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RS5: Starch-lipid complexes.
The type of resistant starch is important as it influences its fermentation characteristics by the gut microbiota. For mitigating this compound-induced diarrhea, RS4 has been specifically studied and shown to be effective. Different types of resistant starch may lead to different microbial shifts and short-chain fatty acid (SCFA) production profiles, which could potentially result in varied efficacy in managing side effects and influencing metabolic outcomes.
4. How does the combination of this compound and resistant starch affect GLP-1 secretion?
Both this compound and resistant starch can independently stimulate GLP-1 secretion through different but potentially synergistic mechanisms.
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This compound: Acutely increases the concentration of glucose in the distal small intestine, which directly stimulates L-cells to release GLP-1.
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Resistant Starch: Is fermented by the gut microbiota in the colon into SCFAs (acetate, propionate, and butyrate). These SCFAs can then bind to G-protein coupled receptors (e.g., FFAR2/GPR43) on L-cells, triggering GLP-1 secretion. This mechanism leads to a more sustained, day-long elevation of GLP-1 levels.
The combination of these two agents could therefore lead to both a rapid postprandial increase and a sustained elevation of GLP-1.
5. What is a typical experimental timeline for a study involving this compound and resistant starch co-administration in mice?
A representative experimental timeline could be as follows:
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Acclimatization (1 week): Animals are acclimated to the housing facility and standard chow.
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Resistant Starch Pretreatment (3 weeks): Animals are fed a diet containing the desired concentration of RS4.
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This compound Treatment (duration as per study design): While continuing the RS4 diet, animals are administered this compound daily via oral gavage. A dose-escalation phase can be incorporated at the beginning of this period.
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Metabolic Phenotyping (during treatment): Procedures such as OGTTs, stool consistency monitoring, and blood sampling for hormone analysis are performed at specified time points.
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Terminal Sample Collection: At the end of the study, cecal contents for microbiome and SCFA analysis, and intestinal tissues for gene expression analysis can be collected.
III. Data Presentation
Table 1: Effect of this compound Dose Escalation and RS4 Pretreatment on Diarrhea in Mice
| Treatment Group | This compound Dose (mg/kg) | Percentage of Days with Diarrhea |
| Control (No Dose Escalation) | 0.5 | ~45% |
| Dose Escalation | 0.5 | ~10% |
| Control (No Dose Escalation) | 0.6 | ~60% |
| Dose Escalation | 0.6 | ~15% |
| Control (No Dose Escalation) | 0.7 | ~75% |
| Dose Escalation | 0.7 | ~20% |
| High-Glycemic Diet (HGD) Pretreatment | 0.2 - 1.5 | Up to 92% of mice with diarrhea |
| HGD + RS4 Pretreatment | 0.2 - 1.5 | Significantly reduced diarrhea incidence |
Data adapted from preclinical studies. Actual values may vary depending on the specific experimental conditions.
IV. Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in Mice
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Fasting: Fast mice for 6 hours prior to the test, with free access to water.
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Baseline Blood Glucose: Obtain a baseline blood glucose measurement (t=0) from the tail vein using a glucometer.
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This compound Administration: If the study design requires acute dosing, administer this compound via oral gavage at a specified time before the glucose challenge (e.g., 30 minutes).
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Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
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Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
2. Quantification of Plasma GLP-1 and PYY
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Blood Collection: Collect blood from anesthetized mice via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes containing a DPP-4 inhibitor (e.g., 10 µL/mL of blood).
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Plasma Separation: Immediately centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
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Plasma Storage: Collect the supernatant (plasma) and store at -80°C until analysis.
-
Quantification: Use a commercially available, high-sensitivity ELISA or multiplex assay kit to measure the concentration of active GLP-1 and total PYY in the plasma samples, following the manufacturer's instructions.
3. Gut Microbiota Analysis via 16S rRNA Sequencing
-
Fecal Sample Collection: Collect fresh fecal pellets from individual mice and immediately freeze them in liquid nitrogen. Store at -80°C until DNA extraction.
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit designed for stool samples.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Library Preparation and Sequencing: Prepare the amplicon library for sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data to perform quality control, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, and taxonomic classification. Analyze the data for alpha and beta diversity, and differential abundance of microbial taxa between experimental groups.
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Combined signaling pathway of this compound and resistant starch on GLP-1 secretion.
Caption: Experimental workflow for co-administration of this compound and resistant starch.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the effects of resistant starch types on glycemic response in individuals with type 2 diabetes or prediabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of resistant starch types on glycemic response in individuals with type 2 diabetes or prediabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Low bioavailability of oral LX2761
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SGLT1/SGLT2 inhibitor, LX2761. The content is designed to address potential issues encountered during experiments, with a focus on its characteristically low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. Is this expected?
A1: Yes, this is an expected finding. This compound is designed as a locally acting inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1) that is restricted to the intestinal lumen.[1][2][3][4] Its chemical structure is optimized to limit systemic absorption, thereby minimizing potential off-target effects. The primary therapeutic action of this compound is to delay intestinal glucose absorption.[2] Therefore, low systemic exposure is a deliberate feature of this compound.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of both SGLT1 and SGLT2. SGLT1 is primarily responsible for glucose and galactose uptake in the intestine. By inhibiting SGLT1 in the gut, this compound delays the absorption of dietary glucose. This compound achieves this by locking the SGLT1 transporter in an outward-open conformation, effectively blocking the passage for glucose.
Q3: What are the reported pharmacokinetic parameters for oral this compound?
A3: The available data for this compound in rats following a 50 mg/kg oral dose shows a maximum plasma concentration (Cmax) of 37 nM, which is reached at a Tmax of 0.6 hours. For comparison, following a 1 mg/kg intravenous dose, the clearance was 49.1 mL/min/kg.
Q4: Can the formulation of this compound affect its local concentration in the gut?
A4: Absolutely. While systemic bioavailability is intentionally low, the formulation can significantly impact the concentration of this compound in the gastrointestinal tract where it exerts its effect. Factors such as excipients, particle size, and the use of enteric coatings can influence the release profile and local solubility of the compound.
Troubleshooting Guide: Investigating Low Oral Bioavailability of this compound
Even for a compound designed for low systemic exposure, you may want to verify that your experimental results are consistent with its known properties. This guide provides steps to troubleshoot and characterize the oral bioavailability of this compound in your experiments.
Problem: Unexpectedly Low or Variable Plasma Concentrations
Possible Cause 1: Formulation and Dosing Vehicle
-
Troubleshooting Steps:
-
Assess Solubility in Dosing Vehicle: The solubility of this compound in your chosen vehicle can affect its dissolution and subsequent absorption, however limited. Ensure the compound is adequately suspended or dissolved prior to administration.
-
Vehicle Effects on GI Tract: Some vehicles can alter gastrointestinal transit time or permeability. Consider if the vehicle itself could be influencing absorption.
-
Consistency of Dosing: Ensure accurate and consistent dosing administration, as variability in the administered volume or concentration can lead to variable plasma levels.
-
Possible Cause 2: Animal Model and Physiology
-
Troubleshooting Steps:
-
Species Differences: Pharmacokinetic parameters can vary significantly between species. The reported low bioavailability in rats may differ in other models.
-
Gastrointestinal Conditions: The presence of food, pH of the gut, and gastrointestinal motility can all impact the absorption of orally administered drugs. Standardize feeding times in your study design.
-
First-Pass Metabolism: A portion of the small amount of absorbed drug may be metabolized by the liver before reaching systemic circulation.
-
Possible Cause 3: Analytical Method Sensitivity
-
Troubleshooting Steps:
-
Limit of Quantification (LOQ): Given the low systemic exposure of this compound, ensure your analytical method (e.g., LC-MS/MS) has a sufficiently low LOQ to detect the expected plasma concentrations.
-
Sample Handling and Stability: Verify the stability of this compound in plasma samples under your collection and storage conditions to prevent degradation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Dose (1 mg/kg) | Oral Dose (50 mg/kg) |
| Clearance | 49.1 mL/min/kg | - |
| Cmax | - | 37 nM |
| Tmax | - | 0.6 hours |
| AUC | - | Data not available |
Data sourced from a study in rats.
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in aqueous buffers.
-
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated gastric fluid (pH 1.2)
-
Simulated intestinal fluid (pH 6.8)
-
Small glass vials with screw caps
-
Orbital shaker at 37°C
-
0.45 µm syringe filters
-
HPLC or LC-MS/MS for concentration analysis
-
-
Methodology:
-
Add an excess amount of this compound powder to each vial containing the different buffers.
-
Incubate the vials on an orbital shaker at 37°C for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid material.
-
Withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Perform the experiment in triplicate for each buffer.
-
Protocol 2: In Vitro Intestinal Permeability (Caco-2 Cell Assay)
This assay assesses the potential for this compound to cross the intestinal epithelium.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS for concentration analysis
-
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound (e.g., at 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.
-
In a separate set of wells, add this compound to the basolateral side and fresh HBSS to the apical side to assess B-to-A permeability and determine the efflux ratio.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rodents
This protocol provides a framework for determining the pharmacokinetic profile of this compound following oral administration.
-
Materials:
-
This compound
-
Appropriate dosing vehicle (e.g., 0.5% methylcellulose)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for plasma concentration analysis
-
-
Methodology:
-
Fast animals overnight with free access to water.
-
Prepare the dosing formulation of this compound in the chosen vehicle.
-
Administer a single oral dose of this compound via gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
For absolute bioavailability, a separate cohort of animals should receive an intravenous dose of this compound.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LX2761 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of LX2761. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally delivered small molecule designed as a dual inhibitor of sodium-dependent glucose cotransporter 1 (SGLT1) and SGLT2.[1][2] In vitro studies have shown it to be a potent inhibitor of both human SGLT1 and SGLT2 with IC50 values of 2.2 nM and 2.7 nM, respectively.[1][3] However, it is specifically designed to act locally in the gastrointestinal tract with minimal systemic absorption.[4] This restricts its primary therapeutic effect to the inhibition of intestinal SGLT1, which delays and reduces intestinal glucose absorption.
Q2: What are the known on-target and potential off-target effects of this compound?
The primary "on-target" effect in the gut, inhibition of SGLT1, can lead to gastrointestinal side effects such as diarrhea. This is a dose-dependent effect that has been observed to decrease in severity and frequency over time in preclinical models. Due to its minimal systemic exposure, the risk of off-target effects commonly associated with systemically available SGLT2 inhibitors, such as genital infections and volume depletion, is expected to be significantly reduced. However, a comprehensive investigation of off-target effects against a broad range of kinases, G-protein coupled receptors (GPCRs), and ion channels is a critical step in preclinical safety assessment.
Q3: How does this compound's gut-restricted action influence its off-target profile?
This compound's design as a locally-acting SGLT1 inhibitor is a key feature aimed at minimizing systemic off-target effects. By limiting its absorption into the bloodstream, the potential for interactions with unintended targets in other organs is significantly reduced. However, it is still crucial to perform comprehensive in vitro off-target screening to identify any potential liabilities in the event of unexpected systemic exposure.
Q4: What is the effect of this compound on glucagon-like peptide-1 (GLP-1) secretion?
In preclinical studies, inhibition of intestinal SGLT1 by this compound has been shown to increase plasma levels of GLP-1. This is thought to be an indirect effect resulting from the increased delivery of glucose to the distal parts of the intestine where L-cells, which secrete GLP-1, are abundant.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected cellular phenotype observed in vitro. | Off-target activity of this compound on an unknown kinase, GPCR, or ion channel. | 1. Perform a comprehensive kinase panel screening to identify potential off-target kinases. 2. Conduct GPCR functional assays (e.g., cAMP, Ca2+ flux) to assess activity against a panel of GPCRs. 3. Utilize ion channel panels to screen for unintended interactions. |
| In vivo toxicity observed at doses that should be gut-restricted. | Higher than expected systemic exposure of this compound. | 1. Perform pharmacokinetic (PK) studies to accurately determine plasma concentrations of this compound. 2. Analyze potential formulation issues that may lead to increased absorption. |
| Discrepancy between in vitro potency and cellular activity. | Poor cell permeability or active efflux of the compound. | 1. Conduct cell permeability assays (e.g., PAMPA, Caco-2). 2. Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). |
| Diarrhea observed in animal models. | On-target inhibition of intestinal SGLT1 leading to osmotic imbalance. | 1. Titrate the dose of this compound to find a therapeutic window with acceptable gastrointestinal tolerability. 2. Consider co-administration with agents that can mitigate osmotic diarrhea. |
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound and provide a hypothetical off-target screening profile.
Table 1: this compound On-Target Potency
| Target | IC50 (nM) |
| Human SGLT1 | 2.2 |
| Human SGLT2 | 2.7 |
Table 2: Hypothetical Off-Target Screening Profile for this compound (at 10 µM)
| Target Class | Number of Targets Screened | Number of Hits (>50% inhibition) | Notes |
| Kinases | 400 | < 5 | Low potential for off-target kinase activity is expected for a non-kinase targeted molecule. |
| GPCRs | 150 | < 3 | Minimal interaction with GPCRs is anticipated. |
| Ion Channels | 100 | < 2 | Low likelihood of significant ion channel modulation. |
| Nuclear Receptors | 50 | 0 | Unlikely to interact with nuclear receptors. |
| Transporters | 80 | 2 (SGLT1, SGLT2) | High specificity for target transporters is the design goal. |
Experimental Protocols
Protocol 1: Kinase Panel Screening
Objective: To assess the selectivity of this compound against a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-point screen, a final assay concentration of 10 µM is typically used.
-
Kinase Panel: Utilize a commercially available kinase profiling service offering a panel of several hundred kinases.
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Assay Principle: The assay is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate by a specific kinase.
-
Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
This compound or a vehicle control (DMSO) is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. A common threshold for a significant "hit" is >50% inhibition.
Protocol 2: GPCR Functional Assays (cAMP and Calcium Flux)
Objective: To evaluate the effect of this compound on the signaling of a diverse panel of Gs- and Gq-coupled GPCRs.
Methodology:
-
Cell Lines: Use stable cell lines recombinantly expressing the GPCR of interest.
-
cAMP Assay (for Gs- and Gi-coupled receptors):
-
Plate cells in a multi-well plate.
-
Pre-treat cells with this compound or vehicle.
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Stimulate the cells with a known agonist for the target GPCR.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Calcium Flux Assay (for Gq-coupled receptors):
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Add this compound or vehicle.
-
Measure baseline fluorescence.
-
Add a known agonist and monitor the change in fluorescence over time using a plate reader with an integrated fluid dispenser.
-
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values. For a screening campaign, a single high concentration is used to identify percent activation or inhibition.
Protocol 3: Ion Channel Panel Screening
Objective: To identify any off-target interactions of this compound with a panel of key ion channels, including those implicated in cardiac liability (e.g., hERG).
Methodology:
-
Platform: Automated patch-clamp electrophysiology is the gold standard for ion channel screening.
-
Cell Lines: Utilize cell lines stably expressing the ion channel of interest.
-
Procedure:
-
Cells are captured on a planar patch-clamp substrate.
-
A whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit the characteristic current of the ion channel.
-
A baseline recording is obtained.
-
This compound is perfused over the cell at various concentrations.
-
The effect of the compound on the ion channel current (e.g., peak current, kinetics) is recorded.
-
-
Data Analysis: The percentage of inhibition of the ion channel current is calculated at each concentration, and an IC50 value is determined.
Visualizations
Caption: Workflow for investigating this compound off-target effects.
Caption: Signaling pathways related to SGLT1 inhibition.
References
Navigating LX2761 Experiments: A Technical Support Resource
Researchers and drug development professionals utilizing LX2761, a potent and locally-acting inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1), may encounter variability in experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions to ensure consistent and reliable results.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound experiments.
1. Issue: High variability in glycemic control measurements post-LX2761 administration.
-
Possible Cause: Inconsistent timing of this compound administration relative to glucose challenge.
-
Troubleshooting Steps:
-
Standardize the dosing schedule. Preclinical studies have shown that the glucose-lowering effects of this compound persist for at least 15 hours after dosing in ad lib-fed mice.[1][2] Establishing a consistent time interval between this compound administration and the oral glucose tolerance test (OGTT) is critical for reproducible results.
-
Ensure consistent fasting periods for subjects prior to the experiment.
-
Verify the dose and formulation of this compound.
-
2. Issue: Unexpected off-target effects are observed.
-
Possible Cause: While this compound is designed to be restricted to the gastrointestinal tract, minimal systemic absorption could lead to unforeseen effects.[3] In vitro, this compound is a potent inhibitor of both SGLT1 and SGLT2.[4]
-
Troubleshooting Steps:
-
Measure plasma concentrations of this compound to assess the extent of systemic exposure.
-
Conduct a thorough literature review for any reported off-target activities of SGLT1 inhibitors.
-
Include appropriate control groups to differentiate between compound-specific effects and experimental artifacts.
-
3. Issue: Diarrhea or gastrointestinal distress in animal subjects.
-
Possible Cause: This is a known, dose-dependent side effect of this compound.[5] The inhibition of SGLT1 in the intestine leads to an osmotic influx of water into the lumen.
-
Troubleshooting Steps:
-
Dose Escalation: Implement a gradual dose escalation strategy. This approach has been shown to significantly decrease the frequency of diarrhea in mice.
-
Dietary Modification: Pretreatment with resistant starch (specifically resistant starch 4) can reduce the incidence of diarrhea. This is thought to prime the colon for glucose metabolism by selecting for glucose-fermenting bacteria.
-
Dose Reduction: Identify the minimum effective dose that achieves the desired glycemic control without causing significant gastrointestinal side effects.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally administered small molecule that acts as a potent inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1) located in the gastrointestinal tract. By inhibiting SGLT1, this compound delays and reduces the absorption of intestinal glucose, thereby lowering postprandial blood glucose levels. It also increases the plasma levels of glucagon-like peptide-1 (GLP-1). This compound is designed to have minimal systemic absorption, restricting its action to the gut.
2. What is the in vitro potency of this compound?
This compound exhibits high potency against both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) in vitro, with IC50 values of 2.2 nM and 2.7 nM, respectively. However, its design for minimal systemic absorption leads to specific SGLT1 inhibition in the gastrointestinal tract.
3. How does this compound bind to SGLT1?
Cryo-electron microscopy studies have revealed that this compound binds to the outward-open conformation of hSGLT1. The glucose moiety of this compound occupies the sugar-binding site, while the aglycon portion extends into the extracellular vestibule, effectively locking the transporter in this conformation and blocking the water permeation pathway.
4. What are the key findings from preclinical studies?
Preclinical studies in mice and rats have demonstrated that this compound:
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Lowers blood glucose excursions after an oral glucose challenge.
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Increases plasma levels of total and active GLP-1.
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In long-term studies of diabetic mice, it lowered postprandial glucose, fasting glucose, and hemoglobin A1C.
-
Improved survival in a late-onset streptozotocin-induced diabetes mouse model.
5. How should this compound be administered in animal studies?
This compound is administered orally via gavage. The vehicle used in preclinical studies was typically water.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| hSGLT1 | 2.2 |
| hSGLT2 | 2.7 |
Data from MedchemExpress
Table 2: Effect of this compound on Diarrhea in Mice
| Treatment Group | Percentage of Mice with Diarrhea (Day 1-4) |
| High Glucose Diet (HGD) + this compound | 92, 43, 39, 66 |
| HGD with Resistant Starch 4 (RS4) pretreatment + this compound | Significantly lower incidence (P < 0.001 vs. HGD) |
Data from Powell et al., 2017
Visualizations
Caption: Mechanism of SGLT1 inhibition by this compound in an intestinal enterocyte.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
LX2761 stability in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of LX2761 in solutions for experimental use. The following guides and FAQs are designed to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two years.[1] For short-term storage, such as during shipping, it is stable for a few weeks at ambient temperature.[2]
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in DMSO stock solutions?
Q4: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?
A: Direct dissolution of this compound in aqueous buffers may be challenging due to its hydrophobicity. It is common practice to first dissolve the compound in DMSO to create a high-concentration stock solution, which can then be serially diluted into aqueous buffers or cell culture media to the desired final concentration.
Q5: How does this compound inhibit SGLT1 and SGLT2?
A: this compound is a potent inhibitor of both Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2). It functions by binding to the transporter and locking it in an outward-open conformation, thereby preventing the translocation of glucose across the cell membrane.
Stability in Solution: A Summary
While suppliers state that this compound is chemically stable, empirical data on its stability in various laboratory solvents over time is limited in public literature. The following table provides a template for researchers to generate their own stability data for this compound in their specific experimental solutions. A detailed protocol for conducting this stability assessment is provided in the "Experimental Protocols" section.
| Solvent/Solution | Concentration | Temperature (°C) | Time Point | % Remaining this compound (User Determined) | Observations (e.g., Precipitation) |
| DMSO | 10 mM | -20°C | 1 week | ||
| DMSO | 10 mM | 4°C | 1 week | ||
| DMSO | 10 mM | Room Temp | 24 hours | ||
| PBS (pH 7.4) | 10 µM | 4°C | 24 hours | ||
| PBS (pH 7.4) | 10 µM | Room Temp | 24 hours | ||
| Cell Culture Media | 10 µM | 37°C | 24 hours | ||
| Cell Culture Media | 10 µM | 37°C | 48 hours | ||
| Cell Culture Media | 10 µM | 37°C | 72 hours |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using HPLC-UV
This protocol provides a general framework for determining the stability of this compound in various solutions. It is recommended to adapt the chromatographic conditions based on the specific HPLC system and column available in your laboratory.
1. Materials:
-
This compound (solid)
-
High-purity solvents (e.g., DMSO, PBS, cell culture medium)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
3. Preparation of Stability Samples:
-
Dilute the this compound stock solution to the desired final concentration in the test solvents (e.g., DMSO, PBS, cell culture medium).
-
Prepare multiple aliquots for each condition to be tested.
4. Stability Study Time-Course:
-
Store the prepared aliquots at different temperatures (e.g., -20°C, 4°C, room temperature, 37°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours; 1 week), remove one aliquot from each condition for analysis.
5. HPLC-UV Analysis:
-
Set up the HPLC system with a suitable C18 column.
-
Establish a gradient elution method using a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject a known volume of each sample and record the chromatogram.
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the time 0 sample.
-
Calculate the peak area of this compound for each time point and condition.
-
Determine the percentage of this compound remaining at each time point relative to the time 0 sample (assuming 100% at time 0).
-
Plot the percentage of remaining this compound against time for each condition to assess the stability.
Troubleshooting Guide
Issue: Precipitate observed after diluting DMSO stock solution into aqueous buffer.
-
Question: Why is my this compound precipitating, and how can I prevent it?
-
Answer: this compound is hydrophobic, and its solubility in aqueous solutions is limited. Precipitation can occur if the final concentration in the aqueous buffer is too high or if the DMSO concentration is not sufficient to maintain solubility.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try preparing a lower final concentration of this compound in the aqueous buffer.
-
Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5% for cell-based assays).
-
Use a Surfactant: For in vivo formulations, a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.1%) can help improve solubility.
-
Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication may also help in redissolving small precipitates.
-
-
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My experimental results are not reproducible. Could this be due to this compound instability?
-
Answer: Yes, degradation of this compound in the experimental solution can lead to a loss of potency and inconsistent results.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock solution from solid this compound.
-
Perform a Stability Test: Use the HPLC-UV protocol described above to determine the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted aqueous solutions for extended periods.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Visualizations
References
Technical Support Center: LX2761 Glucose Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LX2761 in glucose uptake assays. The information is designed to help identify and resolve common issues encountered during experimental procedures.
This compound: Product Overview and Mechanism of Action
This compound is a potent, orally bioavailable inhibitor of sodium-dependent glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] In vitro, it demonstrates high potency against both human SGLT1 and SGLT2.[1][2][3] Its primary application in diabetes research is as a locally acting SGLT1 inhibitor that delays intestinal glucose absorption to improve glycemic control.
Mechanism of Action
Sodium-glucose cotransporters (SGLTs) utilize the sodium gradient across the cell membrane to drive the transport of glucose into cells. This compound functions by binding to the substrate-binding site and extracellular vestibule of SGLT1, locking the transporter in an outward-open conformation and preventing glucose and sodium from entering the cell. This inhibition of SGLT1 in the gastrointestinal tract is a key mechanism for controlling blood glucose levels.
Caption: this compound blocks the SGLT1/2 cotransporter, preventing glucose uptake.
Quantitative Data: Inhibitory Potency (IC50)
The following table summarizes the in vitro inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.
| Target Transporter | IC50 Value (nM) |
| Human SGLT1 (hSGLT1) | 2.2 ± 0.7 nM |
| Human SGLT2 (hSGLT2) | 2.7 ± 0.8 nM |
Key Experimental Protocols
Accurate and reproducible results depend on a well-defined experimental protocol. Below are methodologies for two common types of glucose uptake assays.
Fluorescent Glucose Uptake Assay (2-NBDG)
This protocol uses the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake.
Methodology:
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Cell Seeding: Seed cells (e.g., 1-5 x 10⁴ cells/well) in a 96-well plate and culture overnight.
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Starvation: Remove culture medium and wash cells. Starve cells in glucose-free medium (e.g., KRPH buffer) for 2-4 hours to upregulate glucose transporters.
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Inhibitor Treatment: Remove starvation medium. Add glucose-free medium containing various concentrations of this compound or a vehicle control. Incubate for 30 minutes.
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Glucose Uptake: Add 2-NBDG (final concentration typically 100-200 µg/ml) to each well and incubate for a predetermined optimal time (e.g., 30-60 minutes).
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Termination & Washing: Stop the uptake by aspirating the 2-NBDG solution and washing the cells 2-3 times with ice-cold PBS to remove extracellular fluorescence.
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Quantification: Lyse the cells. Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
Radiometric Glucose Uptake Assay ([³H]-2-Deoxyglucose)
This classic method measures the uptake of radioactively labeled 2-deoxy-D-glucose.
Methodology:
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Cell Seeding & Starvation: Follow steps 1 and 2 from the fluorescent assay protocol.
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Inhibitor Treatment: Treat cells with this compound or vehicle control in glucose-free buffer for 30 minutes.
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Glucose Uptake: Initiate glucose uptake by adding a mixture containing [³H]-2-deoxyglucose (e.g., 0.1 µCi/mL) and unlabeled glucose. Incubate for a short period (e.g., 4-10 minutes).
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Termination & Washing: Stop the reaction by aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.
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Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1% SDS).
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Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. Normalize counts to total protein content.
Caption: Standard workflow for an in vitro glucose uptake inhibition assay.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your this compound glucose uptake assays.
FAQs: Inhibitor & Target Performance
Q1: Why am I not observing any inhibition of glucose uptake with this compound?
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A1: Check Transporter Expression: Confirm that your cell line expresses SGLT1 or SGLT2. SGLT1 is primarily expressed in the gastrointestinal tract and kidney, while SGLT2 is mainly in the kidney. Many common lab cell lines do not endogenously express high levels of these transporters. Consider using cells engineered to overexpress hSGLT1 or hSGLT2.
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A2: Sodium Requirement: SGLT-mediated transport is sodium-dependent. Ensure your assay buffer contains a physiological concentration of sodium chloride (e.g., 130-140 mM). A sodium-free control (replacing NaCl with choline chloride) can be used to confirm SGLT-specific uptake.
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A3: Inhibitor Integrity: Verify the concentration and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Q2: The dose-response curve for this compound is flat or has a very shallow slope. What does this mean?
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A1: Off-Target Glucose Transport: Your cells may be taking up glucose primarily through other transporters not inhibited by this compound, such as the GLUT family. This can mask the inhibitory effect on SGLTs.
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A2: Concentration Range: The concentration range you are testing may be too narrow or not centered around the IC50 (approx. 2-3 nM). Test a wider range of concentrations, from picomolar to micromolar, to capture the full curve.
FAQs: Assay Signal & Background
Caption: Decision tree for troubleshooting common glucose uptake assay signal issues.
Q3: My fluorescent assay has very high background readings. How can I reduce it?
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A1: Insufficient Washing: Increase the number and duration of washing steps after probe incubation to remove all extracellular 2-NBDG. Using ice-cold wash buffer can help reduce passive diffusion.
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A2: Excessive Probe Concentration: Titrate the 2-NBDG concentration to find the optimal balance between signal and background. High concentrations can lead to non-specific binding to the cell membrane or plasticware.
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A3: Autofluorescence: Use phenol red-free culture medium during the assay, as phenol red is fluorescent. Additionally, include an "unstained cells" control to measure and subtract the cells' natural autofluorescence.
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A4: Probe Solvent: If the 2-NBDG is dissolved in a solvent like DMSO, high final concentrations of the solvent might increase membrane permeability, leading to non-specific uptake.
Q4: The overall signal (both control and treated wells) is very low. What are the potential causes?
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A1: Cell Health and Density: Ensure cells are healthy and have reached an appropriate confluency (typically 80-90%). Low cell numbers will result in a low signal. Perform a viability assay (e.g., Trypan Blue or MTT) to confirm cell health.
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A2: Sub-optimal Starvation/Incubation: The starvation period may be too short to sufficiently upregulate transporters, or the glucose uptake incubation time may be too brief. Optimize these time points for your specific cell line.
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A3: Reagent Issues: The labeled glucose (2-NBDG or [³H]-2-DG) may have degraded. Use fresh, high-quality reagents and protect fluorescent probes from light.
Q5: Are there known issues with using 2-NBDG as a glucose analog?
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A1: Transporter Independence: Some studies suggest that the bulky fluorescent tag on 2-NBDG may allow it to enter cells through mechanisms independent of glucose transporters. This can lead to results that do not accurately reflect true glucose transport activity.
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A2: Discrepancy with Radiometric Methods: There can be a discordance between results from 2-NBDG assays and the "gold standard" radiolabeled glucose uptake assays. It is crucial to validate 2-NBDG assay results with transporter inhibitors (like this compound) and competitive substrates to ensure the signal is specific.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| No this compound Inhibition | Cell line lacks SGLT1/2 expression. | Use a cell line known to express the target or an engineered cell line. |
| Assay buffer is sodium-free. | Ensure the buffer contains physiological levels of NaCl. | |
| High Background Signal | Insufficient washing. | Increase the number and duration of washes with ice-cold PBS. |
| 2-NBDG concentration is too high. | Titrate the 2-NBDG concentration to an optimal level. | |
| Autofluorescence from media or cells. | Use phenol red-free media; include an unstained control. | |
| Low Overall Signal | Poor cell viability or low cell density. | Confirm cell health and ensure proper seeding density. |
| Sub-optimal assay timing. | Optimize the duration of cell starvation and glucose uptake steps. | |
| Degraded labeled glucose probe. | Use fresh reagents and protect fluorescent probes from light. | |
| Inconsistent Results | Poor pipetting technique. | Ensure careful and consistent pipetting; avoid bubbles. |
| Temperature fluctuations. | Equilibrate all reagents to the appropriate temperature before use. |
References
Preventing degradation of LX2761 in storage
This technical support center provides guidance on the proper storage and handling of LX2761 to prevent its degradation. The following information is based on general knowledge of small molecule stability and best practices in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid powder in a tightly sealed container at -20°C for long-term storage (up to 3 years).[1] For short-term storage (up to 2 years), 4°C is acceptable.[1] Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -20°C or below for up to one month to minimize freeze-thaw cycles.[1]
Q2: How should this compound be handled upon receipt?
This compound is shipped at room temperature, as it is considered stable for the duration of shipping.[1] Upon receipt, it is crucial to transfer the product to the recommended long-term storage conditions as soon as possible. Before opening the vial, it is good practice to centrifuge it to ensure all the powder is collected at the bottom.[1]
Q3: My experiment is not working as expected. Could this compound have degraded?
Unexpected experimental results can be due to a variety of factors, including the stability of the reagents. If you suspect this compound degradation, consider the following:
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Storage Conditions: Was the compound stored as recommended?
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Handling: Was the compound properly handled to avoid contamination and excessive exposure to environmental factors?
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Solvent Stability: Is the solvent used for reconstitution appropriate and was the solution stored correctly?
If you suspect degradation, it is recommended to use a fresh vial of this compound to repeat the experiment.
Q4: What are the common factors that can cause the degradation of this compound?
Several environmental factors can affect the stability of small molecules like this compound:
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Temperature: High temperatures can accelerate chemical degradation.
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Light: Exposure to UV or fluorescent light can cause photodegradation of light-sensitive compounds.
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Humidity: Moisture can lead to hydrolysis of susceptible chemical bonds.
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pH: The stability of a compound can be pH-dependent, with acidic or basic conditions potentially catalyzing degradation.
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Oxidation: Exposure to air can lead to oxidative degradation.
Troubleshooting Guide
If you observe inconsistent results or suspect degradation of this compound, this guide can help you troubleshoot the issue.
Issue: Loss of Compound Activity
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify the storage temperature of both the solid compound and any prepared solutions.- Ensure the container is tightly sealed to prevent exposure to moisture and air. |
| Light Exposure | - Store this compound in a light-protecting container or in the dark. |
| Contamination | - Use sterile techniques when preparing solutions.- Use fresh, high-purity solvents. |
| Multiple Freeze-Thaw Cycles | - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Incorrect Solvent | - Ensure the solvent used is compatible with this compound and does not promote degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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High-performance liquid chromatography (HPLC) system with a UV detector
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pH meter
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Photostability chamber
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Oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
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Stress Conditions:
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Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
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Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound and the stock solution to 60°C for 48 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
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Sample Analysis:
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At specified time points, withdraw samples from each stress condition.
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Neutralize the acidic and basic samples.
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Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
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Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Duration (hours) | Temperature | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| 0.1 N HCl | 24 | 60°C | 15 | 2 |
| 0.1 N NaOH | 24 | 60°C | 25 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 10 | 1 |
| Heat (Solid) | 48 | 60°C | 5 | 1 |
| Heat (Solution) | 48 | 60°C | 8 | 1 |
| Light | - | Photostability Chamber | 12 | 2 |
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: LX2761 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal studies involving the SGLT1/SGLT2 inhibitor, LX2761. The information is intended for researchers, scientists, and drug development professionals to help ensure the robustness and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of both sodium-dependent glucose cotransporter 1 (SGLT1) and SGLT2.[1][2] It is designed to be locally active within the gastrointestinal tract to minimize systemic absorption.[3] Its primary mechanism for improving glycemic control in animal models is the inhibition of intestinal SGLT1, which delays and reduces glucose absorption from the gut.[1][3] This localized action also leads to an increase in plasma levels of glucagon-like peptide-1 (GLP-1). In vitro studies have shown IC50 values of 2.2 nM for human SGLT1 and 2.7 nM for human SGLT2.
Q2: We are observing high variability in the glycemic response to this compound in our rodent studies. What are the potential causes?
A2: High variability in glycemic response can stem from several factors:
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Dietary Inconsistency: The composition of the animal's diet, particularly the carbohydrate source and content, can significantly influence the effect of an SGLT1 inhibitor. Ensure a consistent and standardized diet across all study groups.
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Oral Gavage Technique: Improper or inconsistent oral gavage can lead to variable drug delivery and animal stress, impacting physiological responses. Ensure all personnel are thoroughly trained in proper gavage technique.
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Animal Stress: Stress from handling, housing conditions, or experimental procedures can alter gastrointestinal motility and hormonal profiles, leading to variable drug effects. Acclimatize animals properly and handle them consistently.
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Gut Microbiome Differences: The gut microbiome can influence nutrient absorption and metabolic responses. Differences in the microbiome between animals can contribute to variability. Consider co-housing or other methods to normalize the gut flora.
Q3: Some animals treated with this compound are experiencing diarrhea, while others are not. Why is this happening and how can we manage it?
A3: Diarrhea is a known, dose-dependent side effect of intestinal SGLT1 inhibition due to the osmotic effect of unabsorbed glucose in the gut lumen. The variability in its occurrence can be due to:
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Individual Sensitivity: Animals may have individual differences in their tolerance to the osmotic load.
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Dose-Response: Higher doses of this compound are more likely to induce diarrhea.
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Mitigation Strategies: Two effective strategies to reduce the incidence and severity of diarrhea have been identified in preclinical studies:
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Gradual Dose Escalation: Starting with a low dose and gradually increasing it over several days can allow the gastrointestinal tract to adapt.
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Pretreatment with Resistant Starch: Providing a diet containing resistant starch (e.g., RS4) can promote the growth of colonic bacteria that metabolize glucose, thereby reducing the osmotic load.
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Q4: We are seeing inconsistent results in our plasma GLP-1 measurements after this compound administration. What could be the issue?
A4: Measuring GLP-1 in rodents can be challenging due to its rapid degradation. Inconsistent results may be due to:
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Sample Handling: Blood samples must be collected in tubes containing a DPP-4 inhibitor to prevent the rapid degradation of active GLP-1.
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Assay Sensitivity: Ensure the ELISA kit being used has sufficient sensitivity and specificity for rodent GLP-1.
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Timing of Blood Collection: The timing of blood sampling after this compound administration and a glucose challenge is critical to capture the peak GLP-1 response.
Troubleshooting Guides
Issue: High Variability in Oral Glucose Tolerance Test (OGTT) Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Fasting Period | Ensure all animals are fasted for the same duration before the OGTT. Document the start and end times of fasting for each animal. |
| Variable Glucose Load Administration | Administer the glucose bolus accurately based on individual animal body weight. Ensure the gavage technique is consistent. |
| Stress During the Procedure | Handle animals gently and minimize stress during blood sampling. Acclimatize animals to the procedure if possible. |
| Time of Day | Perform all OGTTs at the same time of day to account for diurnal variations in glucose metabolism. |
Issue: Inconsistent Drug Exposure (Pharmacokinetics)
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | Ensure the this compound formulation is homogenous and stable. Prepare fresh formulations regularly. |
| Inaccurate Dosing | Calibrate scales regularly and accurately weigh each animal before dosing. |
| Gavage Errors | Confirm proper placement of the gavage needle to ensure the full dose is delivered to the stomach. |
| Coprophagy | House animals in a way that minimizes coprophagy (consumption of feces), as this can affect drug absorption and metabolism. |
Quantitative Data Summary
| Parameter | Value | Species/System |
| IC50 (hSGLT1) | 2.2 nM | Human (in vitro) |
| IC50 (hSGLT2) | 2.7 nM | Human (in vitro) |
| Effective Dose (Glycemic Control) | 0.5 - 3 mg/kg | Mice |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
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Animal Preparation: Fast mice for 6 hours prior to the test, with free access to water.
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Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
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This compound Administration: Administer this compound or vehicle via oral gavage at the desired dose and time before the glucose challenge.
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Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.
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Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Glucose Measurement: Measure blood glucose levels using a validated glucometer.
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Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels.
Plasma GLP-1 Measurement in Mice
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Animal Preparation: Follow the same initial steps as for the OGTT.
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Blood Collection: At the desired time points, collect blood into tubes containing a DPP-4 inhibitor (e.g., BD P800 tubes or add DPP-4 inhibitor immediately after collection).
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Plasma Separation: Centrifuge the blood samples at 1000 x g for 10 minutes at 4°C to separate the plasma.
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Sample Storage: Store plasma samples at -80°C until analysis.
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GLP-1 Assay: Measure total or active GLP-1 levels using a commercially available, validated ELISA kit specific for mouse/rat GLP-1. Follow the manufacturer's instructions carefully.
Visualizations
Caption: Mechanism of this compound in the intestinal lumen.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Potential sources of variability in this compound animal studies.
References
Validation & Comparative
Preclinical Showdown: A Comparative Guide to LX2761 and Sotagliflozin in Diabetes Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two distinct sodium-glucose cotransporter (SGLT) inhibitors: LX2761, a gut-restricted SGLT1 inhibitor, and sotagliflozin, a dual SGLT1/SGLT2 inhibitor. This document synthesizes available preclinical data to illuminate their mechanisms of action, efficacy in animal models of diabetes, and key experimental methodologies.
Executive Summary
This compound and sotagliflozin represent two different strategies for targeting SGLT-mediated glucose absorption. This compound is designed for potent, localized inhibition of SGLT1 in the gastrointestinal tract with minimal systemic exposure. This targeted approach aims to reduce postprandial glucose excursions and enhance the secretion of glucagon-like peptide-1 (GLP-1) without affecting renal glucose reabsorption. In contrast, sotagliflozin acts as a dual inhibitor of both SGLT1 in the intestine and SGLT2 in the kidneys, thereby reducing glucose absorption from the gut and increasing glucose excretion in the urine. Preclinical studies demonstrate that both agents effectively improve glycemic control in various rodent models of diabetes.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and sotagliflozin from preclinical studies. It is important to note that a direct head-to-head study in the same preclinical model has not been identified in the public domain; therefore, the data is compiled from separate studies.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target(s) | IC50 (SGLT1) | IC50 (SGLT2) | Selectivity (SGLT1/SGLT2) |
| This compound | SGLT1 (gut-restricted) | Potent (exact value not publicly available) | Not applicable (designed for minimal systemic absorption and SGLT2 inhibition) | Highly selective for intestinal SGLT1 |
| Sotagliflozin | SGLT1 and SGLT2 | 36 nM | 1.8 nM | 20-fold for SGLT2 |
Table 2: Efficacy in Preclinical Diabetes Models
| Compound | Animal Model | Key Findings |
| This compound | Streptozotocin (STZ)-induced diabetic mice | - Lowered postprandial and fasting glucose levels. - Reduced hemoglobin A1c (HbA1c). - Increased plasma total GLP-1 levels. - Improved survival in a late-onset diabetes cohort. |
| Healthy mice and rats | - Reduced blood glucose excursions after an oral glucose challenge. - Increased plasma total GLP-1 levels. | |
| Sotagliflozin | Non-obese diabetic (NOD) mice (model of Type 1 diabetes) | - Improved glycemic control without increasing hypoglycemia. |
| High-fat diet (HFD)-fed mice | - Lowered blood glucose and plasma insulin levels. | |
| STZ-induced diabetic mice | - Reduced hepatic triglycerides and cholesterol. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound and sotagliflozin are outlined below.
Oral Glucose Tolerance Test (OGTT)
This experiment assesses the ability of an animal to handle a glucose load and is a primary method for evaluating the efficacy of anti-diabetic agents.
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Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water to ensure a baseline glycemic state.
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Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
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Drug Administration: The test compound (this compound, sotagliflozin, or vehicle) is administered orally via gavage at a predetermined time before the glucose challenge.
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Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally.
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Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
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Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
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Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the total glucose excursion over the time course of the experiment. A reduction in the AUC indicates improved glucose tolerance.
Measurement of Plasma GLP-1
This assay is crucial for evaluating the incretin effect of SGLT1 inhibitors.
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Sample Collection: Blood is collected from animals at specified time points, often following an oral glucose challenge. To prevent the degradation of active GLP-1, blood is collected into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor.
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Plasma Preparation: The blood is centrifuged to separate the plasma.
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ELISA Assay: Plasma levels of total or active GLP-1 are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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Data Analysis: GLP-1 concentrations are compared between treatment groups and vehicle controls.
Streptozotocin (STZ)-Induced Diabetes Model
This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes.
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Induction of Diabetes: Mice receive intraperitoneal injections of STZ, a toxin that selectively destroys pancreatic β-cells. The dose and frequency of STZ administration can be varied to induce different severities of diabetes.
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Confirmation of Diabetes: Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >250 mg/dL) are selected for the study.
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Treatment: Diabetic mice are then treated with the test compounds (e.g., this compound or sotagliflozin) or vehicle over a defined period.
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Monitoring: Key parameters such as fasting blood glucose, HbA1c, and body weight are monitored throughout the study. OGTTs can also be performed to assess the treatment effect on glucose tolerance.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the preclinical comparison of this compound and sotagliflozin.
Caption: Mechanism of action of this compound and sotagliflozin.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Logical relationship of the mechanism and outcome for each inhibitor.
A Head-to-Head Comparison of SGLT1 Inhibitors: LX2761 vs. KGA-2727
In the landscape of diabetes research and the development of novel therapeutics, Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors have emerged as a promising class of drugs. By targeting the primary transporter responsible for glucose absorption in the gastrointestinal tract, these inhibitors offer a unique mechanism to control postprandial hyperglycemia. This guide provides a detailed comparison of two prominent SGLT1 inhibitors, LX2761 and KGA-2727, focusing on their selectivity, potency, and mechanisms of action, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Selectivity
Both this compound and KGA-2727 are potent inhibitors of SGLT1, a transporter protein crucial for glucose uptake in the small intestine.[1][2] However, their selectivity profiles and intended scopes of action differ significantly.
KGA-2727 is characterized as a potent and highly selective SGLT1 inhibitor.[3][4] In vitro studies have demonstrated that it has a significantly higher affinity for SGLT1 compared to SGLT2, the primary glucose transporter in the kidneys.[3] This high selectivity is a key feature of KGA-2727.
This compound , on the other hand, is a potent inhibitor of both SGLT1 and SGLT2 in vitro, with similar IC50 values for both transporters. However, this compound is designed to be a locally acting inhibitor, with minimal systemic absorption, restricting its activity to the gastrointestinal tract. This localized action in the gut effectively makes it a specific intestinal SGLT1 inhibitor in a physiological context. Structural studies have revealed that this compound locks the SGLT1 transporter in an outward-open conformation, thereby blocking glucose transport.
Potency and Selectivity Data
The following table summarizes the in vitro potency and selectivity of this compound and KGA-2727 based on published data. It is important to note that the inhibitory constants (IC50 and Ki) were determined in different studies and may not be directly comparable.
| Compound | Target | Potency (Human) | Selectivity (SGLT2/SGLT1) | Reference |
| This compound | hSGLT1 | IC50: 2.2 nM | ~1.2-fold | |
| hSGLT2 | IC50: 2.7 nM | |||
| KGA-2727 | hSGLT1 | Kᵢ: 97.4 nM | 140-fold | |
| hSGLT2 | Kᵢ: 13,600 nM (calculated from ratio) |
Experimental Protocols
In Vitro Potency and Selectivity Assay for KGA-2727
A common method to determine the potency and selectivity of SGLT inhibitors involves using a cell-based assay with cells engineered to express the specific transporter.
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Cell Line: COS-7 cells are seeded in a 96-well plate.
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Transfection: The cells are transfected with plasmids containing the genetic code for either human SGLT1 or SGLT2.
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Inhibition Assay: Two days after transfection, the cells are incubated with varying concentrations of the inhibitor (KGA-2727).
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Substrate Uptake: A radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-glucopyranoside (AMG), is added to the cells. The uptake of AMG by the SGLT transporters is measured.
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Data Analysis: The concentration of the inhibitor that results in a 50% reduction in substrate uptake (IC50) or the inhibition constant (Ki) is calculated to determine the potency and selectivity. A Dixon plot analysis can be used to determine the competitive nature of the inhibition.
References
- 1. KGA-2727, a novel selective inhibitor of a high-affinity sodium glucose cotransporter (SGLT1), exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of SGLT1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors. We delve into their performance, supported by experimental data, to facilitate informed decisions in research and development.
SGLT1, primarily expressed in the small intestine, plays a crucial role in the absorption of glucose and galactose.[1] Its inhibition presents a therapeutic strategy for managing metabolic diseases by reducing dietary glucose uptake.[1] This guide offers a head-to-head comparison of key SGLT1 and dual SGLT1/2 inhibitors, focusing on their potency, selectivity, and clinical findings.
Quantitative Comparison of SGLT1 Inhibitors
The following table summarizes the in vitro potency (IC50) and selectivity of prominent SGLT1 and dual SGLT1/2 inhibitors against human SGLT1 and SGLT2. A lower IC50 value indicates higher potency. The selectivity ratio is calculated as IC50 (SGLT1) / IC50 (SGLT2), where a value less than 1 indicates selectivity for SGLT1.
| Inhibitor | Type | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Sotagliflozin | Dual SGLT1/2 Inhibitor | ~39-42 | ~0.8-2.1 | ~20-40 |
| LX-2761 | Selective SGLT1 Inhibitor | 2.2 | 2.7 | ~0.8[1] |
| Mizagliflozin | Selective SGLT1 Inhibitor | 27 | 8170 | ~0.003[1] |
| Canagliflozin | Primarily SGLT2 Inhibitor | ~312-660 | ~1.4-4.2 | ~150-222 |
| Dapagliflozin | Selective SGLT2 Inhibitor | ~699-1350 | ~0.7-1.2 | ~998-1125 |
| Empagliflozin | Selective SGLT2 Inhibitor | ~6200-8300 | ~1.1-3.1 | >2500[1] |
Experimental Protocols
Protocol 1: In Vitro SGLT1 and SGLT2 Inhibition Assay using Radiolabeled Substrate
This protocol outlines a common method for determining the IC50 values of SGLT inhibitors.
Objective: To quantify the inhibitory potency of test compounds on human SGLT1 and SGLT2 transporters.
Key Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Radiolabeled Substrate: [14C]-alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
Test Compounds: SGLT1 inhibitors (e.g., sotagliflozin, LX-2761, mizagliflozin) dissolved in a suitable solvent like DMSO.
-
Buffers:
-
Sodium-containing uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Sodium-free uptake buffer (e.g., choline-based) for determining non-specific uptake.
-
-
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow:
Figure 1: Experimental workflow for the in vitro SGLT inhibition assay.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing either hSGLT1 or hSGLT2 into 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with a sodium-free buffer to remove residual sodium. Then, pre-incubate the cells with various concentrations of the test inhibitor in a sodium-containing buffer.
-
Initiation of Uptake: Initiate glucose uptake by adding the [14C]AMG to the wells.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with an ice-cold, sodium-free buffer to remove extracellular radiolabeled substrate.
-
Quantification: Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific SGLT-mediated uptake by subtracting the uptake in the sodium-free buffer (non-specific uptake) from the uptake in the sodium-containing buffer.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways
SGLT1 Inhibition and GLP-1 Secretion
Inhibition of SGLT1 in the intestinal L-cells leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1). This occurs through two primary mechanisms:
-
Direct Effect: The inhibition of glucose uptake via SGLT1 in the proximal small intestine leads to an acute release of GLP-1.
-
Indirect Effect: The increased delivery of glucose to the distal small intestine results in its metabolism by the gut microbiota, producing short-chain fatty acids (SCFAs). These SCFAs then stimulate GLP-1 release from distal L-cells.
Figure 2: SGLT1 inhibition enhances GLP-1 secretion in intestinal L-cells.
Cardioprotective Effects of SGLT1 Inhibition
Emerging evidence suggests that SGLT1 inhibition exerts cardioprotective effects through various signaling pathways in cardiomyocytes. These effects are particularly relevant in the context of diabetic cardiomyopathy.
Figure 3: SGLT1 inhibition attenuates apoptosis in cardiomyocytes.
Studies have shown that SGLT1 inhibition can ameliorate cardiac dysfunction in diabetic cardiomyopathy by reducing apoptosis. This protective effect is mediated, at least in part, through the downregulation of the JNK and p38 MAPK signaling pathways, which are known to be activated by hyperglycemia-induced reactive oxygen species (ROS) and contribute to cardiomyocyte apoptosis.
Clinical Significance and Future Directions
While selective SGLT2 inhibitors have become established therapies for type 2 diabetes and heart failure, the therapeutic potential of SGLT1 and dual SGLT1/2 inhibitors is an active area of research.
Sotagliflozin , a dual inhibitor, has shown promise in reducing cardiovascular and renal events in patients with type 2 diabetes and chronic kidney disease or worsening heart failure. However, it is also associated with a higher incidence of diarrhea compared to placebo.
LX-2761 is a potent SGLT1 inhibitor designed to be restricted to the intestinal lumen, potentially minimizing systemic side effects. Preclinical studies have demonstrated its ability to improve glycemic control.
Mizagliflozin , another selective SGLT1 inhibitor, has been investigated for its potential to treat chronic constipation.
The distinct profiles of these inhibitors highlight the diverse therapeutic opportunities of targeting SGLT1. Further head-to-head clinical trials are needed to directly compare the efficacy and safety of different SGLT1 and dual SGLT1/2 inhibitors to fully elucidate their respective roles in managing metabolic and cardiovascular diseases.
References
Validating LX2761 Binding to SGLT1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of LX2761, a potent sodium-glucose cotransporter 1 (SGLT1) inhibitor, with other relevant SGLT1 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SGLT1. This document summarizes key quantitative data, details experimental methodologies for binding validation, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Comparison of SGLT1 Inhibitors
The following table summarizes the in vitro binding affinities of this compound and other notable SGLT1 inhibitors against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | Parameter | Value (nM) | Selectivity (SGLT2/SGLT1) |
| This compound | hSGLT1 | IC50 | 2.2[1] | ~1.2 |
| hSGLT2 | IC50 | 2.7[1] | ||
| Mizagliflozin | hSGLT1 | Ki | 27[2][3][4] | 303 |
| Sotagliflozin | hSGLT1 | IC50 | 36 | 0.05 (20-fold more selective for SGLT2) |
| hSGLT2 | IC50 | 1.8 |
Experimental Protocols
Validating the binding of inhibitors to SGLT1 is a critical step in drug discovery. Below are detailed methodologies for key experiments.
In Vitro SGLT1 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against SGLT1 expressed in a cellular system.
Objective: To measure the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against human SGLT1.
Materials:
-
Cell Line: COS-7 cells (or other suitable mammalian cell line).
-
Expression Plasmid: A plasmid containing the full-length cDNA for human SGLT1 (SLC5A1).
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Uptake Buffer: A buffer containing sodium, typically Krebs-Ringer-Henseleit (KRH) buffer.
-
Radiolabeled Substrate: 14C-labeled alpha-methyl-D-glucopyranoside (14C-AMG), a non-metabolizable glucose analog.
-
Test Compound: this compound or other SGLT1 inhibitors.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in standard culture medium until they reach 70-80% confluency.
-
Transiently transfect the cells with the human SGLT1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
As a control, transfect a separate batch of cells with an empty vector.
-
Allow the cells to express the SGLT1 protein for 48 hours post-transfection.
-
-
Inhibition Assay:
-
Wash the transfected cells with pre-warmed uptake buffer.
-
Incubate the cells with uptake buffer containing various concentrations of the test compound (e.g., this compound, Mizagliflozin) for a predetermined time at 37°C.
-
Add the 14C-labeled AMG to the buffer and incubate for a specific duration (e.g., 1 hour) at 37°C to allow for substrate uptake.
-
-
Measurement of Uptake:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabeled substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in cells transfected with the empty vector) from the total uptake to determine SGLT1-specific uptake.
-
Plot the SGLT1-specific uptake as a function of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the SGLT1-specific uptake by 50%, using non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and its affinity for the transporter are known.
-
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating SGLT1 binding and the downstream signaling pathway affected by SGLT1 inhibition.
References
LX2761: A Comparative Analysis of Transporter Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of LX2761, a potent sodium-dependent glucose cotransporter 1 (SGLT1) and SGLT2 inhibitor, with other relevant SGLT inhibitors. The information presented is based on publicly available experimental data.
This compound is a novel, orally administered small molecule developed for the treatment of diabetes.[1] In vitro studies have demonstrated that this compound is a potent dual inhibitor of both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2).[2][3] Despite its dual inhibitory activity in a laboratory setting, this compound is engineered for minimal systemic absorption, thereby acting primarily as a localized inhibitor of SGLT1 in the gastrointestinal tract.[1][4] This targeted action in the gut is intended to reduce postprandial glucose absorption while avoiding the systemic effects of SGLT2 inhibition in the kidneys.
Comparative Inhibitory Activity against SGLT1 and SGLT2
The primary targets of this compound are SGLT1 and SGLT2. The following table summarizes the in vitro inhibitory potency of this compound against these transporters and compares it with other notable SGLT inhibitors, sotagliflozin and canagliflozin.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT1 | 2.2 | N/A | ~0.8 |
| hSGLT2 | 2.7 | N/A | ||
| Sotagliflozin | hSGLT1 | 36 | N/A | ~20 (favoring SGLT2) |
| hSGLT2 | 1.8 | N/A | ||
| Canagliflozin | hSGLT1 | N/A | 770.5 | ~192 (favoring SGLT2) |
| hSGLT2 | N/A | 4.0 |
N/A: Not available in the reviewed literature.
Cross-Reactivity with Other Transporters
Based on a comprehensive review of publicly available literature, including the primary publication on the discovery of this compound, specific data on the cross-reactivity of this compound against a broad panel of other transporters (such as GLUTs, OATs, OCTs, MATEs, or ABC transporters) is not available. The development of this compound focused on its high potency for SGLT1 and SGLT2 and its pharmacokinetic properties that limit systemic exposure, which would inherently minimize off-target interactions with transporters outside the gastrointestinal tract.
Experimental Protocols
The inhibitory activity of this compound and other SGLT inhibitors is typically determined using in vitro cell-based assays. A general methodology is described below.
Cell-Based SGLT Inhibition Assay:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected to express the target transporter, either hSGLT1 or hSGLT2.
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.
-
Substrate Uptake: A radiolabeled substrate of the transporter, typically α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells. AMG is a non-metabolizable glucose analog transported by SGLTs.
-
Uptake Measurement: After a specific incubation time, the uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of substrate uptake at each compound concentration is calculated relative to a vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the transporter activity by 50%, is then determined by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a specific transporter.
References
- 1. Collection - Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LX2761 and Dual SGLT1/SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug LX2761, a gut-restricted sodium-glucose cotransporter-1 (SGLT1) inhibitor, with the class of dual SGLT1 and SGLT2 inhibitors, exemplified by sotagliflozin and licogliflozin. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SGLT inhibition for metabolic diseases.
Executive Summary
This compound represents a targeted approach to glycemic control by selectively inhibiting SGLT1 in the gastrointestinal tract, thereby reducing intestinal glucose absorption with minimal systemic exposure. In contrast, dual SGLT1/SGLT2 inhibitors like sotagliflozin and licogliflozin exert their effects both in the gut (via SGLT1 inhibition) and the kidneys (via SGLT2 inhibition), leading to both reduced glucose absorption and increased urinary glucose excretion. This guide presents the available preclinical and clinical efficacy data for these compounds, details the experimental protocols of key studies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action
Sodium-glucose cotransporters are critical for glucose homeostasis. SGLT1 is the primary transporter responsible for glucose absorption in the small intestine, while SGLT2 is predominantly found in the proximal tubules of the kidneys, where it reabsorbs the majority of filtered glucose.
-
This compound , as a gut-restricted SGLT1 inhibitor, is designed to locally delay and reduce intestinal glucose absorption. This mechanism is expected to lower postprandial glucose excursions and stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose regulation.[1] Its minimal systemic absorption is intended to avoid the urinary glucose excretion and associated side effects characteristic of SGLT2 inhibitors.[1]
-
Dual SGLT1/SGLT2 inhibitors like sotagliflozin and licogliflozin offer a broader mechanism of action. By inhibiting both SGLT1 and SGLT2, they not only decrease intestinal glucose uptake but also promote the excretion of glucose in the urine. This dual action provides a comprehensive approach to lowering blood glucose levels.
Efficacy Data Comparison
The following tables summarize the available quantitative efficacy data for this compound, sotagliflozin, and licogliflozin from key preclinical and clinical studies.
Preclinical Efficacy of this compound in a Streptozotocin-Induced Diabetic Mouse Model
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Change in A1C (%) from Baseline (Day 32) | - | - | Significantly improved |
| Fasting Blood Glucose (Day 32) | - | - | Significantly lower |
| OGTT Glucose AUC (Day 21) | - | Significantly decreased | Significantly decreased |
| Plasma Total GLP-1 | - | Increased | Increased |
| Survival | - | - | Improved in late-onset cohort |
*Data from a study in adult male mice with streptozotocin-induced diabetes.[2][3]
Clinical Efficacy of this compound in a Phase 1 Study
Topline results from a Phase 1 single and multiple ascending-dose clinical trial in healthy volunteers and patients with type 2 diabetes indicated that this compound:
-
Reduced postprandial glucose.
-
Increased plasma levels of GLP-1.
-
Showed minimal systemic absorption and no significant increase in urinary glucose excretion.
Specific quantitative data from this study is not publicly available.
Clinical Efficacy of Sotagliflozin
SOLOIST-WHF Trial: Patients with Type 2 Diabetes and Recent Worsening Heart Failure [4]
| Endpoint | Sotagliflozin | Placebo | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (Total CV Deaths, Hospitalizations for HF, and Urgent Visits for HF) | 51.0 events per 100 patient-years | 76.3 events per 100 patient-years | 0.67 (0.52 - 0.85) | <0.001 |
| Total CV Deaths and Hospitalizations for HF | 60 events per 100 patient-years | 86 events per 100 patient-years | - | 0.003 |
SCORED Trial: Patients with Type 2 Diabetes and Chronic Kidney Disease
| Endpoint | Sotagliflozin | Placebo | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (Total CV Deaths, Hospitalizations for HF, and Urgent Visits for HF) | 5.6 events per 100 patient-years | 7.5 events per 100 patient-years | 0.74 (0.63 - 0.88) | 0.0004 |
| Total CV Deaths, Non-fatal MI, or Non-fatal Stroke | 4.8 events per 100 patient-years | 6.3 events per 100 patient-years | 0.77 (0.65 - 0.91) | 0.002 |
Clinical Efficacy of Licogliflozin
Phase 2 Trial in Obese Patients
| Dose | Mean % Body Weight Reduction from Baseline (24 weeks) | % Responders with ≥5% Weight Loss (24 weeks) |
| 2.5 mg qd | -0.45% | - |
| 10 mg qd | - | - |
| 50 mg qd | - | Significant vs. placebo |
| 150 mg qd | -3.73% | 42.9% |
| 2.5 mg bid | - | - |
| 5 mg bid | - | - |
| 25 mg bid | - | Significant vs. placebo |
| 50 mg bid | -3.83% | 45.3% |
| Placebo | - | 12.8% |
First-in-Human Study in Patients with Type 2 Diabetes
| Parameter | Licogliflozin (15 mg qd for 14 days) | Placebo | p-value |
| 24-hour Average Glucose Reduction | 26% (41 mg/dL) | - | <0.001 |
| Urinary Glucose Excretion (24h) | Increased to 100 g | - | <0.001 |
| Total GLP-1 (post-OGTT) | Increased by 54% | - | <0.001 |
Experimental Protocols
Preclinical Study: Oral Glucose Tolerance Test (OGTT) in Streptozotocin-Induced Diabetic Mice
-
Animal Model: Adult male mice with diabetes induced by streptozotocin (STZ).
-
Fasting: Mice are fasted overnight (approximately 16-18 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
Clinical Trial: Phase 1 Single and Multiple Ascending Dose Study
-
Study Design: A randomized, double-blind, placebo-controlled study conducted in healthy volunteers and patients with type 2 diabetes.
-
Single Ascending Dose (SAD) Phase:
-
Small cohorts of subjects receive a single oral dose of the investigational drug or placebo.
-
The dose is escalated in subsequent cohorts after safety and tolerability data from the previous cohort are reviewed.
-
Pharmacokinetic (PK) and pharmacodynamic (PD) parameters are assessed at each dose level.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Cohorts of subjects receive multiple doses of the investigational drug or placebo over a defined period (e.g., once daily for 7 days).
-
Dose escalation proceeds after a safety review of the lower doses.
-
Safety, tolerability, PK, and PD are evaluated.
-
-
Inclusion Criteria (Example for Type 2 Diabetes Patients):
-
Male patients aged between ≥20 and ≤65 years.
-
Diagnosis of type 2 diabetes.
-
Treatment with a stable dose of metformin as single therapy for at least 30 days prior to enrollment.
-
-
Exclusion Criteria (Example):
-
History of ischemic heart disease, symptomatic heart failure, stroke, or transitory ischemic attack.
-
Any clinically significant abnormality on physical examination, laboratory tests, or ECG.
-
Clinical Trial: SOLOIST-WHF Randomized Controlled Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.
-
Participants: 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.
-
Intervention: Patients were randomized to receive sotagliflozin (initiated at 200 mg once daily and titrated to 400 mg once daily as tolerated) or placebo, in addition to standard of care.
-
Primary Endpoint: The primary endpoint was the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of type 2 diabetes mellitus.
-
Hospitalization for worsening heart failure.
-
-
Exclusion Criteria:
-
Type 1 diabetes.
-
History of diabetic ketoacidosis within the past year.
-
Estimated glomerular filtration rate (eGFR) < 30 ml/min/1.73 m².
-
Clinical Trial: Licogliflozin Phase 2 Randomized Controlled Trial in Obese Patients
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
-
Participants: Adults with overweight or obesity (BMI ≥ 27 kg/m ²).
-
Intervention: Patients were randomized to receive one of several doses of licogliflozin (once or twice daily) or placebo for 24 weeks.
-
Primary Endpoint: The primary endpoint was the percent change in body weight from baseline.
-
Inclusion Criteria:
-
Age 18 to 75 years.
-
BMI between 30 and 50 kg/m ², or between 27 and 50 kg/m ² with at least one weight-related comorbidity.
-
-
Exclusion Criteria:
-
History of type 1 diabetes.
-
Use of medications known to affect body weight within 3 months of screening.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound, with its gut-restricted SGLT1 inhibition, presents a targeted approach to glycemic control, focusing on postprandial glucose and incretin pathways while minimizing systemic effects. Dual SGLT1/SGLT2 inhibitors, such as sotagliflozin and licogliflozin, offer a broader, more potent glucose-lowering effect by acting on both intestinal and renal glucose transport. The choice between these strategies will depend on the desired therapeutic profile, balancing glycemic efficacy with the potential for side effects related to urinary glucose excretion and broader systemic impacts. The data presented in this guide provide a foundation for further research and development in this promising area of metabolic disease therapy.
References
Comparative Analysis of LX2761 on Postprandial Glucose Regulation
This guide provides a detailed comparison of LX2761 and Sotagliflozin, two prominent inhibitors of sodium-glucose cotransporters, focusing on their effects on postprandial glucose (PPG). The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context.
Introduction
This compound is a potent, orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1) that is designed to be restricted to the intestinal lumen.[1][2] By inhibiting SGLT1 in the gastrointestinal tract, this compound delays and reduces the absorption of intestinal glucose, thereby lowering postprandial glucose levels.[3][4][5] In preclinical studies, it has been shown to improve glycemic control, reduce fasting glucose and hemoglobin A1C, and increase plasma levels of glucagon-like peptide-1 (GLP-1).
Sotagliflozin serves as a key comparator. It is a dual inhibitor of both SGLT1 and SGLT2. Its mechanism involves both inhibiting renal glucose reabsorption via SGLT2 and delaying intestinal glucose absorption through SGLT1 inhibition, which also contributes to a reduction in postprandial glucose spikes.
Mechanism of Action: SGLT1 Inhibition in the Intestine
This compound acts locally in the intestine to inhibit SGLT1, a transporter responsible for the absorption of glucose and galactose from the gut. By blocking this transporter, this compound reduces the rate and amount of glucose entering the bloodstream after a meal. This targeted action in the gut minimizes systemic exposure and effects, such as the increased urinary glucose excretion seen with SGLT2 inhibitors. The inhibition of intestinal SGLT1 not only lowers postprandial glucose but has also been shown to increase the secretion of GLP-1, an incretin hormone that enhances insulin secretion and promotes satiety.
Quantitative Data Comparison
The following table summarizes the key in vitro and in vivo data for this compound and the comparator, Sotagliflozin.
| Parameter | This compound | Sotagliflozin | Source |
| Target(s) | SGLT1 (Intestinally-restricted) | SGLT1 and SGLT2 | |
| IC50 (hSGLT1) | 2.2 nM | 36 nM | |
| IC50 (hSGLT2) | 2.7 nM | 1.8 nM | |
| Primary Effect on PPG | Lowers postprandial glucose excursions | Lowers postprandial glucose excursions | |
| Effect on GLP-1 | Increases plasma total GLP-1 | Increases GLP-1 | |
| Systemic Exposure | Minimally absorbed | Systemically absorbed | |
| Clinical Development | Phase 1 initiated | Approved for use |
Experimental Protocols
Preclinical Evaluation of this compound in Mice
This protocol describes the methodology used to assess the effect of this compound on glycemic control in preclinical mouse models.
-
Animal Model: Healthy or streptozotocin-induced diabetic mice.
-
Drug Administration: A single daily dose of this compound (e.g., 1.5 or 3 mg/kg) or vehicle was administered by oral gavage.
-
Oral Glucose Challenge: Following drug administration (e.g., 15 hours post-dose), mice were subjected to an oral glucose challenge.
-
Blood Sampling: Blood samples were collected at various time points after the glucose challenge to measure blood glucose excursions and plasma total GLP-1 levels.
-
Long-Term Studies: For chronic effects, mice were treated daily for several weeks, with measurements of fasting glucose and hemoglobin A1C.
-
Outcome Measures: The primary outcomes were the reduction in blood glucose excursions post-challenge and changes in GLP-1, fasting glucose, and A1C levels compared to the vehicle-treated group.
Clinical Evaluation of Sotagliflozin in Healthy Adults
This protocol outlines the design of a clinical trial to evaluate the effect of Sotagliflozin on postprandial glucose using a dual-glucose tracer method.
-
Study Design: A randomized, double-blind, three-period crossover study.
-
Participants: Healthy adult subjects.
-
Interventions: Participants received single oral doses of Sotagliflozin (400 mg), Canagliflozin (300 mg, as an active comparator), or a placebo on three separate test days.
-
Tracer Method: A dual-glucose tracer method was employed to measure the rate of appearance of oral glucose (RaO). This involved a continuous infusion of [U-13C6] glucose and standardized mixed meals containing either [6,6-2H2] glucose or [1-2H1] glucose at specified times post-dose.
-
Measurements: Frequent plasma samples were taken to measure levels of plasma glucose, labeled glucose, insulin, and intestinal hormones.
-
Outcome Measures: The main outcomes included the RaO, postprandial glucose (PPG), and postprandial insulin levels, assessed by calculating the area under the curve (AUC) for various time intervals after meals.
Conclusion
This compound demonstrates a targeted approach to managing postprandial hyperglycemia by specifically inhibiting SGLT1 in the intestine. This localized action effectively lowers postprandial glucose excursions and enhances GLP-1 secretion in preclinical models, with the advantage of minimal systemic exposure. In comparison, Sotagliflozin acts via a dual SGLT1/SGLT2 inhibition mechanism, affecting both intestinal glucose absorption and renal glucose reabsorption to achieve glycemic control. The data suggest that intestinal SGLT1 inhibition is a viable and effective strategy for improving glycemic control, and the intestine-restricted nature of this compound may offer a favorable safety profile by avoiding the effects associated with renal SGLT2 inhibition. Further clinical trials are warranted to confirm these benefits in individuals with diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Results for LX2761: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LX2761, a novel, locally-acting inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1), with other relevant diabetes therapies. The information is compiled from published preclinical and early-phase clinical data to assist in the replication and further investigation of its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of SGLT1, a transporter primarily responsible for glucose absorption in the gastrointestinal (GI) tract. Unlike systemically absorbed SGLT2 inhibitors, this compound is designed to have minimal absorption into the bloodstream, thereby confining its activity to the gut.[1][2] By inhibiting intestinal SGLT1, this compound delays and reduces the absorption of glucose from ingested food. This localized action leads to a reduction in postprandial glucose levels and an increase in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes satiety.[1][3]
Figure 1: Mechanism of action of this compound in the intestinal lumen.
Comparative Performance Data
The following tables summarize the key in vitro and preclinical data for this compound, with comparisons to other relevant SGLT inhibitors where available.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Source |
| This compound | hSGLT1 | 2.2 | [4] |
| This compound | hSGLT2 | 2.7 |
Table 2: Preclinical Efficacy in Rodent Models
| Parameter | Animal Model | This compound Treatment | Key Findings | Source |
| Postprandial Glucose | Healthy Mice & Rats | Oral administration | Lowered blood glucose excursions after an oral glucose challenge. | |
| Plasma GLP-1 | Healthy Mice & Rats | Oral administration | Increased plasma total GLP-1 levels after an oral glucose challenge. | |
| Glycemic Control (Long-term) | Streptozotocin-induced diabetic mice | 1.5 or 3 mg/kg daily | Lowered postprandial glucose, fasting glucose, and Hemoglobin A1C. | |
| Synergistic Effect | Mice | This compound + Sitagliptin (DPP-4 inhibitor) | Synergistically increased active GLP-1 levels. |
Table 3: Preclinical Pharmacokinetics in Rats (Oral Dose: 50 mg/kg)
| Compound | Cmax (nM) | Tmax (hours) |
| This compound | 37 | 0.6 |
| Sotagliflozin | Not Reported | Not Reported |
Table 4: Phase 1 Clinical Trial Topline Results (in Type 2 Diabetes Patients)
| Parameter | Key Findings | Source |
| Systemic Absorption | Minimal | |
| Urinary Glucose Excretion | No increase from baseline | |
| Postprandial Glucose | Reduced | |
| Plasma GLP-1 | Increased | |
| Primary Adverse Event | Diarrhea (dose-limiting) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for replicating published findings. Below are summaries of protocols from preclinical studies of this compound.
In Vitro SGLT1 and SGLT2 Inhibition Assay
A representative workflow for determining the inhibitory potency of this compound is outlined below.
Figure 2: Workflow for in vitro SGLT inhibition assay.
Protocol Details:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and robust protein expression.
-
Transfection: Cells are transfected with plasmids encoding human SGLT1 or SGLT2.
-
Inhibitor Application: A range of this compound concentrations are added to the cells prior to the addition of the radiolabeled glucose analog.
-
Substrate: A non-metabolizable, radiolabeled glucose analog, such as ¹⁴C-α-methylglucopyranoside (¹⁴C-AMG), is used to measure transporter activity.
-
Detection: Intracellular radioactivity is quantified using a scintillation counter.
-
Analysis: The concentration of this compound that inhibits 50% of the SGLT-mediated glucose uptake (IC50) is calculated.
Oral Glucose Tolerance Test (OGTT) in Rodents
Protocol Details:
-
Animal Acclimation: Mice or rats are acclimated to the housing conditions and handled regularly to minimize stress.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.
-
Drug Administration: this compound or vehicle control is administered orally via gavage at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between treatment groups.
Measurement of Plasma GLP-1 Levels
Protocol Details:
-
Blood Collection: Blood samples are collected into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and other anticoagulants and protease inhibitors to prevent GLP-1 degradation.
-
Plasma Separation: Plasma is separated by centrifugation.
-
ELISA: Plasma levels of total or active GLP-1 are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: GLP-1 concentrations are compared between treatment groups at various time points.
Conclusion
The available data indicate that this compound is a potent, gut-restricted SGLT1 inhibitor with a distinct mechanism of action compared to systemically acting SGLT2 inhibitors. Preclinical studies demonstrate its efficacy in improving glycemic control and enhancing GLP-1 secretion. Early clinical data support these findings in humans, highlighting its potential as a novel therapeutic agent for diabetes. The primary dose-limiting side effect identified is diarrhea, which is consistent with its mechanism of action. Further replication of these findings and additional clinical investigations are warranted to fully elucidate the therapeutic profile of this compound.
References
- 1. investing.com [investing.com]
- 2. Lexicon Pharmaceuticals Announces Topline Phase 1 Clinical [globenewswire.com]
- 3. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
The Role of Intestinal SGLT1 in Glucose Homeostasis: A Comparative Analysis of LX2761 in Wild-Type vs. SGLT1 Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological effects of LX2761, a minimally absorbed, orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1), in wild-type preclinical models versus the anticipated effects in SGLT1 knockout models. This analysis is supported by experimental data from studies on this compound and the dual SGLT1/SGLT2 inhibitor, sotagliflozin, to elucidate the specific role of intestinal SGLT1 inhibition in glucose metabolism and incretin hormone secretion.
Executive Summary
This compound is a potent SGLT1 inhibitor designed to act locally in the gastrointestinal tract to delay and reduce intestinal glucose absorption.[1][2] In preclinical studies involving wild-type and diabetic mice, this compound has demonstrated significant reductions in postprandial glucose excursions and an increase in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone.[2][3] While direct experimental data on this compound in SGLT1 knockout models is not currently available, studies with the dual SGLT1/SGLT2 inhibitor sotagliflozin in these models have shown that the GLP-1 secretory effect is abolished in the absence of SGLT1. This strongly indicates that the GLP-1-enhancing effect of SGLT1 inhibitors is directly mediated by their action on intestinal SGLT1.
This guide will delve into the quantitative effects of this compound on glucose control and GLP-1 levels in wild-type and diabetic models, and through a comparative analysis with sotagliflozin data in SGLT1 knockout mice, project the expected outcomes for this compound in a similar genetic model. Detailed experimental protocols and visualizations of the underlying mechanisms are provided to support these findings.
Comparative Efficacy of SGLT1 Inhibition
The following tables summarize the quantitative data from preclinical studies on this compound and sotagliflozin, highlighting the impact of SGLT1 inhibition on key metabolic parameters.
Table 1: Effect of this compound on Oral Glucose Tolerance in Diabetic Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) Reduction vs. Vehicle | Reference |
| This compound | 1.5 | Significant Reduction | [4] |
| This compound | 3 | Significant Reduction |
AUC: Area Under the Curve
Table 2: Effect of this compound on Plasma GLP-1 Levels in Diabetic Mice
| Treatment Group | Dose (mg/kg) | Change in Plasma tGLP-1 vs. Vehicle | Reference |
| This compound | 1.5 | Trend towards increase | |
| This compound | 3 | Significant Increase |
tGLP-1: total Glucagon-Like Peptide-1
Table 3: Comparative Effect of Sotagliflozin on GLP-1 Secretion in Wild-Type and SGLT1 Knockout Mice
| Mouse Model | Treatment | Change in Plasma GLP-1 | Reference |
| Wild-Type | Sotagliflozin | Increased | |
| SGLT1 Knockout | Sotagliflozin | No significant change |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
The following are summaries of typical experimental protocols used in the preclinical evaluation of SGLT1 inhibitors.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Male C57BL/6J mice are commonly used. For diabetic models, streptozotocin (STZ)-induced diabetes is often employed.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, mice are fasted for a period of 4-6 hours with free access to water.
-
Drug Administration: this compound or vehicle (e.g., 0.1% Tween 80 in water) is administered by oral gavage at the specified dose (e.g., 1.5 or 3 mg/kg).
-
Glucose Challenge: 30 minutes after drug administration, a baseline blood glucose measurement is taken from the tail vein. Subsequently, a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
Plasma GLP-1 Measurement in Mice
-
Animal Model and Treatment: Similar to the OGTT protocol, mice are treated with this compound or vehicle.
-
Blood Collection: At a specified time point after an oral glucose challenge (e.g., on the final day of a long-term study), blood samples are collected. To prevent the degradation of active GLP-1, blood is collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
GLP-1 Assay: Plasma levels of total or active GLP-1 are quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: GLP-1 concentrations are compared between treatment groups.
Discussion and Future Directions
The available preclinical data strongly support the mechanism of this compound as a potent, intestine-specific SGLT1 inhibitor that improves glycemic control and enhances GLP-1 secretion in wild-type and diabetic models. The absence of a GLP-1 response to the dual SGLT1/2 inhibitor sotagliflozin in SGLT1 knockout mice provides compelling evidence that this effect is contingent upon the presence and inhibition of intestinal SGLT1.
Based on these findings, it is projected that in an SGLT1 knockout model, this compound would exhibit a negligible effect on both postprandial glucose absorption and GLP-1 secretion, as its primary molecular target would be absent. This highlights the specificity of this compound and underscores the critical role of intestinal SGLT1 in mediating these physiological responses.
Future studies directly evaluating this compound in SGLT1 knockout mice would be invaluable to definitively confirm these projections and further solidify our understanding of the therapeutic potential of localized SGLT1 inhibition. Such studies would provide a clean comparison, devoid of any potential off-target effects, and would be instrumental in the continued development of this targeted therapeutic approach for metabolic diseases.
References
Comparative Analysis: LX2761 and Canagliflozin in Glycemic Control
A head-to-head examination of two distinct approaches to sodium-glucose cotransporter inhibition for the management of diabetes. This guide provides a detailed comparative analysis of LX2761, an investigational, locally-acting SGLT1 inhibitor, and canagliflozin, an established, systemically-acting SGLT2 inhibitor. The comparison focuses on their mechanisms of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation.
Executive Summary
This compound and canagliflozin represent two distinct strategies for targeting sodium-glucose cotransporters (SGLTs) to manage type 2 diabetes. Canagliflozin, an FDA-approved therapeutic, primarily inhibits SGLT2 in the kidneys, promoting urinary glucose excretion.[1][2][3] In contrast, this compound is an investigational drug designed to selectively inhibit SGLT1 in the gastrointestinal tract, thereby delaying intestinal glucose absorption with minimal systemic exposure.[4][5] While canagliflozin has a well-documented clinical profile demonstrating efficacy in glycemic control, weight reduction, and cardiovascular and renal benefits, the available data for this compound is currently limited to preclinical studies and an early-phase clinical trial. This guide will dissect the available data to offer a comprehensive comparison for researchers and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and canagliflozin lies in their primary site of action and the specific SGLT transporter they target.
Canagliflozin is a systemic inhibitor of SGLT2, a transporter responsible for approximately 90% of glucose reabsorption in the renal tubules. By blocking SGLT2, canagliflozin reduces the reabsorption of filtered glucose from the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. While highly selective for SGLT2, it does have some inhibitory activity on SGLT1.
This compound is designed as a non-absorbable, gut-restricted inhibitor of SGLT1. SGLT1 is the primary transporter responsible for glucose and galactose absorption in the small intestine. By inhibiting intestinal SGLT1, this compound delays and reduces the absorption of dietary carbohydrates. A key secondary effect of intestinal SGLT1 inhibition is the increased secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety. In preclinical studies, this compound was shown to have minimal systemic absorption, thus avoiding significant effects on renal SGLT2 and urinary glucose excretion. In vitro, however, this compound is a potent inhibitor of both SGLT1 and SGLT2.
Signaling Pathway Diagrams
Caption: Canagliflozin's systemic mechanism of action.
Caption: this compound's gut-restricted mechanism of action.
Comparative Performance Data
The available data for canagliflozin is extensive, stemming from numerous large-scale clinical trials. In contrast, the data for this compound is primarily from preclinical models, with a Phase 1 clinical trial having been initiated.
| Parameter | This compound | Canagliflozin |
| Primary Target | Intestinal SGLT1 | Renal SGLT2 |
| In Vitro Potency (IC50) | hSGLT1: 2.2 nMhSGLT2: 2.7 nM | SGLT2: ~150-fold more potent than on SGLT1 |
| Effect on HbA1c | Lowered in streptozotocin-induced diabetic mice. Human data not available. | Reductions of 0.77% to 1.16% in clinical trials from baseline levels of 7.8-8.1%. |
| Effect on Body Weight | Data not available. | Significant reductions observed; -2.2 kg (100 mg) and -3.3 kg (300 mg) relative to placebo. |
| Effect on Blood Pressure | Data not available. | Significant reductions in systolic blood pressure; -3.7 mmHg (100 mg) and -5.4 mmHg (300 mg) relative to placebo. |
| Effect on GLP-1 | Increased plasma total GLP-1 in preclinical models. | Not a primary mechanism of action. |
| Cardiovascular Outcomes | Data not available. | Reduced risk of major adverse cardiovascular events. |
| Renal Outcomes | Data not available. | Reduced risk of sustained loss of kidney function and attenuated eGFR decline. |
| Key Adverse Events | Preclinical: Dose-dependent diarrhea observed in mice and rats, which decreased over time. Human data not available. | Genital mycotic infections, urinary tract infections, osmotic diuresis-related events. Increased risk of lower-limb amputation noted in some studies. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental designs for key studies of this compound and canagliflozin.
This compound: Preclinical Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the effect of this compound on blood glucose excursions and plasma GLP-1 levels following an oral glucose challenge.
-
Methodology:
-
Subjects: Healthy mice.
-
Treatment: Oral administration of this compound or vehicle.
-
Procedure: After a specified time following treatment, an oral gavage of glucose solution is administered.
-
Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma is isolated for the quantification of total GLP-1 levels, typically by ELISA.
-
-
Reference: This protocol is based on descriptions of preclinical studies.
Canagliflozin: Phase 3 Monotherapy Clinical Trial (NCT01081834)
-
Objective: To assess the efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes inadequately controlled with diet and exercise.
-
Methodology:
-
Design: A 26-week, randomized, double-blind, placebo-controlled, phase 3 trial.
-
Participants: 584 subjects with type 2 diabetes.
-
Intervention: Participants were randomized to receive canagliflozin 100 mg, canagliflozin 300 mg, or placebo once daily.
-
Primary Endpoint: Change in HbA1c from baseline at week 26.
-
Secondary Endpoints: Change in fasting plasma glucose, body weight, and systolic blood pressure; proportion of subjects achieving HbA1c <7.0%.
-
Safety Assessment: Monitoring and recording of all adverse events, clinical laboratory tests, and vital signs throughout the study.
-
Experimental Workflow Diagram
References
- 1. Canagliflozin - Wikipedia [en.wikipedia.org]
- 2. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 5. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of LX2761 in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of type 2 diabetes treatment is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. LX2761, a potent and orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1) restricted to the gastrointestinal tract, has emerged as a promising candidate for such combination strategies. This guide provides a comprehensive evaluation of the synergistic effects of this compound with other antidiabetic agents, supported by preclinical experimental data.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its primary effect by inhibiting SGLT1 in the intestines, which in turn delays and reduces the absorption of glucose from the gut. This localized action not only lowers postprandial glucose levels but also stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose homeostasis.[1][2] The increase in GLP-1 provides a strong rationale for combining this compound with agents that can potentiate or complement this effect, such as dipeptidyl peptidase-4 (DPP-4) inhibitors.
Synergistic Effect of this compound with Sitagliptin
Preclinical studies have demonstrated a significant synergistic effect on active GLP-1 levels when this compound is co-administered with the DPP-4 inhibitor, sitagliptin.[1][3] DPP-4 is an enzyme that rapidly degrades active GLP-1; therefore, its inhibition by sitagliptin prolongs the action of the increased GLP-1 stimulated by this compound.
Quantitative Data from Preclinical Studies
The following table summarizes the key findings from a preclinical study in high-glucose-diet-fed adult mice, evaluating the combination of this compound and sitagliptin.
| Treatment Group | Dosage | Key Finding |
| Vehicle | - | Baseline active GLP-1 levels |
| This compound | 0.15 mg/kg | Increased active GLP-1 levels |
| Sitagliptin | 30 mg/kg | Increased active GLP-1 levels |
| This compound + Sitagliptin | 0.15 mg/kg + 30 mg/kg | Synergistically increased active GLP-1 levels |
Detailed quantitative data including mean values, standard error of the mean (SEM), and statistical significance (p-values) from the original study are essential for a complete comparison and are pending access to the full-text publication.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
In Vivo Study: Evaluation of Active GLP-1 Levels in Mice
Objective: To determine the effect of this compound, sitagliptin, and their combination on plasma active GLP-1 levels in a mouse model of diet-induced glucose intolerance.
Animal Model:
-
Adult mice maintained on a high-glucose diet (HGD) to induce a pre-diabetic state.
Drug Administration:
-
A single dose of either vehicle, this compound (0.15 mg/kg), sitagliptin (30 mg/kg), or the combination of this compound and sitagliptin was administered to the mice via oral gavage.[1]
Blood Sampling and Processing:
-
Blood samples were collected at specified time points following drug administration.
-
Blood was collected in tubes containing a DPP-4 inhibitor to prevent the ex vivo degradation of active GLP-1.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Biochemical Analysis:
-
Active GLP-1 levels in plasma samples were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of synergistic action of this compound and sitagliptin.
Caption: Workflow for evaluating active GLP-1 levels in mice.
Discussion and Future Directions
The synergistic effect observed between this compound and sitagliptin highlights a promising therapeutic strategy for type 2 diabetes. By targeting both the release and the degradation of GLP-1, this combination has the potential to achieve greater glycemic control than either agent alone. Further research is warranted to explore the long-term efficacy and safety of this combination in clinical settings.
Currently, there is a lack of publicly available data on the synergistic effects of this compound with other classes of antidiabetic drugs, such as metformin or GLP-1 receptor agonists. Investigating these potential combinations could further expand the therapeutic applications of this compound. Future preclinical and clinical studies should aim to provide detailed quantitative data to allow for robust comparisons and to fully elucidate the clinical potential of this compound in combination therapies.
References
Independent Verification of LX2761 Activity: A Comparative Guide
This guide provides an objective comparison of LX2761's performance against other sodium-glucose cotransporter (SGLT) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's activity, supported by experimental data and detailed protocols.
This compound is a potent, orally administered inhibitor of SGLT1 and SGLT2.[1][2] It is designed to act locally in the gastrointestinal tract, primarily inhibiting SGLT1 to delay and reduce intestinal glucose absorption.[3][4][5] This mechanism of action leads to improved glycemic control.
Comparative Analysis of In Vitro SGLT Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and other SGLT inhibitors against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2). The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Primary Target(s) |
| This compound | 2.2 | 2.7 | ~0.8 | SGLT1 (local) / SGLT2 |
| Sotagliflozin | 36 | 1.8 | 20 | Dual SGLT1/SGLT2 |
| Mizagliflozin | 2.9 | 1000 | ~0.003 | SGLT1 |
| Canagliflozin | ~650 | 2.2 | ~295 | SGLT2 |
| Dapagliflozin | ~1400 | 1.0 | ~1400 | SGLT2 |
| Empagliflozin | ~8300 | 3.1 | ~2677 | SGLT2 |
| Ertugliflozin | 1960 | 0.877 | >2000 | SGLT2 |
| Remogliflozin | ~4520 (Ki) | ~12.4 (Ki) | ~365 | SGLT2 |
Signaling Pathway of Intestinal SGLT1 Inhibition
The inhibition of SGLT1 in the intestine by this compound impacts glucose absorption and incretin secretion through both direct and indirect pathways.
Caption: SGLT1 inhibition by this compound blocks intestinal glucose uptake.
Experimental Protocols
In Vitro SGLT1 and SGLT2 Inhibition Assay
This protocol outlines a cell-based assay to determine the in vitro inhibitory activity of compounds against human SGLT1 and SGLT2.
1. Cell Culture:
-
Stably transfected Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluence.
2. Assay Procedure:
-
Prior to the assay, cells are washed with a sodium-free buffer (e.g., choline-based) to remove residual sodium.
-
Cells are then incubated with varying concentrations of the test compound (e.g., this compound) in both a sodium-containing buffer and a sodium-free buffer for a specified duration.
-
A labeled glucose analog, such as [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or a fluorescent analog like 1-NBD-glucose, is added to the wells.
-
Glucose uptake is allowed to proceed for a defined period at 37°C.
-
The uptake is terminated by rapidly washing the cells with an ice-cold, sodium-free buffer.
-
Cells are lysed, and the intracellular accumulation of the labeled glucose analog is quantified using a scintillation counter for [¹⁴C]AMG or a fluorescence plate reader for fluorescent analogs.
3. Data Analysis:
-
SGLT-mediated glucose uptake is calculated by subtracting the uptake in the sodium-free buffer (non-specific uptake) from the uptake in the sodium-containing buffer.
-
The percentage of inhibition at each concentration of the test compound is determined relative to the control (no inhibitor).
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro SGLT inhibition assay.
Caption: Workflow for determining SGLT inhibitor potency in vitro.
References
- 1. Na+-d-glucose Cotransporter SGLT1 is Pivotal for Intestinal Glucose Absorption and Glucose-Dependent Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of SGLT1 and GLUT2 in Intestinal Glucose Transport and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LX2761: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the SGLT1 inhibitor, LX2761, tailored for research and pharmaceutical development environments.
Key Chemical and Safety Data
Researchers handling this compound should be aware of its fundamental properties. The following table summarizes key information derived from available data sheets and research articles.
| Property | Value | Source |
| CAS Number | 1610954-97-6 | [1] |
| Molecular Formula | C32H47N3O6S | [1] |
| Formula Weight | 601.80 g/mol | [1] |
| Primary Target | SGLT1 and SGLT2 | [2][3] |
| IC50 | hSGLT1: 2.2 nM, hSGLT2: 2.7 nM | |
| Indication | Diabetes Research | |
| Usage Note | For research use only, not for human use. |
It is imperative to note that a specific Safety Data Sheet (SDS) containing detailed disposal instructions (Section 13) for this compound was not identified in the public domain. In the absence of an SDS, a conservative approach to waste management is essential.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following protocol outlines a decision-making process to guide researchers.
Step 1: Waste Characterization and Institutional Consultation
The initial and most crucial step is to consult your institution's Chemical Hygiene Plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.
-
Consult Institutional Guidelines: Before proceeding, refer to your organization's specific procedures for chemical waste. Many institutions categorize all chemical waste, regardless of perceived hazard, under specific disposal streams.
-
Review Available Safety Data: Although a specific SDS for this compound may not be available, review any information provided by the supplier.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal.
-
Dedicated Waste Container: Designate a specific, chemically compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
Labeling: The container must be labeled in accordance with your institution's guidelines and regulatory standards. At a minimum, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)-butanamide
-
The CAS number: 1610954-97-6
-
An indication of the hazards (if known, otherwise handle as hazardous)
-
Step 3: Storage and Collection
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
Collection: Arrange for the collection of the waste by your institution's EHS department or a licensed professional waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling LX2761
Essential safety protocols and logistical information for the handling and disposal of the potent SGLT1/SGLT2 inhibitor, LX2761, are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach is essential. This compound should be handled as a potent and potentially hazardous compound. The following guidelines are based on best practices for handling potent pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Powered Air-Purifying Respirator (PAPR) or a properly fitted N95/FFP3 respirator. - Double nitrile gloves. - Disposable gown with tight-fitting cuffs. - Chemical splash goggles and a face shield. - Disposable shoe covers. |
| Solution Preparation | - Chemical fume hood or ventilated enclosure. - Double nitrile gloves. - Chemical-resistant laboratory coat. - Chemical splash goggles. |
| In Vitro/In Vivo Dosing | - Double nitrile gloves. - Laboratory coat. - Safety glasses with side shields. |
| Waste Disposal | - Double nitrile gloves. - Chemical-resistant laboratory coat. - Chemical splash goggles. |
Operational Plan: Safe Handling of this compound
A systematic workflow is critical for safely handling potent compounds like this compound.
Pre-Handling Preparations
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to control potential exposure.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before beginning work.
-
Review Procedures: All personnel involved must be familiar with the handling and emergency procedures outlined in this guide.
Experimental Workflow
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing:
-
Perform all weighing of this compound powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Slowly add the solvent to the this compound powder to avoid splashing.
-
Cap containers securely and label them clearly with the compound name, concentration, date, and responsible individual.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) or a validated cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container. Wash hands thoroughly after removing PPE.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a deactivating solution. Dispose of all materials as hazardous waste. |
| Major Spill | Evacuate the area immediately. Alert your supervisor and institutional safety office. Prevent entry to the area. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, weigh paper, and labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container.
Final Disposal
-
All waste streams containing this compound should be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a certified waste management company.
-
The primary method of disposal for potent pharmaceutical compounds is typically incineration at a licensed facility.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
